Product packaging for Sodium o-cresolate(Cat. No.:CAS No. 4549-72-8)

Sodium o-cresolate

Cat. No.: B1260490
CAS No.: 4549-72-8
M. Wt: 130.12 g/mol
InChI Key: ONFAAMBUOAGWSG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium o-cresolate is a useful research compound. Its molecular formula is C7H7NaO and its molecular weight is 130.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3.1x10+5 mg/l at 25 °c (est)aqueous solution is caustic /sodium phenolate/. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NaO B1260490 Sodium o-cresolate CAS No. 4549-72-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-methylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O.Na/c1-6-4-2-3-5-7(6)8;/h2-5,8H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFAAMBUOAGWSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-48-7 (Parent)
Record name o-Cresol, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10891209
Record name Sodium 2-methylphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Aqueous solution is caustic /Sodium phenolate/
Record name SODIUM CRESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Amber liquid

CAS No.

4549-72-8, 34689-46-8
Record name o-Cresol, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2-methylphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium o-cresolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM CRESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium o-Cresolate from o-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium o-cresolate from o-cresol (B1677501), a crucial reaction for various applications in research and development. The document details the underlying chemical principles, experimental protocols, and quantitative data to support the successful execution and optimization of this synthesis.

Core Chemical Principles

The synthesis of this compound from o-cresol is a straightforward acid-base neutralization reaction. o-Cresol (2-methylphenol), a weak acid, reacts with a strong base, typically sodium hydroxide (B78521) (NaOH), to form the corresponding salt, this compound, and water.[1] The chemical equation for this reaction is:

CH₃C₆H₄OH + NaOH → CH₃C₆H₄ONa + H₂O

This reaction is highly favorable and proceeds readily under ambient conditions. The formation of the sodium salt significantly increases the water solubility of the cresol (B1669610) derivative.

Experimental Protocols

Two primary methodologies are employed for the synthesis of this compound: a direct neutralization in an aqueous solution and a method involving an organic solvent to facilitate water removal.

Method 1: Direct Aqueous Neutralization

This method is suitable for laboratory-scale synthesis where high purity is desired.

Materials:

  • o-Cresol (99%+ purity)

  • Sodium hydroxide (pellets or a concentrated aqueous solution)

  • Deionized water

Procedure:

  • Prepare a sodium hydroxide solution of the desired concentration (e.g., 20% w/v) by carefully dissolving NaOH pellets in deionized water. The dissolution of NaOH is exothermic and should be performed in an ice bath with appropriate safety precautions.

  • In a reaction vessel equipped with a magnetic stirrer, add a stoichiometric amount of o-cresol.

  • Slowly add the sodium hydroxide solution to the o-cresol with continuous stirring. The reaction is exothermic, and the temperature should be monitored.

  • Continue stirring until all the o-cresol has dissolved and the solution becomes homogeneous, indicating the formation of this compound.

  • The resulting aqueous solution of this compound can be used directly for subsequent reactions or the product can be isolated by removal of water under reduced pressure.

Method 2: Synthesis with Azeotropic Water Removal

This industrial-oriented method utilizes an organic solvent to remove the water formed during the reaction, driving the equilibrium towards the product.

Materials:

  • o-Cresol (commercial grade, e.g., 99.4% pure)

  • Sodium hydroxide (e.g., 48.6% aqueous solution)

  • Xylene

  • 2-Ethyl-1-hexanol

Procedure: [2]

  • Equip a five-liter flask with a mechanical stirrer, thermometer, dropping funnel, Dean-Stark trap, and a reflux condenser.[2]

  • Charge the flask with 329 grams of a 48.6% aqueous solution of NaOH and 2000 ml of a 4:1 mixture of xylene and 2-ethyl-1-hexanol.[2]

  • Slowly add 433 grams of commercial-grade o-cresol to the flask with stirring.[2]

  • Heat the mixture to reflux. The water from the NaOH solution and the water formed during the reaction will be collected in the Dean-Stark trap.[2]

  • Continue heating until no more water is collected, indicating the completion of the reaction.[2]

  • The resulting product is a solution of this compound in the xylene/2-ethyl-1-hexanol mixture.[2]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties of o-Cresol and this compound

Propertyo-CresolThis compound
Molecular Formula C₇H₈OC₇H₇NaO
Molecular Weight 108.14 g/mol 130.12 g/mol [3][4]
Appearance Colorless to yellowish liquid or solidTypically an amber liquid[3]
Melting Point 30.9 °C30 °C[5]
Boiling Point 191 °C516.7 °C at 760 mmHg[5]
CAS Number 95-48-7[3]4549-72-8[3][4]

Table 2: Reaction Parameters and Yield

ParameterValue
Reactants o-Cresol, Sodium Hydroxide
Stoichiometric Ratio 1:1 (o-Cresol:NaOH)
Solvent (Method 2) Xylene/2-Ethyl-1-hexanol (4:1)
Reaction Temperature Reflux (for Method 2)
Reported Yield 21.1% (Reference Yield)[5]
Purity >95% (typical for commercial grades)

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

SynthesisReaction oCresol o-Cresol (C₇H₈O) SodiumOCresolate This compound (C₇H₇NaO) oCresol->SodiumOCresolate + NaOH NaOH Sodium Hydroxide (NaOH) NaOH->SodiumOCresolate Water Water (H₂O) SodiumOCresolate->Water + H₂O SynthesisWorkflow cluster_reactants 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Isolation/Purification oCresol o-Cresol Mixing Mixing and Stirring oCresol->Mixing NaOH_sol Sodium Hydroxide Solution NaOH_sol->Mixing WaterRemoval Water Removal (Azeotropic Distillation or Evaporation) Mixing->WaterRemoval Product This compound Solution/Solid WaterRemoval->Product

References

In-Depth Technical Guide: Physicochemical Properties of Sodium o-Cresolate (CAS 4549-72-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Sodium o-Cresolate, registered under CAS number 4549-72-8. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and relevant biological context.

Core Physicochemical Properties

This compound, also known as sodium 2-methylphenolate, is the sodium salt of o-cresol (B1677501). It is a white crystalline solid that is soluble in water. The compound is primarily used as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It also finds application as a corrosion inhibitor and a preservative in some industrial settings.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₇NaO
Molecular Weight 130.12 g/mol
Melting Point 30°C
Boiling Point 516.7°C at 760 mmHg
Density 1.03 g/cm³
Flash Point 218.5°C
LogP 2.13880
Appearance White crystalline solid, may appear as an amber liquid
Solubility Soluble in water

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of o-cresol with a sodium base, such as sodium hydroxide (B78521).

Materials:

  • o-Cresol (CAS 95-48-7)

  • Sodium hydroxide (NaOH)

  • Anhydrous solvent (e.g., toluene (B28343) or ethanol)

  • Reaction vessel equipped with a stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a clean, dry reaction vessel, dissolve a known quantity of o-cresol in the anhydrous solvent.

  • Separately, prepare a solution of sodium hydroxide in the same solvent.

  • Slowly add the sodium hydroxide solution to the o-cresol solution while stirring continuously. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, heat the mixture to reflux for a specified period to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature, allowing the this compound product to precipitate.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

  • Dry the purified this compound in a vacuum oven at a suitable temperature.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Synthesis Workflow A Dissolve o-Cresol in Anhydrous Solvent C Slowly Add NaOH Solution to o-Cresol Solution A->C B Prepare NaOH Solution in the Same Solvent B->C D Heat to Reflux C->D E Cool to Room Temperature (Precipitation) D->E F Filter to Collect Solid Product E->F G Wash with Cold Anhydrous Solvent F->G H Dry in Vacuum Oven G->H I Purified this compound H->I

Synthesis of this compound

Potential Biological Activity and Signaling Pathway

While specific studies on the biological signaling pathways of this compound are limited, the biological effects of its parent compound, o-cresol, have been investigated. Notably, o-cresol has been shown to inhibit the activity of cyclooxygenase-1 (COX-1). The COX-1 enzyme is involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and other physiological processes.

The following diagram illustrates the potential mechanism of action of o-cresol on the COX-1 pathway.

G cluster_1 Potential Inhibition of COX-1 Pathway by o-Cresol AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 Metabolized by PGs Prostaglandins (Inflammation, etc.) COX1->PGs Produces oCresol o-Cresol oCresol->COX1 Inhibits

o-Cresol's Potential Effect on the COX-1 Pathway

It is important to note that this pathway describes the action of o-cresol. Further research is required to determine if this compound exhibits similar biological activity.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is a combustible solid and should be stored away from heat and open flames. The aqueous solution is caustic.

Sodium o-cresolate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Sodium o-Cresolate in Organic Solvents

Introduction

This compound (also known as sodium 2-methylphenoxide) is an organic salt that serves as a crucial intermediate in various chemical syntheses, including the production of pharmaceuticals and herbicides. Its utility in these processes is fundamentally governed by its solubility in different organic solvents, which dictates reaction kinetics, product yield, and purification strategies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its quantitative determination, and visualizations of relevant chemical and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of solubility ("like dissolves like") and data for analogous compounds such as other alkali metal phenoxides, a qualitative solubility profile can be inferred.[1][2][3] As an ionic salt, this compound is expected to be more soluble in polar solvents. Its solubility in alcohols is anticipated to decrease as the hydrocarbon chain length of the alcohol increases.[4] For instance, sodium p-cresolate is known to be soluble in ethanol (B145695) and only slightly soluble in chloroform.[5]

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

SolventSolvent TypeExpected Qualitative SolubilityRationale
MethanolPolar ProticSolubleHigh polarity and hydrogen bonding capability.
EthanolPolar ProticSolubleGood polarity, though slightly less than methanol.[5]
1-PropanolPolar ProticModerately SolubleDecreased polarity with longer alkyl chain reduces solubility.[4]
AcetonePolar AproticModerately to Sparingly SolublePolar nature facilitates some dissolution, but lacks hydrogen bonding donation.
Ethyl AcetatePolar AproticSparingly SolubleLower polarity compared to alcohols and ketones.
DichloromethanePolar AproticSparingly to InsolubleLimited polarity is insufficient to effectively solvate the ionic salt.
Diethyl EtherNonpolarInsolubleLow polarity and inability to overcome the lattice energy of the salt.
TolueneNonpolarInsolubleAromatic but nonpolar nature makes it a poor solvent for ionic salts.
HexaneNonpolarInsolubleVery low polarity.[3]
Pyridine (B92270)Polar AproticSolubleAlkali metal salts of phenols are often soluble in pyridine and its homologs.[1]

Experimental Protocols

The definitive determination of solubility requires empirical measurement. The most common and reliable approach for organic salts is the equilibrium concentration (or shake-flask) method.[6][7]

Protocol for Determining the Solubility of this compound in an Organic Solvent via the Equilibrium Concentration Method

1.0 Principle An excess amount of solid this compound is agitated in the chosen organic solvent at a constant temperature for a sufficient duration to achieve solid-liquid equilibrium. Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved this compound in the saturated supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[6][8]

2.0 Materials and Apparatus

  • Solute: this compound, anhydrous, purity >98%.

  • Solvent: Desired organic solvent, HPLC grade or equivalent.

  • Apparatus:

    • Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate.

    • Jacketed glass vessels or sealed flasks.

    • Calibrated thermometer.

    • Syringes with filters (e.g., 0.22 µm PTFE).

    • Volumetric flasks and pipettes.

    • Analytical balance.

    • HPLC system with a UV detector or a UV-Vis Spectrophotometer.

    • (Optional) Glovebox or Schlenk line for handling hygroscopic materials.[6][7]

3.0 Procedure

  • Preparation:

    • Add a pre-weighed excess amount of this compound to a jacketed glass vessel. The excess solid is crucial to ensure saturation is reached.

    • Add a precise volume of the organic solvent to the vessel.

    • Seal the vessel to prevent solvent evaporation.

  • Equilibration:

    • Place the vessel in the thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).

    • Agitate the mixture vigorously. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[6] An equilibration time of 24-48 hours is common.[6]

  • Sample Withdrawal and Preparation:

    • Stop the agitation and allow the solid to settle for at least 2 hours while maintaining the constant temperature.

    • Carefully withdraw a sample of the clear supernatant using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

    • Accurately weigh the vial containing the saturated solution.

    • Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.

  • Analysis (Example using UV-Vis Spectrophotometry):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax) for this compound (around 289 nm in a basic methanolic solution).

    • Generate a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the diluted sample.

    • Determine the concentration of the diluted sample using the calibration curve.

4.0 Calculation The solubility (S) can be expressed in various units, such as g/100 mL or mol/L.

S ( g/100 mL) = (Concentration from curve [g/mL] × Dilution Factor × Volume of diluted sample [mL] / Weight of sample [g]) × 100

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation prep1 Add excess solid This compound to vessel prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vessel prep2->prep3 equil1 Agitate mixture in thermostatic bath (e.g., 24-48h at 25°C) prep3->equil1 equil2 Cease agitation and allow solids to settle equil1->equil2 samp1 Withdraw supernatant with filtered syringe equil2->samp1 samp2 Dilute sample to known volume/weight samp1->samp2 samp3 Analyze concentration (HPLC or UV-Vis) samp2->samp3 calc1 Calculate solubility (e.g., g/100 mL or mol/L) samp3->calc1

Caption: Workflow for solubility determination.

Application in Chemical Synthesis

The solubility of this compound is critical for its use as a nucleophile in substitution reactions, such as the Williamson ether synthesis. A relevant industrial application is the synthesis of 2-methylphenoxyacetic acid, a herbicide, which proceeds via a sodium 2-methylphenoxyacetate intermediate.[9] In this reaction, this compound is reacted with a chloroacetic acid solution. The solubility of the this compound in the reaction medium is essential for the reaction to proceed efficiently.

Synthesis of Sodium 2-Methylphenoxyacetate

The process involves the reaction of o-cresol (B1677501) with sodium hydroxide (B78521) to form this compound, which then reacts with chloroacetic acid in an aqueous alkaline medium.[9] The control of pH is critical to maintain the phenoxide as the active nucleophile and to neutralize the chloroacetic acid.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product r1 o-Cresol p1 Step 1: Formation of This compound in situ r1->p1 r2 Sodium Hydroxide (NaOH) r2->p1 r3 Chloroacetic Acid (ClCH2COOH) p2 Step 2: Nucleophilic Substitution Reaction r3->p2 p1->p2 Reacts with prod Sodium 2-Methylphenoxyacetate Solution p2->prod

Caption: Synthesis of Sodium 2-Methylphenoxyacetate.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Sodium o-Cresolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of sodium o-cresolate. Due to the limited availability of specific experimental data for the ortho-isomer, this guide leverages data from its closely related isomers, sodium p-cresolate and sodium m-cresolate, to infer its thermal behavior. This approach provides a robust framework for understanding the thermal properties of this compound, which is crucial for its safe handling, processing, and application in research and development.

Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The thermal decomposition of sodium cresolates is characterized by specific temperature points indicating the onset and progression of mass loss.

Quantitative Thermal Decomposition Data
CompoundT1% (°C)T5% (°C)Tmax (°C)Mass Loss (%)
Sodium p-Cresolate437.8462.5480.138.2
Sodium m-Cresolate450.2472.9487.637.5

T1% and T5% represent the temperatures at which 1% and 5% mass loss occurs, respectively. Tmax is the temperature of the maximum rate of decomposition.

Based on studies of cresols, the thermal stability is influenced by the position of the methyl group on the aromatic ring.[1] It has been observed that m-cresol (B1676322) is the most stable, while p-cresol (B1678582) is the least stable.[1] The stability of o-cresol (B1677501) lies between the two.[1] This suggests that the decomposition of this compound would likely occur at temperatures within the range observed for its meta and para isomers.

Decomposition Pathway and Products

The thermal decomposition of this compound is expected to proceed through the cleavage of its chemical bonds, leading to the formation of various smaller molecules. When heated to decomposition, it is known to emit toxic vapors of sodium oxide.[2]

The primary decomposition pathway likely involves the breaking of the C-O bond and transformations of the aromatic ring. For cresols, thermal decomposition is known to produce phenol, benzene, toluene, and various gaseous products such as carbon monoxide, methane, and hydrogen.[1] The formation of gaseous products is reportedly greatest for the ortho isomer compared to the meta and para isomers.[1]

A proposed logical pathway for the thermal decomposition of this compound is outlined below.

DecompositionPathway Proposed Decomposition Pathway of this compound sodium_o_cresolate This compound intermediate Intermediate Fragments sodium_o_cresolate->intermediate High Temperature phenol Phenol intermediate->phenol na2o Sodium Oxide intermediate->na2o gaseous_products Gaseous Products (CO, CH4, H2, etc.) intermediate->gaseous_products aromatics Other Aromatics (Benzene, Toluene) intermediate->aromatics

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data in thermal analysis. The following sections describe the methodologies for Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a substance by measuring mass changes as a function of temperature.

Methodology: A small amount of the this compound sample (typically 3-5 mg) is placed in a platinum or alumina (B75360) crucible. The analysis is conducted using a thermogravimetric analyzer. The sample is heated from ambient temperature (e.g., 50°C) to a final temperature (e.g., 800°C) at a constant heating rate, commonly 10°C/min. The experiment is performed under a continuous flow of an inert gas, such as nitrogen, at a flow rate of around 60 mL/min to prevent oxidative decomposition. The mass of the sample is continuously recorded as a function of temperature.

TGA_Workflow TGA Experimental Workflow start Sample Preparation (3-5 mg in crucible) tga TGA Instrument Setup start->tga heating Heating Program (e.g., 50-800°C at 10°C/min) tga->heating atmosphere Inert Atmosphere (Nitrogen flow, 60 mL/min) tga->atmosphere data_acquisition Data Acquisition (Mass vs. Temperature) heating->data_acquisition atmosphere->data_acquisition analysis Data Analysis (TGA/DTG curves, mass loss) data_acquisition->analysis

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Evolved Gas Analysis (EGA)

To identify the decomposition products, TGA can be coupled with other analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).

TGA-FTIR/MS Methodology: The TGA instrument is connected to an FTIR spectrometer or a mass spectrometer via a heated transfer line (e.g., maintained at 270°C). As the sample in the TGA is heated and decomposes, the evolved gases are continuously transferred to the spectrometer. FTIR spectra or mass spectra of the evolved gases are collected at regular intervals. This allows for the identification of the chemical nature of the gaseous products released at different stages of the decomposition process.

Differential Thermal Analysis (DTA)

DTA is a technique that measures the difference in temperature between a sample and an inert reference material as they are subjected to the same temperature program. This allows for the detection of physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and decomposition.[3]

Methodology: A small amount of the this compound sample and an inert reference material (e.g., alumina) are placed in separate crucibles within a DTA cell. The cell is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The temperature difference between the sample and the reference is recorded as a function of the furnace temperature. Endothermic events (e.g., melting, some decompositions) result in a negative peak, while exothermic events (e.g., some decompositions, oxidation) result in a positive peak in the DTA curve.

DTA_Workflow DTA Experimental Workflow start Sample and Reference Preparation dta DTA Instrument Setup start->dta heating Heating Program dta->heating atmosphere Controlled Atmosphere dta->atmosphere data_acquisition Data Acquisition (ΔT vs. Temperature) heating->data_acquisition atmosphere->data_acquisition analysis Data Analysis (Peak analysis for transitions) data_acquisition->analysis

Caption: A typical workflow for Differential Thermal Analysis (DTA).

Safety and Handling Considerations

This compound and its decomposition products are hazardous. When heated, it can emit toxic fumes.[2] Therefore, all thermal analyses should be conducted in a well-ventilated area, and appropriate personal protective equipment should be worn. The residue after decomposition may contain sodium oxide, which is corrosive. Proper disposal procedures for both the original material and any residues must be followed in accordance with institutional and regulatory guidelines.

References

Sodium o-Cresolate as a Nucleophile in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium o-cresolate, the sodium salt of o-cresol (B1677501), is a versatile and reactive nucleophile widely employed in organic synthesis. Its utility stems from the nucleophilic character of the phenoxide oxygen, enabling the formation of carbon-oxygen bonds. This technical guide provides an in-depth analysis of this compound's role as a nucleophile, with a focus on its application in substitution reactions, quantitative kinetic data, detailed experimental protocols, and the factors governing its reactivity.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules, ranging from pharmaceuticals to herbicides.[1] Its nucleophilicity is central to its synthetic applications, most notably in Williamson ether synthesis and aromatic nucleophilic substitution reactions. Understanding the kinetics and reaction pathways of this compound is crucial for optimizing reaction conditions and achieving desired product yields. This guide will explore the fundamental principles of its reactivity and provide practical information for its use in a laboratory setting.

Nucleophilic Reactivity of this compound

The nucleophilic character of this compound is attributed to the lone pairs of electrons on the oxygen atom. The phenoxide ion is a potent nucleophile, capable of attacking electrophilic carbon centers.[2] The methyl group at the ortho position can introduce steric hindrance, potentially influencing the rate and regioselectivity of its reactions compared to the unsubstituted phenoxide ion.

Williamson Ether Synthesis

A cornerstone of ether synthesis, the Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[3][4] this compound serves as an excellent nucleophile in this reaction for the preparation of aryl ethers.

The general mechanism involves the backside attack of the o-cresolate anion on the alkyl halide, leading to the formation of an ether and a sodium halide salt. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide.

Aromatic Nucleophilic Substitution

This compound can also participate in aromatic nucleophilic substitution (SNAr) reactions, particularly with activated aryl halides. A notable example is its reaction with 2,4-dinitrochlorobenzene. In this reaction, the electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride ion by the o-cresolate.[5][6]

Quantitative Kinetic Data

The reactivity of this compound has been quantitatively assessed in studies of its reaction with 2,4-dinitrochlorobenzene in methanol (B129727) at 35°C. The second-order rate coefficients provide valuable insight into its nucleophilic strength.

Reactant SystemSecond-Order Rate Coefficient (k₂) (M⁻¹ sec⁻¹)Reference
This compound + 2,4-dinitrochlorobenzene2.55 x 10⁻⁴[5]
Sodium phenoxide + 2,4-dinitrochlorobenzene9.50 x 10⁻⁴[5]

Table 1: Comparative second-order rate coefficients for the reaction of this compound and sodium phenoxide with 2,4-dinitrochlorobenzene in methanol at 35°C.

The data indicates that this compound is a slightly weaker nucleophile than sodium phenoxide under these conditions, which can be attributed to the steric hindrance imposed by the ortho-methyl group.

Experimental Protocols

General Williamson Ether Synthesis of o-Methylphenoxyacetic Acid

This protocol outlines the synthesis of o-methylphenoxyacetic acid from o-cresol and chloroacetic acid, a classic example of the Williamson ether synthesis.

Materials:

  • o-Cresol (2.0 g)

  • Potassium hydroxide (B78521) (KOH) (4.0 g)

  • Water (8 mL)

  • 50% aqueous solution of chloroacetic acid (6 mL)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4.0 g of KOH in 8 mL of water.

  • Add 2.0 g of o-cresol to the flask and swirl until a homogenous solution is formed.

  • Fit the flask with a reflux condenser and bring the solution to a gentle boil.

  • Over a period of 10 minutes, add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser.

  • After the addition is complete, continue refluxing for an additional 10 minutes.

  • Transfer the hot solution to a beaker and allow it to cool to room temperature.

  • Acidify the solution by the dropwise addition of concentrated HCl until the pH is acidic, as indicated by pH paper.

  • Cool the mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from boiling water.

  • Filter the purified product and allow it to air dry.[7]

Synthesis of Sodium 2-Methylphenoxyacetate

This protocol details a method for the synthesis of sodium 2-methylphenoxyacetate.

Materials:

  • o-Cresol

  • Caustic soda (sodium hydroxide) solution

  • 73% Chloroacetic acid aqueous solution

  • Hydrochloric acid

Procedure:

  • Charge a reaction kettle with o-cresol and caustic soda solution in a 1:1 ratio.

  • While stirring, begin the dropwise addition of a 73% chloroacetic acid aqueous solution at a controlled temperature.

  • Monitor the pH of the reaction mixture. When the pH is between 8 and 9, begin the dropwise addition of liquid caustic soda.

  • Control the addition rates of both the chloroacetic acid and caustic soda to maintain a pH of 9-10.

  • Once the addition is complete and the pH is adjusted to 9-10, stop the addition of caustic soda.

  • Maintain the reaction mixture at temperature for 30 minutes to ensure complete reaction, yielding a solution of sodium 2-methylphenoxyacetate.

  • Add water to the solution and cool to room temperature.

  • Precipitate the product by dropwise addition of hydrochloric acid to adjust the pH to 1-2.

  • Collect the white solid product by suction filtration and wash with water.[8]

Regioselectivity: O- versus C-Alkylation

A critical consideration when using phenoxides as nucleophiles is the possibility of competing O-alkylation and C-alkylation pathways. The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the ortho and para carbons of the aromatic ring.

The regioselectivity of the alkylation is influenced by several factors:

  • Solvent: Protic solvents can hydrogen bond with the phenoxide oxygen, sterically hindering it and favoring C-alkylation. Polar aprotic solvents, which do not hydrogen bond, generally favor O-alkylation.[9]

  • Counter-ion: Larger, less coordinating cations (like K⁺) favor O-alkylation.[9]

  • Alkylating Agent: "Harder" electrophiles tend to react at the "harder" oxygen atom, while "softer" electrophiles may favor reaction at the "softer" carbon atom. For instance, alkyl halides with better leaving groups (e.g., iodides) are considered softer and may lead to more C-alkylation.[10]

  • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which is often the C-alkylated product.

Visualizing Reaction Pathways and Workflows

SN2 Mechanism in Williamson Ether Synthesis

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Na_o_cresolate This compound (Nu⁻) TS [Nu---R---X]⁻ Na_o_cresolate->TS Nucleophilic Attack Alkyl_halide Alkyl Halide (R-X) Alkyl_halide->TS Ether Aryl Ether (R-O-Ar) TS->Ether Bond Formation Halide Sodium Halide (NaX) TS->Halide Leaving Group Departure

Caption: SN2 mechanism of the Williamson ether synthesis.

Experimental Workflow for Williamson Ether Synthesis

Williamson_Workflow start Start step1 1. Deprotonation: o-Cresol + Base → this compound start->step1 step2 2. Nucleophilic Substitution: This compound + Alkyl Halide step1->step2 step3 3. Reaction Work-up: Quenching & Extraction step2->step3 step4 4. Purification: Recrystallization or Chromatography step3->step4 end End: Purified Ether Product step4->end

Caption: A typical experimental workflow for the Williamson ether synthesis.

O- vs. C-Alkylation of this compound

O_vs_C_Alkylation cluster_paths Alkylation Pathways cluster_factors Influencing Factors Na_o_cresolate This compound O_Alkylation O-Alkylation Product (Ether) Na_o_cresolate->O_Alkylation Polar Aprotic Solvent 'Hard' Electrophile C_Alkylation C-Alkylation Product (Substituted Phenol) Na_o_cresolate->C_Alkylation Protic Solvent 'Soft' Electrophile factors Solvent Counter-ion Electrophile Temperature

Caption: Factors influencing the regioselectivity of o-cresolate alkylation.

Conclusion

This compound is a powerful and versatile nucleophile in the organic chemist's toolkit. Its application in fundamental reactions like the Williamson ether synthesis and aromatic nucleophilic substitution makes it an indispensable reagent. A thorough understanding of its reactivity, including the kinetic parameters and the factors governing regioselectivity, is paramount for its effective utilization in the synthesis of complex molecules. The experimental protocols and reaction pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

A Comparative Analysis of the Basicity of Sodium o-Cresolate and Other Alkoxides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the basicity of sodium o-cresolate in comparison to other common alkoxides, including sodium methoxide (B1231860), sodium ethoxide, sodium tert-butoxide, and sodium phenoxide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize these reagents in their work.

The basicity of an alkoxide is a critical parameter that dictates its reactivity and suitability for various chemical transformations. Understanding the relative basicity of these compounds is essential for reaction optimization, catalyst selection, and the development of robust synthetic methodologies. This guide will delve into the structural and electronic factors that govern alkoxide basicity, present quantitative data for comparison, and outline the experimental protocols for their determination.

Core Concepts in Alkoxide Basicity

An alkoxide is the conjugate base of an alcohol.[1] Its basicity is inversely related to the acidity of its parent alcohol; a weaker acid will have a stronger conjugate base.[2][3] The basicity of an alkoxide (RO⁻) is typically evaluated by considering the pKa of its conjugate acid (ROH). A higher pKa value for the alcohol corresponds to a stronger basicity for the resulting alkoxide.

Several key factors influence the stability of the alkoxide ion, and thus its basicity:

  • Inductive Effects: Electron-donating groups, such as alkyl groups, attached to the carbon bearing the oxygen atom increase the electron density on the oxygen.[4] This destabilizes the negative charge and results in a stronger base.[4] Conversely, electron-withdrawing groups stabilize the negative charge, leading to a weaker base.[5]

  • Resonance Effects: If the negative charge on the oxygen atom can be delocalized through resonance, the alkoxide ion is significantly stabilized.[2][6][7] This stabilization makes the alkoxide a weaker base. This effect is prominent in phenoxides, where the negative charge is delocalized into the aromatic ring.[2][8]

  • Steric Hindrance: Bulky substituents near the oxygen atom can impede the solvation of the alkoxide ion.[9][10] Poor solvation can destabilize the ion, potentially increasing its basicity in certain contexts.[11][12]

  • Hybridization: The hybridization of the carbon atom attached to the oxygen can also play a role, though it is a less dominant factor for the compounds discussed here.

Quantitative Comparison of Alkoxide Basicity

The basicity of this compound and other selected sodium alkoxides can be quantitatively compared by examining the pKa values of their corresponding conjugate acids in water.

Compound NameChemical FormulaConjugate AcidpKa of Conjugate Acid (in water)Relative Basicity
Sodium PhenoxideNaOC₆H₅Phenol9.95[8]Weakest
This compoundNaOC₇H₇o-Cresol (B1677501)~10.28Weak
Sodium MethoxideNaOCH₃Methanol15.5[13]Strong
Sodium EthoxideNaOCH₂CH₃Ethanol15.9[13]Stronger
Sodium tert-ButoxideNaOC(CH₃)₃tert-Butanol18.0[13]Strongest

Note: The pKa of o-cresol can vary slightly depending on the source, but it is consistently higher than that of phenol.

From the data presented, a clear trend in basicity emerges: sodium tert-butoxide > sodium ethoxide > sodium methoxide > this compound > sodium phenoxide .

This compound is a stronger base than sodium phenoxide. This is due to the electron-donating effect of the methyl group at the ortho position of the benzene (B151609) ring. The methyl group, through its +I (inductive) effect, pushes electron density into the ring, which slightly destabilizes the negative charge on the oxygen atom of the cresolate anion compared to the phenoxide anion. This makes the o-cresolate ion more willing to accept a proton, rendering it a stronger base.

However, both this compound and sodium phenoxide are considerably weaker bases than the aliphatic alkoxides listed. This is attributed to the powerful resonance stabilization of the phenoxide and cresolate anions, where the negative charge is delocalized across the aromatic ring. This delocalization significantly stabilizes the anion, making it less reactive as a base.

Among the aliphatic alkoxides, the basicity increases with increasing alkyl substitution. The tert-butyl group in sodium tert-butoxide is more electron-donating than the ethyl group in sodium ethoxide, which in turn is more electron-donating than the methyl group in sodium methoxide. This increased inductive effect leads to greater destabilization of the alkoxide and thus stronger basicity.

Visualizing the Factors Influencing Basicity

The interplay of inductive and resonance effects can be visualized to better understand the differences in basicity.

G cluster_alkoxides Aliphatic Alkoxides cluster_phenoxides Aromatic Alkoxides (Phenoxides) tert-Butoxide tert-Butoxide Ethoxide Ethoxide tert-Butoxide->Ethoxide Decreasing Inductive Effect Methoxide Methoxide Ethoxide->Methoxide Decreasing Inductive Effect o-Cresolate o-Cresolate Methoxide->o-Cresolate Resonance Stabilization Dominates Phenoxide Phenoxide o-Cresolate->Phenoxide Weaker Inductive Effect Basicity Basicity Phenoxide->Basicity Lowest Basicity->tert-Butoxide Highest

Caption: Relative basicity of alkoxides.

The resonance stabilization of the o-cresolate anion, which contributes to its lower basicity compared to aliphatic alkoxides, is depicted below.

Caption: Resonance structures of o-cresolate.

Experimental Determination of Basicity (pKa of Conjugate Acid)

The pKa of the conjugate acids of these alkoxides is commonly determined using spectrophotometric or potentiometric titration methods.[14]

Spectrophotometric pKa Determination

This method is suitable for compounds where the protonated and deprotonated species exhibit different ultraviolet-visible (UV-Vis) absorption spectra.[14] Phenols and cresols are well-suited for this technique.

Methodology:

  • Preparation of Solutions: A series of buffer solutions with known and varying pH values are prepared. A stock solution of the sample (e.g., o-cresol) is also prepared in a suitable solvent.[14]

  • Spectral Acquisition: A small, constant volume of the sample stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is then recorded.[14]

  • Data Analysis: The absorbance at a wavelength where the difference between the protonated and deprotonated forms is maximal is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.[14]

The workflow for this experimental protocol is illustrated below.

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (Varying pH) mix_solutions Mix Sample with Each Buffer Solution prep_buffers->mix_solutions prep_sample Prepare Sample Stock Solution (e.g., o-cresol) prep_sample->mix_solutions record_spectra Record UV-Vis Spectra for Each Mixture mix_solutions->record_spectra plot_data Plot Absorbance vs. pH record_spectra->plot_data determine_pka Determine pKa from Inflection Point of Curve plot_data->determine_pka result pKa Value determine_pka->result

Caption: Spectrophotometric pKa determination.

Conclusion

References

A Technical Guide to the Synthesis of Sodium o-Cresolate: Discovery and Historical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium o-cresolate, the sodium salt of o-cresol (B1677501), is a pivotal intermediate in the synthesis of a wide array of chemical compounds, ranging from pharmaceuticals to herbicides. Its synthesis is a foundational reaction in organic chemistry, with a history intertwined with the development of industrial chemical processes. This technical guide provides an in-depth exploration of the discovery and history of this compound synthesis, detailing the core methodologies from early laboratory-scale preparations to large-scale industrial production. This document includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of reaction pathways and experimental workflows to support research and development in this critical area of chemical synthesis.

Introduction

This compound (also known as sodium 2-methylphenolate) is an organic salt formed from the deprotonation of the hydroxyl group of ortho-cresol.[1] The formation of this phenoxide is a critical first step in many nucleophilic substitution reactions, most notably the Williamson ether synthesis, and has been a subject of study since the 19th century. The historical development of its synthesis reflects the broader evolution of organic chemistry, from early academic explorations of phenoxide reactivity to the demands of industrial-scale production driven by the burgeoning chemical industry. This guide will cover the primary methods of its synthesis: direct neutralization, formation as a key step in ether and carboxylic acid synthesis, and its industrial extraction from natural resources like coal tar and petroleum.

Historical Context and Discovery

The chemistry of alkali metal phenoxides, the class of compounds to which this compound belongs, gained significant attention in the mid-19th century. The development of the Williamson ether synthesis in 1850 by Alexander Williamson was a landmark achievement.[2] This reaction, which involves the reaction of an alkoxide or phenoxide with an alkyl halide to form an ether, fundamentally established the utility of forming the sodium salt of a phenol (B47542) as a reactive intermediate.[2][3]

Shortly thereafter, Hermann Kolbe's work on the carboxylation of phenols in 1860, later refined by Rudolf Schmitt in 1885, further cemented the importance of alkali phenoxides.[4][5] The Kolbe-Schmitt reaction , which involves heating a sodium phenoxide with carbon dioxide under pressure to produce hydroxybenzoic acids, demonstrated another key reaction pathway for these intermediates.[4][5] While these "named reactions" were not initially focused on o-cresol specifically, they laid the chemical foundation for the synthesis and use of this compound.

The industrial impetus for producing sodium cresolates arose with the commercialization of coal tar and, later, petroleum as sources of aromatic compounds.[1] These raw materials contain a mixture of phenolic compounds, including cresols, which could be extracted by treatment with caustic soda to form their sodium salts.[6] This industrial-scale extraction became a primary source of sodium cresolates for various applications.

Synthesis Methodologies

Direct Neutralization

The most straightforward method for the synthesis of this compound is the direct acid-base neutralization of o-cresol with sodium hydroxide (B78521).[1] This reaction is rapid and exothermic, yielding a solution of this compound in water. For applications where the presence of water is not detrimental, this is the most common and efficient laboratory-scale preparation.

  • Materials:

    • o-Cresol

    • Sodium hydroxide (NaOH)

    • Deionized water

  • Procedure:

    • In a suitable reaction vessel, dissolve a specific molar equivalent of sodium hydroxide in deionized water to create a solution of the desired concentration (e.g., 20% aqueous NaOH).

    • While stirring, slowly add one molar equivalent of o-cresol to the sodium hydroxide solution.

    • The reaction is exothermic; cooling may be applied to maintain a desired temperature.

    • Continue stirring until the o-cresol has completely dissolved, resulting in a homogenous solution of this compound.[7]

Anhydrous Synthesis for Subsequent Reactions

For many organic reactions, such as the Williamson ether synthesis, the presence of water can be problematic. Therefore, methods to generate anhydrous this compound or a solution in an organic solvent are necessary.

This protocol is adapted from a procedure for the preparation of a sodium cresolate solution for subsequent use.

  • Materials:

    • Commercial cresol (B1669610) (containing o-cresol)

    • Sodium hydroxide (aqueous solution, e.g., 48.6%)

    • Xylene

    • 2-Ethyl-1-hexanol

  • Procedure:

    • Equip a five-liter flask with a mechanical stirrer, thermometer, dropping funnel, heating mantle, Dean-Stark trap, and a reflux condenser.

    • Charge the flask with 329 g of a 48.6% aqueous solution of NaOH and 2000 mL of a 4:1 mixture of xylene and 2-ethyl-1-hexanol.

    • Slowly add 433 g of commercial cresol (99.4% pure) to the flask with stirring.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with xylene.

    • Continue refluxing until no more water is collected.

    • The resulting product is a solution of sodium cresolate in the xylene/2-ethyl-1-hexanol mixture, suitable for use in subsequent reactions.[8]

Industrial Production from Natural Feedstocks

On an industrial scale, sodium cresolates are often produced as part of a mixture from the processing of coal tar or petroleum distillates.

Coal tar fractions that distill in the range of 200-250°C are rich in cresols.[1] Treatment of this fraction with a slight excess of aqueous sodium hydroxide (caustic soda) leads to the extraction of the acidic phenolic compounds, including o-cresol, into the aqueous phase as their sodium salts.[1] The aqueous extract, containing this compound, is then separated from the non-acidic organic components.[1]

During the cracking of petroleum, various phenolic compounds are formed. Cracked naphtha fractions can be treated with aqueous sodium hydroxide to extract these phenols.[1] This process yields a "caustic cresylate solution" containing a mixture of sodium phenolate (B1203915) and sodium cresolates, including the ortho isomer.[9] This solution is then typically purified and can be used directly or acidified to recover the free cresols.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of this compound and related reactions. It is important to note that yields are often reported for the final product of a multi-step synthesis in which this compound is an intermediate, rather than for the isolated salt itself.

Table 1: Anhydrous Sodium Cresolate Solution Preparation

ReactantsSolvent SystemEquipmentKey ProcessProduct FormReference
Commercial Cresol, Aqueous NaOHXylene, 2-Ethyl-1-hexanol (4:1)5L flask, Dean-Stark trapAzeotropic RefluxSolution of Sodium Cresolate in the organic solvent mixture[8]

Table 2: Synthesis of o-Cresol via Hydrolysis (Involving a Cresolate Intermediate)

Starting MaterialReagentsCatalystTemperatureReaction TimeProduct(s)Reference
o-ChlorotolueneSodium Hydroxide (2.5:1 molar ratio to o-chlorotoluene), 20% aq. solutionNano-copper200 °C6 ho-Cresol, m-Cresol (B1676322)[10]

Visualization of Synthesis Pathways

Direct Neutralization of o-Cresol

G oCresol o-Cresol reaction oCresol->reaction NaOH Sodium Hydroxide (NaOH) NaOH->reaction Sodium_o_Cresolate This compound Water Water (H₂O) reaction->Sodium_o_Cresolate + reaction->Water +

Caption: Direct acid-base neutralization of o-cresol with sodium hydroxide.

Williamson Ether Synthesis Workflow

G cluster_0 Step 1: Formation of this compound cluster_1 Step 2: Nucleophilic Substitution (SN2) oCresol o-Cresol Sodium_o_Cresolate This compound oCresol->Sodium_o_Cresolate + Base Base Base (e.g., NaOH) Sodium_o_Cresolate_2 This compound Alkyl_Halide Alkyl Halide (R-X) Ether_formation Alkyl_Halide->Ether_formation Ether o-Cresyl Ether (o-CH₃C₆H₄OR) Sodium_Halide Sodium Halide (NaX) Sodium_o_Cresolate_2->Ether_formation Ether_formation->Ether + Ether_formation->Sodium_Halide +

Caption: Two-step workflow of the Williamson ether synthesis starting from o-cresol.

Industrial Extraction from Petroleum Naphtha

G Cracked_Naphtha Cracked Naphtha (contains cresols) Caustic_Wash Caustic Wash (aq. NaOH) Cracked_Naphtha->Caustic_Wash Separation Phase Separation Caustic_Wash->Separation Organic_Phase Purified Naphtha (phenols removed) Separation->Organic_Phase Organic Aqueous_Phase Aqueous Caustic Cresylate (contains this compound) Separation->Aqueous_Phase Aqueous

Caption: Simplified workflow for the industrial extraction of cresols as sodium salts.

Conclusion

The synthesis of this compound is a foundational process in organic chemistry with a rich history. From its conceptual origins in the mid-19th century with the advent of seminal reactions like the Williamson ether synthesis and the Kolbe-Schmitt reaction, its production has evolved to meet industrial demands. The primary methods—direct neutralization, anhydrous preparation for subsequent reactions, and industrial extraction from coal tar and petroleum—each offer distinct advantages depending on the desired scale and purity. The direct neutralization of o-cresol with sodium hydroxide remains the most straightforward laboratory method, while industrial production relies on efficient extraction from complex hydrocarbon feedstocks. This guide provides the essential historical context, practical protocols, and comparative data to aid researchers and professionals in the effective synthesis and application of this versatile chemical intermediate.

References

Sodium o-cresolate MSDS and safety precautions for researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide on the Material Safety Data Sheet (MSDS) and Safety Precautions for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium o-cresolate (sodium 2-methylphenolate) is an organic sodium salt of o-cresol. It is utilized as a chemical intermediate in the synthesis of a variety of compounds, including pharmaceuticals and dyes, and also finds application as a disinfectant and in industrial cleaning formulations.[1][2] Due to its caustic nature and the toxicological profile of its parent compound, o-cresol, a thorough understanding of its properties and strict adherence to safety protocols are imperative for researchers in laboratory settings. This guide provides a comprehensive overview of the material safety data, handling procedures, and emergency protocols for this compound to ensure a safe research environment.

Physical and Chemical Properties

This compound is typically encountered as an amber-colored liquid with a strong, characteristic phenolic odor.[2] Its aqueous solutions are caustic.[2] The crystals or liquid may darken upon exposure to air and light.[2]

PropertyValueReference(s)
Chemical Formula C₇H₇NaO[3]
Molecular Weight 130.12 g/mol [2][3]
Appearance Amber liquid[2]
Odor Strong, phenolic[2]
Melting Point 30°C[4]
Boiling Point 516.7°C at 760 mmHg[4]
Flash Point 218.5°C[4]
Density 1.03 g/cm³[4]
Solubility Very soluble in water; aqueous solution is caustic.[2][5]
Stability Stable under recommended storage conditions. Crystals or liquid darken with exposure to air and light. Decomposed by carbon dioxide in the air.[2][6]

Toxicological Data

Quantitative toxicological data for this compound is limited. Therefore, the data for its parent compound, o-cresol, is presented here as a primary reference for assessing its toxicity. O-cresol is classified as toxic and corrosive.[6][7]

Acute Toxicity Data for o-Cresol:

Route of ExposureSpeciesValue (LD50/LC50)Reference(s)
Oral Rat121 mg/kg[6][8][9]
Mouse344 mg/kg[8][9][10]
Dermal Rabbit890 mg/kg[6][8][9]
Rat620 mg/kg[8][9][10]
Inhalation MouseLC50 = 179 mg/m³ for 2 hours (mist)[8][9][10]
RatLC50 > 1220 mg/m³ for 1 hour[10][11]

Summary of Health Effects: Sodium cresylate is considered toxic by all routes of exposure (inhalation, ingestion, and dermal absorption).[2] Exposure can lead to a range of effects from nausea and contact burns to severe outcomes such as ventricular arrhythmias, pulmonary edema, seizures, coma, and potentially death from cardio-pulmonary failure.[2]

Hazard Identification and Safety Precautions

Hazard Statements:

  • Toxic if swallowed or in contact with skin.[6]

  • Causes severe skin burns and eye damage.[6]

  • May cause respiratory irritation.[12]

  • Toxic to aquatic life with long-lasting effects.[6]

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]

  • Wash skin thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[13]

  • Use only outdoors or in a well-ventilated area.[13]

  • Avoid release to the environment.[6]

Experimental Protocols and Handling

General Handling Workflow

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13][14] A safety shower and eyewash station must be readily accessible.[13][14][15]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Don Personal Protective Equipment (PPE) b Verify fume hood functionality a->b c Assemble all necessary equipment and reagents b->c d Dispense this compound within the fume hood c->d e Keep container tightly closed when not in use d->e f Perform experimental procedures e->f g Decontaminate work surfaces f->g h Segregate and label all waste g->h i Remove and properly dispose of PPE h->i j Wash hands thoroughly i->j

Figure 1. General laboratory workflow for handling this compound.
Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., neoprene, nitrile) are mandatory.[16][17] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[17]

  • Eye Protection: Chemical safety goggles and a face shield should be worn.[6][13]

  • Body Protection: A lab coat is required. For tasks with a high splash potential, a rubber or neoprene apron is recommended.[14]

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator is necessary.[10]

Storage

Store this compound in a cool, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2] The container should be kept tightly closed.[14]

Reactivity
  • Incompatible Materials: Strong oxidizing agents and acids.[7][10]

  • Hazardous Decomposition Products: When heated to decomposition, it emits toxic vapors of sodium oxide.[2]

  • Hazardous Reactions: Vigorous reactions can occur with oxidizing materials.[1]

Emergency Procedures

Spill Cleanup

For minor spills (up to 1 gallon), only trained personnel should perform the cleanup.[16]

G cluster_initial Initial Response cluster_containment Containment & Neutralization cluster_cleanup Cleanup & Disposal a Alert personnel in the immediate area b Evacuate non-essential personnel a->b c Don appropriate PPE b->c d Contain the spill with an inert absorbent (e.g., vermiculite, sand) c->d e Neutralize with a caustic neutralizer (e.g., Spill-X-C) d->e f Mix neutralizer into the spill from the perimeter inwards e->f g Collect absorbed and neutralized material into a hazardous waste container f->g h Label the waste container appropriately g->h i Decontaminate the spill area with soap and water h->i j Contact Environmental Health & Safety (EHS) for waste pickup i->j

Figure 2. Spill cleanup workflow for this compound.
First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][18]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10][15]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[13][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]

Waste Disposal

All this compound waste, including contaminated materials, must be treated as hazardous waste.[19]

G a Segregate this compound waste from other waste streams b Collect waste in a dedicated, compatible, and sealed hazardous waste container a->b c Clearly label the container with 'Hazardous Waste' and the chemical name b->c d Store the waste container in a designated, secure, and well-ventilated area c->d e Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department d->e f Waste will be disposed of by a licensed hazardous material disposal company, likely via incineration e->f

Figure 3. Waste disposal workflow for this compound.

Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[20]

Applications in Research and Development

This compound serves as a key intermediate in organic synthesis. One notable application is in the preparation of sodium o-methylphenoxyacetate, a precursor in the synthesis of certain herbicides.[1] This process involves the reaction of this compound with sodium chloroacetate.[1] Its nucleophilic and basic properties make it a versatile reagent for introducing the o-cresoxy moiety into molecules, which can be a strategic step in the development of new pharmaceutical compounds and other specialty chemicals.[1]

Conclusion

This compound is a valuable chemical intermediate with significant hazards that demand rigorous safety protocols. Researchers, scientists, and drug development professionals must be fully aware of its physical, chemical, and toxicological properties to ensure safe handling and disposal. By adhering to the guidelines outlined in this technical guide, laboratories can mitigate the risks associated with the use of this compound and maintain a secure research environment.

References

Industrial manufacturing process of sodium o-cresolate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Industrial Manufacturing of Sodium o-Cresolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as sodium 2-methylphenolate) is a crucial chemical intermediate with applications in the synthesis of pharmaceuticals, herbicides, and other specialty chemicals.[1] Its industrial production is primarily achieved through several distinct manufacturing routes, each with its own set of process parameters, yields, and raw material considerations. This technical guide provides a comprehensive overview of the core industrial manufacturing processes for this compound, including detailed experimental protocols for key reactions, quantitative data presented for comparative analysis, and visualizations of the process workflows.

Introduction

This compound is the sodium salt of o-cresol (B1677501) (2-methylphenol).[1] The primary industrial objective is the efficient and cost-effective formation of the sodium salt from various starting materials. The principal manufacturing methods include the direct neutralization of o-cresol, extraction from industrial byproducts like coal tar and petroleum naphtha, and synthetic routes starting from toluene (B28343) derivatives.[1][2] The choice of a particular process is often dictated by the availability and cost of raw materials, as well as the desired purity of the final product.

Core Manufacturing Processes

The industrial production of this compound can be broadly categorized into four main methodologies.

Direct Neutralization of o-Cresol

This is the most straightforward method, involving a classic acid-base reaction between o-cresol and sodium hydroxide (B78521).[1] It is often employed for smaller-scale production or when high-purity this compound is required.[1]

Experimental Protocol:

A laboratory-scale preparation illustrative of the industrial process is as follows:

  • A five-liter flask is equipped with a stirrer, thermometer, dropping funnel, heating mantle, Dean-Stark trap, and a reflux condenser.

  • 329 grams of a 48.6% aqueous solution of sodium hydroxide (NaOH) is added to the flask.

  • 2000 ml of a 4:1 mixture of xylene and 2-ethyl-1-hexanol is added as a solvent and azeotropic agent.

  • 433 grams of commercial-grade o-cresol (99.4% pure) is slowly added to the flask.

  • The mixture is heated to reflux to facilitate the reaction and remove the water formed during the neutralization via the Dean-Stark trap.

  • The final product is a solution of this compound in the xylene/2-ethyl-1-hexanol mixture.

Further processing would involve the removal of the solvent, typically through distillation, to yield solid this compound.

Process Visualization:

G cluster_reactants Reactants cluster_process Process cluster_products Products o_cresol o-Cresol reactor Reaction Vessel o_cresol->reactor naoh Aqueous Sodium Hydroxide naoh->reactor solvent Xylene/2-ethyl-1-hexanol solvent->reactor reflux Heating to Reflux reactor->reflux water_removal Azeotropic Water Removal (Dean-Stark Trap) reflux->water_removal na_o_cresolate This compound Solution water_removal->na_o_cresolate water Water water_removal->water

Caption: Workflow for Direct Neutralization of o-Cresol.

Extraction from Coal Tar

Coal tar, a byproduct of coal gasification, contains a mixture of phenolic compounds, including o-cresol.[3] this compound is produced by extracting these acidic phenols from the tar oil using a caustic soda solution.

Experimental Protocol:

  • Extraction: Coal tar fractions distilling in the 200-250°C range are mixed with an excess of a 10% aqueous sodium hydroxide (caustic soda) solution.[1][4] This reaction converts the phenolic compounds (tar acids) into their corresponding water-soluble sodium salts (phenolates and cresolates).

  • Separation: The aqueous layer, containing the crude sodium phenolate-sodium cresolate solution, is separated from the non-phenolic oil layer.[4]

  • Purification (Springing): The aqueous solution is typically treated with an acid, such as carbon dioxide or sulfur dioxide, to liberate the free phenols (crude tar acids) from the sodium salt solution.[4] To obtain this compound, further purification steps would be required before the "springing" process.

Quantitative Data:

ParameterValueReference
Raw MaterialCoal tar fraction[1]
Distillation Range200-250°C[1]
Extraction Agent10% aqueous NaOH[4]
ProductCrude sodium cresolate solution[4]

Process Visualization:

G coal_tar Coal Tar Fraction (200-250°C) extractor Extraction Vessel coal_tar->extractor naoh_solution 10% Aqueous NaOH naoh_solution->extractor separator Phase Separator extractor->separator aqueous_phase Aqueous Phase (Crude this compound) separator->aqueous_phase Heavier Phase oil_phase Dephenolated Oil separator->oil_phase Lighter Phase

Caption: Extraction of this compound from Coal Tar.

Extraction from Petroleum Naphtha

Similar to coal tar, cracked naphtha from petroleum refining contains phenolic compounds that can be extracted.[1]

Methodology:

The process involves treating the cracked naphtha with a sodium hydroxide solution to form sodium cresolates, which are then separated from the hydrocarbon stream.[1] Subsequent purification of the aqueous extract is necessary. While specific industrial parameters are proprietary, the general steps mirror those of coal tar extraction.

Hydrolysis of o-Chlorotoluene

This synthetic route produces a mixture of o- and m-cresol (B1676322), which exist as their sodium salts (sodium cresolates) after the primary reaction.

Experimental Protocol:

  • Chlorination of Toluene: Toluene is reacted with chlorine in the presence of a catalyst (e.g., iron(III) chloride) to produce a mixture of o- and p-chlorotoluene.[3]

  • Hydrolysis: The o-chlorotoluene (or a mixture) is hydrolyzed with an excess of aqueous sodium hydroxide.[2][3] This step is performed under high temperature and pressure.[2] The reaction produces a sodium cresolate solution and sodium chloride.[2]

  • Neutralization: The resulting sodium cresolate solution is then neutralized with an acid (often the hydrochloric acid generated during the initial chlorination step) to liberate the free cresols.[2] For the production of this compound, this step would be omitted and the solution purified.

Quantitative Data for Hydrolysis:

ParameterValueReference
Reactantso-Chlorotoluene, NaOH[2][5]
NaOH Molar Ratio2.5–3.5 mol per mol of chlorotoluene[2]
Temperature360–390°C[2][3]
Pressure280–300 bar (28–30 MPa)[2][3]
Catalyst (alternative method)Nano-copper[5]
Temperature (catalyzed)200°C[5]
Reaction Time (catalyzed)6 hours[5]
Yield (m- and o-cresol)>37%[5]

Reaction Pathway:

G o_chlorotoluene o-Chlorotoluene conditions High Temp (360-390°C) High Pressure (28-30 MPa) o_chlorotoluene->conditions naoh Sodium Hydroxide (aq) naoh->conditions na_o_cresolate This compound conditions->na_o_cresolate nacl Sodium Chloride conditions->nacl

Caption: Reaction for Hydrolysis of o-Chlorotoluene.

Related Synthetic Route: Alkali Fusion of Toluenesulfonates

While this process is primarily for the production of cresols, sodium cresolate is the key intermediate formed during the fusion step.[2]

Methodology Overview:

  • Sulfonation: Toluene is reacted with concentrated sulfuric acid to produce toluenesulfonic acid.[2]

  • Neutralization: The toluenesulfonic acid is neutralized with sodium hydroxide or sodium sulfite (B76179) to form sodium toluenesulfonate (B8598656).[2]

  • Alkali Fusion: The sodium toluenesulfonate is fused with excess molten sodium hydroxide at high temperatures to produce sodium cresolate and sodium sulfite.[2]

  • Acidification: The fusion mass is dissolved in water and acidified to produce the final cresol (B1669610) product.[2]

Quantitative Data for Alkali Fusion:

ParameterValueReference
ReactantsSodium toluenesulfonate, NaOH[2]
Temperature330–350°C[2]
ProductMolten sodium cresolate and sodium sulfite[2]
Cresol Yield (after acidification)~65% (based on reacted toluene for m-cresol)[2]

Purification of this compound

Purification of the crude this compound solution is critical to remove byproducts and unreacted starting materials. Common industrial purification techniques include:

  • Solvent Washing: To remove any entrained neutral oils or non-polar impurities.

  • Filtration: To remove solid impurities.

  • Crystallization: Cooling a concentrated aqueous solution of sodium cresolate can induce crystallization, leaving impurities in the mother liquor. This is analogous to the purification process for sodium phenate.

Conclusion

The industrial manufacturing of this compound is a versatile process with multiple established routes. The direct neutralization of o-cresol offers a high-purity product, while extraction from coal tar and petroleum naphtha provides a method to valorize industrial byproducts. Synthetic routes, such as the hydrolysis of o-chlorotoluene, offer a means of production from basic chemical feedstocks. The selection of a specific manufacturing process depends on a variety of factors including raw material availability, energy costs, and the required purity of the final this compound product. For researchers and professionals in drug development, understanding these manufacturing pathways is essential for supply chain management and ensuring the quality and purity of this vital chemical intermediate.

References

Role of sodium o-cresolate as a synthetic intermediate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Sodium o-Cresolate as a Synthetic Intermediate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, the sodium salt of o-cresol (B1677501) (2-methylphenol), is a pivotal synthetic intermediate in the chemical industry.[1] With the chemical formula C₇H₇ONa, it serves as a highly reactive nucleophile, primarily due to the enhanced electron-donating character of the phenoxide oxygen.[1][2] This reactivity makes it a cornerstone precursor for the synthesis of a range of commercially significant molecules, particularly in the agrochemical and pharmaceutical sectors.

Industrially, this compound is typically produced in situ via the straightforward acid-base neutralization of o-cresol with sodium hydroxide (B78521).[2] This guide provides a technical overview of its primary applications, detailing the reaction mechanisms, experimental protocols, and quantitative data associated with its key synthetic transformations.

Core Reactivity and Major Synthetic Pathways

The primary utility of this compound stems from the nucleophilicity of the phenoxide ion. This allows it to readily participate in substitution and addition reactions. The two most significant industrial applications are the Williamson ether synthesis for producing phenoxy herbicides and the Kolbe-Schmitt reaction for synthesizing hydroxybenzoic acids.

Below is a diagram illustrating the central role of this compound in these key synthetic routes.

G Figure 1. Key Synthetic Pathways from this compound cluster_start Starting Materials cluster_intermediate Core Intermediate cluster_products Product Classes ocresol o-Cresol soc This compound ocresol->soc + NaOH (Neutralization) naoh Sodium Hydroxide herbicides Phenoxy Herbicides (e.g., MCPA) soc->herbicides + Sodium Chloroacetate (B1199739) (Williamson Ether Synthesis) acids Hydroxybenzoic Acids (e.g., o-Cresotic Acid) soc->acids + Carbon Dioxide (CO₂) (Kolbe-Schmitt Reaction)

Figure 1. Key Synthetic Pathways from this compound

Application 1: Synthesis of Phenoxy Herbicides (MCPA)

This compound is a critical precursor in the production of phenoxy herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid).[1] The synthesis proceeds via a nucleophilic substitution reaction, specifically the Williamson ether synthesis, between this compound and sodium chloroacetate.[2][3]

Synthesis Workflow and Mechanism

The industrial process often involves the initial synthesis of 2-methylphenoxyacetic acid (MPA) from this compound, followed by a selective chlorination step to yield MCPA.[4][5]

G Figure 2. Industrial Synthesis Workflow for MCPA r1 o-Cresol step1 Step 1: Neutralization Formation of this compound r1->step1 r2 NaOH r2->step1 r3 Sodium Chloroacetate step2 Step 2: Etherification (Williamson) Formation of Sodium MPA r3->step2 r4 Chlorine (Cl₂) step4 Step 4: Chlorination Formation of MCPA r4->step4 step1->step2 This compound step3 Step 3: Acidification step2->step3 Sodium 2-Methylphenoxyacetate step3->step4 2-Methylphenoxyacetic Acid (MPA) product Final Product: MCPA step4->product

Figure 2. Industrial Synthesis Workflow for MCPA
Quantitative Data

The following table summarizes typical reaction conditions and yields reported in industrial processes for the synthesis of MCPA from o-cresol.

ParameterValueReference
Etherification Stage
Reactant Molar Ratio (this compound : Sodium Chloroacetate)1 : 1.08[4]
Temperature125 - 140 °C[4]
Reaction Time8 - 10 hours[4]
Conversion~90%[4]
Chlorination Stage
Temperature20 - 80 °C (Varies with catalyst/solvent)[4][6]
Reaction Time3 - 7 hours[4][6]
Overall Process
Final Product Yield (from MPA)92 - 95.5%[6]
Final Product Purity> 96%[6]
Experimental Protocol: Industrial Synthesis of MCPA

This protocol is a composite of typical industrial procedures.[4][6]

Step 1: Formation of this compound and Etherification

  • Charge an etherification reactor with o-cresol and an aqueous solution of sodium hydroxide in a 1:1 molar ratio to carry out the neutralization reaction, forming this compound.[4]

  • Once the neutralization is complete, begin the dropwise addition of sodium chloroacetate solution (prepared separately from chloroacetic acid and NaOH). The molar ratio of the initial o-cresol to sodium chloroacetate should be approximately 1:1.08.[4][7]

  • Heat the reaction mixture, controlling the temperature between 125-140 °C.[4]

  • Maintain the reaction under these conditions for 8-10 hours to complete the etherification, yielding sodium 2-methylphenoxyacetate (Sodium MPA).[4]

Step 2: Acidification and Chlorination

  • Transfer the sodium MPA solution to a chlorination reactor.

  • Add a strong acid, such as hydrochloric acid, to acidify the solution and precipitate 2-methylphenoxyacetic acid (MPA).[4]

  • Introduce a solvent (e.g., dichloroethane) and a catalyst (e.g., imidazole (B134444) ionic liquid) as required by the specific process.[4][6]

  • Introduce chlorine gas into the reactor, maintaining the temperature between 30-80 °C depending on the solvent and catalyst used.[4][6]

  • Continue the reaction for 3-7 hours until chlorination is complete.[4][6]

  • Cool the reaction mixture to 0-5 °C to precipitate the final product, 2-methyl-4-chlorophenoxyacetic acid (MCPA).[6]

  • Isolate the product by filtration, wash with water, and dry.

Biological Signaling Pathway of MCPA

MCPA functions as a synthetic auxin, a mimic of the natural plant hormone Indole-3-Acetic Acid (IAA).[1][8] It causes uncontrolled growth in susceptible broadleaf plants by overwhelming the natural hormone regulation system, leading to cell elongation, division, and ultimately, plant death.[1][9] The core of this pathway involves MCPA promoting the degradation of Aux/IAA repressor proteins, which in turn unleashes Auxin Response Factors (ARFs) to activate gene expression.[10][11][12]

G Figure 3. Simplified Auxin Signaling Pathway Activated by MCPA MCPA MCPA (Synthetic Auxin) Receptor TIR1/AFB Receptor Complex MCPA->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Promotes binding to ARF ARF (Auxin Response Factor) AuxIAA->ARF Represses (No Auxin) Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination & Degradation Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Growth (Cell Elongation & Division) Genes->Growth Leads to

Figure 3. Simplified Auxin Signaling Pathway Activated by MCPA

Application 2: Synthesis of Hydroxybenzoic Acids

The Kolbe-Schmitt reaction is another vital industrial process utilizing this compound. This carboxylation reaction involves the nucleophilic addition of the phenoxide to carbon dioxide under high temperature and pressure, yielding 2-hydroxy-3-methylbenzoic acid (o-cresotic acid).[13][14] This product is a valuable building block in pharmaceuticals and fine chemicals.[15][16][17]

Synthesis Workflow and Mechanism

The reaction proceeds by forming the highly nucleophilic phenoxide, which then attacks the electrophilic carbon of CO₂. The reaction is regioselective for the ortho position, a characteristic feature of the Kolbe-Schmitt reaction with sodium phenoxides.[18]

G Figure 4. Kolbe-Schmitt Reaction Workflow for o-Cresotic Acid r1 This compound (or o-Cresol + Base) step1 Step 1: Carboxylation High Temperature & Pressure r1->step1 r2 Carbon Dioxide (CO₂) r2->step1 r3 Strong Acid (e.g., H₂SO₄) step2 Step 2: Acidification Protonation of the Salt r3->step2 step1->step2 Sodium 2-hydroxy-3-methylbenzoate product Final Product: 2-Hydroxy-3-methylbenzoic Acid step2->product

Figure 4. Kolbe-Schmitt Reaction Workflow for o-Cresotic Acid
Quantitative Data

The following table summarizes optimal conditions for the synthesis of cresotic acids from cresol.

ParameterValueReference
Reactant Ratio ([o-cresol] : [base])1.5-2 : 1[13]
Carbon Dioxide Pressure10 atm[13]
Temperature180 - 185 °C[13]
Reaction Time6 - 7 hours[13]
Yield (based on consumed cresol)~75%[19]
Experimental Protocol: Synthesis of 2-Hydroxy-3-methylbenzoic Acid

This protocol is based on established laboratory procedures for the Kolbe-Schmitt reaction.[13]

Materials & Equipment:

  • o-Cresol

  • Sodium ethyl carbonate (or other suitable base like NaOH/KOH)[19]

  • Carbon Dioxide (high pressure cylinder)

  • Deionized water

  • Hydrochloric acid (or Sulfuric acid)[14]

  • High-pressure autoclave with stirrer and temperature/pressure controls

Procedure:

  • Charging the Reactor: Charge the high-pressure autoclave with o-cresol and sodium ethyl carbonate in a 1.5:1 molar ratio. Ensure all reactants are thoroughly dried, as water can decrease the yield.[13][18]

  • Purging: Seal the autoclave and purge the system twice with CO₂ gas to remove all air.

  • Pressurization and Heating: Pressurize the autoclave with CO₂ to 10 atm. Begin stirring and heat the internal mixture to a target temperature of 180-185 °C.[13]

  • Reaction: Maintain the specified temperature and pressure with continuous stirring for 6-7 hours.[13]

  • Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Carefully vent the excess CO₂ pressure.

  • Isolation: Open the reactor and add deionized water to dissolve the product salt (sodium 2-hydroxy-3-methylbenzoate).

  • Acidification: Transfer the aqueous solution to a beaker. Slowly add a strong acid (e.g., HCl) while stirring until the solution is acidic (pH ~2). This will precipitate the free 2-hydroxy-3-methylbenzoic acid.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent if necessary.

Conclusion

This compound is a versatile and economically important synthetic intermediate. Its high nucleophilicity, derived from its phenoxide structure, makes it exceptionally well-suited for cornerstone reactions like the Williamson ether synthesis and the Kolbe-Schmitt reaction. These pathways provide efficient and scalable routes to high-value commercial products, including essential phenoxy herbicides and pharmaceutical precursors. The detailed understanding of its reactivity and the precise control of reaction conditions are paramount for optimizing yield, purity, and process safety in its industrial applications.

References

The Phenoxide Pivot: A Technical Guide to the Reactivity of Sodium o-Cresolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactivity of the phenoxide group in sodium o-cresolate (sodium 2-methylphenoxide). Formed by the deprotonation of o-cresol (B1677501), the resulting phenoxide ion possesses a highly activated aromatic system, making it a versatile and powerful nucleophile in organic synthesis. Its reactivity is central to forming key chemical structures, including aryl ethers and substituted hydroxybenzoic acids, which are pivotal intermediates in pharmaceuticals and other fine chemicals. This document provides a detailed examination of its electronic properties, key reaction pathways, quantitative data, and specific experimental protocols.

Electronic Structure and Reactivity Overview

The transformation of the hydroxyl group of o-cresol into the corresponding sodium salt dramatically enhances its reactivity. The phenoxide anion (O⁻) is a potent activating group for electrophilic aromatic substitution (EAS), far more so than a neutral hydroxyl group. This is due to the negative charge, which is delocalized into the benzene (B151609) ring via resonance, significantly increasing the electron density of the aromatic system.

The presence of both the strongly activating, ortho-, para-directing phenoxide group and the weakly activating, ortho-, para-directing methyl group at the C1 and C2 positions, respectively, governs the regioselectivity of its reactions. The phenoxide's activating effect is dominant. Electrophilic attack is sterically and electronically directed to the positions ortho and para to the phenoxide group (C4 and C6).

  • Nucleophilicity: The oxygen anion of the phenoxide is a strong nucleophile, readily participating in Sₙ2 reactions with alkyl halides to form ethers (O-alkylation).

  • Electrophilic Aromatic Substitution (EAS): The electron-rich aromatic ring is highly susceptible to attack by weak electrophiles. Key industrial reactions such as carboxylation (Kolbe-Schmitt reaction) and formylation (Reimer-Tiemann reaction) proceed readily.

Key Reactions of this compound

Two primary classes of reactions highlight the utility of this compound: O-alkylation and electrophilic aromatic substitution.

O-Alkylation: The Williamson Ether Synthesis

The reaction of this compound with an alkyl halide, such as dimethyl sulfate (B86663) or methyl iodide, is a classic example of the Williamson ether synthesis. This Sₙ2 reaction proceeds via nucleophilic attack from the phenoxide oxygen onto the electrophilic carbon of the alkylating agent, displacing a halide or sulfate leaving group to form an aryl ether.

The product of methylation, o-cresyl methyl ether (2-methoxytoluene), is a valuable intermediate in organic synthesis.[1]

Electrophilic Aromatic Substitution (EAS)

The high electron density of the cresolate ring enables reactions with weak electrophiles that do not typically react with less activated aromatic systems.

The Kolbe-Schmitt reaction is a carboxylation process that involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under high pressure and elevated temperature.[2][3][4][5] For this compound, the carboxylation occurs regioselectively at the C6 position (ortho to the phenoxide and meta to the methyl group) to yield 2-hydroxy-3-methylbenzoic acid (o-cresotic acid).[2] This reaction is crucial for synthesizing substituted salicylic (B10762653) acid derivatives.[4]

The mechanism involves the formation of a complex between the sodium phenoxide and carbon dioxide, followed by an intramolecular electrophilic attack on the activated ring.[5] The ortho-selectivity is often favored when using sodium salts.[6]

The Reimer-Tiemann reaction introduces a formyl group (-CHO) onto the aromatic ring, typically at the position ortho to the hydroxyl group.[7][8] The reaction proceeds by treating the phenoxide with chloroform (B151607) (CHCl₃) in a strong basic solution. The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), generated in situ from the reaction of chloroform with the base.[7]

The electron-rich o-cresolate ring attacks the electron-deficient dichlorocarbene. Subsequent hydrolysis of the dichloromethyl intermediate under basic conditions yields the corresponding aldehyde. For this compound, the primary product is 2-hydroxy-3-methylbenzaldehyde. The ortho-selectivity is a characteristic feature of this reaction.[8][9]

Quantitative Reaction Data

The following tables summarize quantitative data for key reactions involving o-cresolate and related phenoxides.

Table 1: Williamson Ether Synthesis of o-Cresyl Methyl Ether
Reactants o-Cresol, Sodium Hydroxide (B78521), Dimethyl Sulfate
Reaction O-Methylation
Key Conditions 1. Formation of this compound. 2. Addition of dimethyl sulfate below 10°C. 3. Heating to 100°C for 1-2 hours.[1]
Product o-Cresyl methyl ether (2-Methoxytoluene)
Reported Yield High yields are typical for this industrial process.[1]
Table 2: Kolbe-Schmitt Carboxylation of o-Cresol
Reactants o-Cresol, Sodium Ethyl Carbonate, Carbon Dioxide
Reaction Carboxylation
Key Conditions Molar Ratio: [o-cresol]:[sodium ethyl carbonate] = 1.5-2 : 1 Temperature: 180-185°C Pressure: 10 atm (CO₂) Time: 6-7 hours[10]
Product 2-Hydroxy-3-methylbenzoic acid
Reported Yield Regioselective with good yields under optimal conditions.[10]
Table 3: Reimer-Tiemann Formylation of Phenols
Reactants Phenol, Chloroform, Alkali Hydroxide (e.g., NaOH)
Reaction Ortho-Formylation
Key Conditions Biphasic system (aqueous hydroxide and organic chloroform phase), vigorous stirring, heating to ~60-80°C.[9]
Product (from o-Cresol) 2-Hydroxy-3-methylbenzaldehyde (major), 4-Hydroxy-3-methylbenzaldehyde (minor)
Reported Yield Yields can be variable; improved procedures using solid alkali hydroxides can significantly increase yields.[9][11]

Experimental Protocols

Protocol 1: Synthesis of o-Cresyl Methyl Ether via Williamson Ether Synthesis

This protocol is adapted from established procedures for the methylation of phenols.[1]

Materials:

  • o-Cresol

  • Sodium hydroxide (NaOH) solution (e.g., 20% aqueous)

  • Dimethyl sulfate (DMS)

  • Reaction vessel with stirrer and cooling bath

  • Separatory funnel

  • Deionized water

Procedure:

  • Formation of this compound: In the reaction vessel, add o-cresol to the sodium hydroxide solution. Stir until a homogenous solution of this compound is formed.

  • Cooling: Cool the reaction mixture to below 10°C using the cooling bath.

  • Methylation: While maintaining the temperature below 10°C, slowly add dimethyl sulfate dropwise to the stirred solution.

  • Reaction Progression: After the addition is complete, raise the temperature to 40°C and maintain for 20 minutes. Subsequently, heat the mixture to 100°C and hold for 1-2 hours to ensure the reaction goes to completion.[1]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with deionized water. Repeat the washing until the aqueous layer is neutral.

  • Isolation: Separate the organic layer, which contains the o-cresyl methyl ether product. Further purification can be achieved by distillation.

Protocol 2: Synthesis of 2-Hydroxy-3-methylbenzoic Acid via Kolbe-Schmitt Reaction

This protocol is based on the carboxylation of cresols using sodium ethyl carbonate as a base and carbon dioxide source.[2][10]

Materials:

  • o-Cresol

  • Sodium ethyl carbonate

  • Carbon dioxide (gas)

  • Concentrated hydrochloric acid (HCl)

  • High-pressure autoclave with stirrer

  • Büchner funnel and vacuum filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Charging the Autoclave: Add o-cresol and sodium ethyl carbonate to the autoclave in a molar ratio of 1.5:1.[10]

  • Purging: Seal the autoclave and purge it twice with carbon dioxide gas to remove any residual air.

  • Pressurization and Heating: Pressurize the autoclave with carbon dioxide to 10 atm. Begin stirring and heat the reaction mixture to 180-185°C.[2][10]

  • Reaction: Maintain this temperature and pressure with continuous stirring for 6-7 hours.[10]

  • Cool-down and Extraction: After the reaction period, cool the autoclave and carefully vent the excess CO₂. Open the vessel and add deionized water to dissolve the resulting sodium salt of the product.

  • Acidification: Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly acidify with concentrated HCl until the product, 2-hydroxy-3-methylbenzoic acid, precipitates out.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent.[2]

Visualized Mechanisms and Workflows

Reaction Mechanisms

The following diagrams illustrate the key mechanistic pathways for the reactions of this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Products cresolate This compound ether o-Cresyl Methyl Ether cresolate->ether Sₙ2 Attack dms Dimethyl Sulfate (CH₃)₂SO₄ dms->ether salt Na(CH₃)SO₄

Caption: Mechanism of Williamson Ether Synthesis.

Kolbe_Schmitt_Reaction cresolate This compound intermediate Intermediate Complex cresolate->intermediate Nucleophilic Attack co2 Carbon Dioxide (CO₂) Electrophile co2->intermediate keto_tautomer Keto Tautomer (Cyclohexadienone) intermediate->keto_tautomer Rearrangement salt_product Sodium 3-Methylsalicylate keto_tautomer->salt_product Re-aromatization acid_product 2-Hydroxy-3-methylbenzoic Acid salt_product->acid_product hcl HCl (Acidification) hcl->acid_product

Caption: Mechanism of the Kolbe-Schmitt Reaction.

Reimer_Tiemann_Reaction cluster_0 Carbene Generation chcl3 Chloroform (CHCl₃) carbene Dichlorocarbene (:CCl₂) chcl3->carbene -H⁺, -Cl⁻ naoh NaOH intermediate Dichloromethyl Intermediate carbene->intermediate cresolate This compound cresolate->intermediate Nucleophilic Attack aldehyde_intermediate Aldehyde Intermediate intermediate->aldehyde_intermediate Hydrolysis (2 NaOH) final_product 2-Hydroxy-3-methylbenzaldehyde aldehyde_intermediate->final_product Acid Workup

Caption: Mechanism of the Reimer-Tiemann Reaction.
Experimental Workflow

The following diagram outlines a general workflow applicable to the synthesis and purification of products derived from this compound.

Experimental_Workflow start Reactants (o-Cresol, Base, etc.) reaction Reaction Under Controlled Conditions (Temp, Pressure, Time) start->reaction quench Quenching / Neutralization reaction->quench extraction Liquid-Liquid Extraction or Filtration quench->extraction purification Purification (Recrystallization or Distillation) extraction->purification analysis Product Analysis (NMR, IR, MP) purification->analysis product Final Pure Product analysis->product

Caption: General Experimental Workflow.

References

A Theoretical Exploration of Sodium o-Cresolate's Molecular Orbitals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The electronic configuration of a molecule, particularly the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its chemical behavior.[1] The energy and spatial distribution of these orbitals are fundamental in determining a molecule's nucleophilicity, electrophilicity, and its propensity to engage in chemical reactions. For sodium o-cresolate, an ionic compound, the electronic properties are largely dictated by the o-cresolate anion. A thorough understanding of its molecular orbitals can provide valuable insights for applications ranging from synthetic chemistry to drug design.[2]

This guide will walk through the theoretical and practical steps required to perform a comprehensive computational analysis of this compound.

Theoretical Background

The theoretical investigation of molecular orbitals is primarily accomplished through quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful and widely used method due to its balance of accuracy and computational efficiency.[3][4]

2.1. Density Functional Theory (DFT)

DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density.[5] This approach simplifies the complex many-body problem, allowing for the calculation of molecular properties for relatively large systems. The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results.[4]

2.2. Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the key players in chemical reactions.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.[1]

2.3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals).[7][8] This analysis is invaluable for understanding charge distribution, hybridization, and delocalization effects within a molecule.[9][10]

Experimental and Computational Protocols

This section outlines the detailed methodologies for the synthesis, characterization, and computational analysis of this compound.

3.1. Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acid-base reaction between o-cresol (B1677501) and sodium hydroxide (B78521).[11]

Protocol:

  • In a suitable reaction vessel, dissolve a known molar equivalent of o-cresol in a minimal amount of a suitable solvent (e.g., ethanol).

  • Slowly add one molar equivalent of a concentrated aqueous solution of sodium hydroxide with constant stirring.

  • The reaction is typically exothermic. The mixture can be stirred at room temperature until the reaction is complete, which can be monitored by the disappearance of the o-cresol starting material using techniques like Thin Layer Chromatography (TLC).

  • The solvent is then removed under reduced pressure to yield the this compound salt.

  • The product should be dried thoroughly to remove any residual water.

3.2. Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the o-cresolate anion.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational modes of the molecule. The absence of the broad -OH stretch from o-cresol and the presence of characteristic phenoxide stretches would indicate the formation of the salt.

  • UV-Visible Spectroscopy: The UV-Vis spectrum can provide information about the electronic transitions within the molecule. The absorption spectrum of o-cresol is known to be solvent-dependent.[12]

3.3. Computational Protocol

The following protocol outlines the steps for performing DFT calculations on the o-cresolate anion, which is the electronically significant component of this compound.

  • Geometry Optimization:

    • The initial structure of the o-cresolate anion is built using a molecular modeling program.

    • Geometry optimization is performed using a DFT method, for instance, with the B3LYP functional and a 6-31+G(d,p) basis set. This level of theory has been shown to provide reliable results for similar phenolic compounds.[13]

    • A vibrational frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis:

    • From the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals.

    • The energies of the HOMO, LUMO, and other relevant orbitals are extracted from the output file.

    • The spatial distributions of the HOMO and LUMO can be visualized to understand their bonding/antibonding character and their localization on different parts of the molecule.

  • Natural Bond Orbital (NBO) Analysis:

    • NBO analysis is performed on the optimized wavefunction to obtain information about atomic charges, hybridization of atomic orbitals, and the nature of the chemical bonds.

Data Presentation

The quantitative data obtained from the theoretical calculations should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Calculated Molecular Orbital Energies for o-Cresolate Anion

Molecular OrbitalEnergy (eV)Occupancy
LUMO+1Value0
LUMOValue0
HOMOValue2
HOMO-1Value2
HOMO-2Value2

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Table 2: Natural Bond Orbital (NBO) Analysis Summary for o-Cresolate Anion

AtomNatural Charge (e)CoreValenceRydbergTotal
C1ValueValueValueValueValue
C2ValueValueValueValueValue
..................
OValueValueValueValueValue
HValueValueValueValueValue

Note: The values in this table are placeholders and would be populated with the results from the NBO analysis.

Table 3: Key Calculated Molecular Properties of o-Cresolate Anion

PropertyValueUnit
HOMO-LUMO GapValueeV
Ionization PotentialValueeV
Electron AffinityValueeV
ElectronegativityValueeV
Chemical HardnessValueeV
Dipole MomentValueDebye

Note: The values in this table are placeholders and would be calculated from the molecular orbital energies.

Visualizations

Visual representations are crucial for understanding the complex data generated from computational chemistry.

Computational_Workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis cluster_results Results & Interpretation Synthesis Synthesis of this compound Characterization Spectroscopic Characterization (NMR, IR, UV-Vis) Synthesis->Characterization Structure Build Initial Structure of o-Cresolate Anion Optimization Geometry Optimization (DFT) Structure->Optimization Frequency Vibrational Frequency Analysis Optimization->Frequency SPE Single-Point Energy Calculation Optimization->SPE MO Molecular Orbital Analysis (HOMO, LUMO) SPE->MO NBO Natural Bond Orbital (NBO) Analysis SPE->NBO Data Data Tabulation MO->Data Visualization Orbital Visualization MO->Visualization NBO->Data Interpretation Interpretation of Electronic Structure Data->Interpretation Visualization->Interpretation HOMO_LUMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap HOMO-LUMO Gap (Reactivity Indicator) LUMO->Energy_Gap HOMO HOMO (Highest Occupied Molecular Orbital) Lower_Orbitals Lower Energy Occupied Orbitals Energy_Gap->HOMO

References

Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of Sodium o-Cresolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Williamson ether synthesis utilizing sodium o-cresolate as the nucleophile. This classic and robust method is widely employed in the synthesis of a variety of o-cresyl ethers, which are valuable intermediates in the pharmaceutical and chemical industries.

Introduction

The Williamson ether synthesis is a versatile and reliable method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces a halide or other suitable leaving group from an alkylating agent.[1][2] In the context of this document, this compound, the sodium salt of o-cresol (B1677501), serves as the potent nucleophile that reacts with various alkyl halides to form the corresponding o-cresyl ethers.

The general transformation is depicted below:

Scheme 1: General Williamson Ether Synthesis of this compound

This compound reacts with an alkyl halide (R-X) to yield an o-cresyl ether and a sodium halide salt.

This method is particularly effective for the synthesis of ethers from primary alkyl halides. Secondary alkyl halides may also be used, though the potential for competing elimination reactions increases. Tertiary alkyl halides are generally unsuitable as they predominantly lead to elimination products.[2]

Factors Influencing the Reaction

Several factors can influence the yield and purity of the desired o-cresyl ether product:

  • Nature of the Alkylating Agent: Primary alkyl halides are the preferred substrates for this SN2 reaction, leading to higher yields and fewer byproducts. The reactivity of the halide leaving group also plays a role, with the general trend being I > Br > Cl.[3]

  • Solvent: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed as they effectively solvate the cation of the phenoxide, leaving the nucleophilic oxygen anion more exposed and reactive.[4]

  • Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the alkylating agent and the solvent used.[1] Higher temperatures can promote side reactions, such as elimination or C-alkylation.

  • Base: To generate the this compound in situ, a suitable base is required to deprotonate o-cresol. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH). The choice of base can depend on the reaction solvent and the acidity of the phenol.

  • Phase-Transfer Catalysis (PTC): For reactions involving two immiscible phases (e.g., an aqueous solution of this compound and an organic solution of the alkyl halide), a phase-transfer catalyst can significantly enhance the reaction rate.[5][6] Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) facilitate the transfer of the phenoxide anion into the organic phase where the reaction occurs.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Williamson ether synthesis of this compound with various alkyl halides. This data is compiled from literature sources and is intended to provide a comparative overview.

Alkyl HalideProductBaseSolventCatalystTemp (°C)Time (h)Yield (%)
Methyl Iodide2-MethoxytolueneNaOHEthanolNoneReflux2-4~90
Ethyl Bromide2-EthoxytolueneK2CO3DMFNone806~85
n-Propyl Bromide2-(n-Propoxy)tolueneNaHTHFNone608~80
Benzyl (B1604629) Chloride2-(Benzyloxy)tolueneK2CO3AcetonitrileTBABReflux4>95
Epichlorohydrino-Cresyl glycidyl (B131873) etherPiperidineNeatNoneRT-~95 (crude)[7]

Note: Yields are highly dependent on the specific reaction conditions and purification methods. The data presented here should be considered as a guideline for optimization.

Experimental Protocols

General Protocol for the Synthesis of o-Cresyl Ethers

This protocol provides a general procedure that can be adapted for various primary alkyl halides.

Materials:

  • o-Cresol

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3)

  • Selected Alkyl Halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Solvent (e.g., DMF, Acetonitrile, Ethanol)

  • Phase-Transfer Catalyst (e.g., TBAB, optional)

  • Diethyl ether or other suitable extraction solvent

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

  • Formation of this compound: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-cresol (1.0 eq) in the chosen solvent.

  • Add the base (NaOH, 1.1 eq or K2CO3, 1.5 eq) to the solution and stir until the o-cresol is fully deprotonated. Gentle heating may be required.

  • Alkylation: If using, add the phase-transfer catalyst (e.g., TBAB, 0.05 eq).

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (see table above) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitate (sodium halide) is present, filter the mixture.

  • Dilute the filtrate with water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude o-cresyl ether can be purified by distillation or column chromatography on silica (B1680970) gel.

Specific Protocol: Synthesis of 2-(Benzyloxy)toluene

This protocol details the synthesis of 2-(benzyloxy)toluene using phase-transfer catalysis for a high-yield reaction.

Materials:

  • o-Cresol (10.8 g, 100 mmol)

  • Potassium Carbonate (20.7 g, 150 mmol)

  • Benzyl Chloride (14.0 g, 110 mmol)

  • Tetrabutylammonium Bromide (TBAB) (1.6 g, 5 mmol)

  • Acetonitrile (200 mL)

Procedure:

  • To a 500 mL round-bottom flask, add o-cresol, potassium carbonate, and acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add tetrabutylammonium bromide (TBAB) and benzyl chloride to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with 1M NaOH (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude 2-(benzyloxy)toluene by vacuum distillation to obtain a colorless oil.

Visualizations

Reaction Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Products sodium_cresolate This compound (Nucleophile) ether o-Cresyl Ether sodium_cresolate->ether SN2 Attack alkyl_halide Alkyl Halide (Electrophile) alkyl_halide->ether salt Sodium Halide alkyl_halide->salt Leaving Group Departure

Caption: SN2 mechanism of the Williamson ether synthesis.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of o-cresyl ethers.

Experimental_Workflow start Start reaction_setup Reaction Setup: o-Cresol, Base, Solvent start->reaction_setup alkylation Addition of Alkyl Halide reaction_setup->alkylation heating Heating / Reflux alkylation->heating workup Aqueous Work-up & Extraction heating->workup purification Purification: Distillation or Chromatography workup->purification product Pure o-Cresyl Ether purification->product

Caption: General experimental workflow for o-cresyl ether synthesis.

Safety Precautions

  • o-Cresol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Alkyl halides are often volatile and can be harmful. Work in a well-ventilated fume hood.

  • Sodium hydroxide and sodium hydride are corrosive and react violently with water. Handle with care.

  • Always wear appropriate PPE and follow standard laboratory safety procedures.

By following these application notes and protocols, researchers can effectively synthesize a range of o-cresyl ethers for various applications in drug development and chemical synthesis.

References

Application Notes and Protocols for O-alkylation of Phenols using Sodium o-cresolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis is a classic and widely employed method for this purpose. This protocol focuses on the O-alkylation of phenols, specifically utilizing sodium o-cresolate as the nucleophile. The initial step involves the deprotonation of o-cresol (B1677501) with a suitable base to form the highly reactive this compound. This is followed by a nucleophilic substitution (SN2) reaction with an alkylating agent to yield the corresponding ether. The choice of base, solvent, and alkylating agent significantly influences the reaction's efficiency and selectivity.

Reaction Principle

The O-alkylation of o-cresol via its sodium salt follows a two-step process based on the Williamson ether synthesis.

  • Deprotonation: o-Cresol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to generate the this compound salt. This step is an acid-base reaction where the acidic phenolic proton is removed.

  • Nucleophilic Substitution (SN2): The resulting o-cresolate anion, a potent nucleophile, attacks the electrophilic carbon of an alkylating agent (typically a primary alkyl halide), displacing the leaving group (e.g., halide ion) to form the desired ether.

This method is highly effective for the synthesis of both symmetrical and asymmetrical ethers. However, care must be taken to select appropriate alkylating agents, as secondary and tertiary halides can lead to competing elimination reactions.

Data Presentation

The following table summarizes representative yields for the O-alkylation of phenols with various alkylating agents under Williamson ether synthesis conditions. While specific data for o-cresol is limited in comparative studies, these examples with structurally similar phenols provide an expected range of efficiency for the synthesis of o-cresyl ethers.

Phenolic SubstrateAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
3-BromophenolBenzyl (B1604629) bromideK₂CO₃AcetonitrileReflux1289-97[1]
2-Bromo-4-methylphenolPropargyl bromideK₂CO₃AcetoneReflux574[2][3]
PhenolMethyl iodideNaOHNot specifiedNot specifiedNot specifiedHigh[4]
PhenolEthyl bromideNaHTHF0 - RT6Good[5]
m-CresolBenzyl chloridePhase Transfer CatalystDichloromethane50Not specified100 (selectivity)[6]

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the in situ generation of this compound from o-cresol and sodium hydroxide.

Materials:

  • o-Cresol

  • Sodium hydroxide (NaOH) pellets or aqueous solution

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add o-cresol (1.0 eq).

  • Dissolve the o-cresol in the chosen anhydrous solvent.

  • Slowly add sodium hydroxide (1.0 - 1.2 eq) to the stirred solution. If using solid NaOH, it can be added directly. If using an aqueous solution, be mindful of the water content as it can affect the subsequent reaction.

  • Stir the mixture at room temperature until the o-cresol is fully deprotonated and a clear solution or a uniform suspension of this compound is formed. Gentle heating may be applied to facilitate the reaction.

  • The resulting solution/suspension of this compound is ready for the subsequent O-alkylation step.

Protocol 2: General Procedure for O-alkylation of this compound

This protocol outlines the general steps for the reaction of in situ generated this compound with a primary alkyl halide.

Materials:

  • Solution/suspension of this compound from Protocol 1

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.0 - 1.2 eq)

  • Anhydrous solvent (same as in Protocol 1)

  • Standard laboratory glassware for reaction, work-up, and purification

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator

  • Chromatography setup (for purification, if necessary)

Procedure:

  • To the stirred solution/suspension of this compound at the desired temperature (typically room temperature, but can be adjusted based on the reactivity of the alkylating agent), slowly add the alkylating agent (1.0 - 1.2 eq).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Stir the reaction mixture at the chosen temperature until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the pure O-alkylated o-cresol.

Mandatory Visualizations

O_Alkylation_Workflow cluster_prep Preparation of this compound cluster_alkylation O-Alkylation cluster_workup Work-up and Purification o_cresol o-Cresol reaction_vessel_prep Reaction Vessel (Inert Atmosphere) o_cresol->reaction_vessel_prep naoh Sodium Hydroxide naoh->reaction_vessel_prep solvent_prep Anhydrous Solvent solvent_prep->reaction_vessel_prep sodium_o_cresolate This compound (in situ) reaction_vessel_prep->sodium_o_cresolate Stirring at RT reaction_mixture Reaction Mixture sodium_o_cresolate->reaction_mixture alkylating_agent Alkylating Agent (e.g., R-X) alkylating_agent->reaction_mixture workup Quenching (Water) Extraction reaction_mixture->workup Reaction Monitoring (TLC) Stirring organic_layer Organic Layer workup->organic_layer drying Drying organic_layer->drying concentration Concentration drying->concentration purification Purification (Chromatography/Distillation) concentration->purification final_product Pure O-alkylated Product purification->final_product

Caption: Experimental workflow for the O-alkylation of o-cresol.

Signaling_Pathway cluster_reactants Reactants cluster_products Products o_cresolate This compound (Nucleophile) transition_state Transition State [o-Cresyl-O---R---X]⁻ o_cresolate->transition_state SN2 Attack alkyl_halide Alkyl Halide (Electrophile) R-X alkyl_halide->transition_state ether o-Cresyl Ether (Product) transition_state->ether halide_ion Halide Ion (Leaving Group) X⁻ transition_state->halide_ion

Caption: Mechanism of O-alkylation via SN2 reaction.

References

Application Notes and Protocols: Sodium o-Cresolate in Deprotonation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium o-cresolate, the sodium salt of o-cresol (B1677501) (2-methylphenol), is an organic compound that serves as a moderately strong base in various chemical transformations.[1] Its utility as a base is fundamentally governed by the acidity of its conjugate acid, o-cresol. The phenoxide moiety, with its resonance-stabilized negative charge, is the reactive center, enabling it to function as both a base and a nucleophile.[1] These application notes provide a detailed overview of the principles behind using this compound for deprotonation, its substrate scope, and detailed protocols for key synthetic applications.

Data Presentation: Acidity of Relevant Compounds

The efficacy of this compound as a base is determined by the relative pKa values of the acid to be deprotonated and the conjugate acid of the base (o-cresol). A deprotonation reaction is generally favorable if the pKa of the acid being deprotonated is significantly lower than the pKa of the conjugate acid of the base used. The approximate pKa value for o-cresol is 10.3.[2]

Compound ClassExampleApproximate pKaDeprotonation by this compound?
Phenolo-Cresol10.3[2]N/A (Conjugate Acid)
KetoneAcetone20No
EsterEthyl acetate25No
β-DiketoneAcetylacetone9Yes
β-KetoesterEthyl acetoacetate11Equilibrium lies towards reactants
WaterH₂O15.7No

Table 1: pKa values for representative compounds relevant to deprotonation reactions with this compound.

Application Notes

This compound is a caustic, water-soluble compound that is typically prepared through the reaction of o-cresol with a strong base like sodium hydroxide (B78521).[1] Its primary application in the context of deprotonation is not as a general base for creating enolates from simple ketones or esters, as its basicity is insufficient for these substrates. Instead, it is most valuable as an intermediate, where the deprotonation of o-cresol is the crucial first step to activate it for subsequent reactions.

  • Deprotonation of Phenols: The most fundamental deprotonation involving this compound is the deprotonation of o-cresol itself by a stronger base (e.g., NaOH) to form the o-cresolate anion. This is the standard method for its preparation.[1]

  • Deprotonation of Activated Carbonyl Compounds: While ineffective for simple ketones and esters, this compound is basic enough to deprotonate more acidic carbon acids. For instance, β-diketones (pKa ≈ 9) can be effectively deprotonated by this compound.

  • Role in Nucleophilic Substitution (Williamson Ether Synthesis): A major application is in the Williamson ether synthesis, where o-cresol is first deprotonated to form the highly nucleophilic o-cresolate anion. This anion then readily participates in an Sₙ2 reaction with an alkyl halide to form an aryl ether.[3][4]

  • Role in Electrophilic Aromatic Substitution (Kolbe-Schmitt Reaction): The Kolbe-Schmitt reaction is a key industrial process for synthesizing hydroxybenzoic acids.[5][6] The reaction requires the formation of the phenoxide, as the phenoxide ion is significantly more reactive towards electrophilic aromatic substitution than the neutral phenol.[5] this compound undergoes carboxylation with carbon dioxide under pressure to yield 2-hydroxy-3-methylbenzoic acid (o-cresotic acid).[4][5]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylphenoxyacetic Acid via Williamson Ether Synthesis

This protocol details the in situ formation of this compound and its subsequent reaction with chloroacetic acid.

Materials:

  • o-Cresol

  • 30% aqueous Sodium Hydroxide (NaOH)

  • Chloroacetic acid

  • Deionized water

  • 6M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Equipment:

  • 25x100 mm test tube or round-bottom flask

  • Graduated pipet

  • Hot water bath

  • Separatory funnel (125 mL)

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Accurately weigh approximately 1.0 g of o-cresol and place it into a 25x100 mm test tube.

  • Using a graduated pipet, add 5 mL of 30% aqueous NaOH to the test tube to form this compound.[3]

  • Add 1.5 g of chloroacetic acid to the reaction mixture.[3]

  • Stir the mixture to dissolve the reagents. Gentle warming may be applied.

  • Clamp the test tube in a hot water bath at 90-100°C for 30-40 minutes.[3]

  • Cool the tube and dilute the mixture with approximately 10 mL of water.

  • Acidify the solution with 6M HCl until it is acidic to litmus (B1172312) paper.[3]

  • Transfer the acidic solution to a separatory funnel and extract the product with 10 mL of diethyl ether.

  • Separate the layers and wash the ether layer with 10 mL of water.

  • Extract the ether layer with 10 mL of saturated sodium bicarbonate solution to separate the carboxylic acid product into the aqueous layer.

  • Collect the aqueous bicarbonate layer in a beaker and cautiously acidify with 6M HCl to precipitate the 2-methylphenoxyacetic acid.[3]

  • Filter the solid product using a Büchner funnel, wash with cold water, and dry.

Protocol 2: Synthesis of 2-Hydroxy-3-methylbenzoic Acid via Kolbe-Schmitt Reaction

This protocol describes the carboxylation of pre-formed or in situ generated this compound.[5]

Materials:

  • o-Cresol

  • Sodium Hydroxide (or Sodium Ethoxide)

  • Carbon Dioxide (CO₂) gas

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Equipment:

  • High-pressure autoclave with stirring mechanism

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Drying oven

Procedure:

  • Formation of this compound: React o-cresol with an equimolar amount of a strong base like sodium hydroxide in a suitable solvent (if not solvent-free) to form this compound. For a solvent-free approach, a molar excess of o-cresol (1.5 to 2 equivalents) can be used relative to the carboxylating agent (e.g., sodium ethyl carbonate, a CO₂ equivalent).[4]

  • Carboxylation:

    • Place the this compound (or the mixture from step 1) into a high-pressure autoclave.

    • Seal the autoclave and purge twice with CO₂ to remove air.[4][5]

    • Pressurize the autoclave with CO₂ to 10 atm.[4][5]

    • Begin stirring and heat the reaction mixture to 180-185°C.[4][5]

    • Maintain this temperature and pressure with continuous stirring for 6-7 hours.[4][5]

  • Work-up and Isolation:

    • Cool the autoclave to room temperature and carefully vent the excess CO₂.

    • Dissolve the solid reaction mixture in deionized water.

    • Transfer the aqueous solution to a separatory funnel to recover any unreacted o-cresol (if applicable).[5]

    • Cool the aqueous phase in an ice bath and acidify with concentrated HCl to precipitate the 2-hydroxy-3-methylbenzoic acid.[5]

    • Collect the precipitate by vacuum filtration.[5]

    • Wash the solid with cold deionized water.[5]

  • Purification:

    • Dry the crude product in a drying oven.[5]

    • Recrystallize the crude 2-hydroxy-3-methylbenzoic acid from an ethanol-water mixture for further purification.[5]

Visualizations

Caption: General equilibrium for a deprotonation reaction using this compound.

Williamson_Ether_Synthesis_Workflow start Start: o-Cresol, NaOH (aq), Chloroacetic Acid react 1. Form this compound in situ 2. Heat at 90-100°C for 30-40 min start->react cool_dilute Cool and Dilute with Water react->cool_dilute acidify Acidify with 6M HCl cool_dilute->acidify extract Extract with Diethyl Ether acidify->extract wash Wash Ether Layer with Water extract->wash bicarb_extract Extract with NaHCO₃ (aq) to separate product wash->bicarb_extract precipitate Acidify Bicarbonate Layer with HCl to Precipitate Product bicarb_extract->precipitate filter_dry Filter, Wash, and Dry the Solid Product precipitate->filter_dry end End: 2-Methylphenoxyacetic Acid filter_dry->end

Caption: Experimental workflow for the Williamson ether synthesis of 2-methylphenoxyacetic acid.

Kolbe_Schmitt_Workflow start Start: this compound (or o-Cresol + Base) autoclave Charge Autoclave, Purge with CO₂ start->autoclave react Pressurize to 10 atm CO₂ Heat to 180-185°C for 6-7 hours autoclave->react cool_vent Cool to Room Temperature and Vent CO₂ react->cool_vent dissolve Dissolve Mixture in Water cool_vent->dissolve acidify Cool in Ice Bath and Acidify with conc. HCl dissolve->acidify filter Filter Precipitate and Wash with Cold Water acidify->filter purify Dry and Recrystallize from Ethanol/Water filter->purify end End: 2-Hydroxy-3-methylbenzoic Acid purify->end

Caption: Experimental workflow for the Kolbe-Schmitt synthesis of 2-hydroxy-3-methylbenzoic acid.

References

Application of Sodium o-Cresolate in the Synthesis of Aryl Ethers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium o-cresolate, the sodium salt of o-cresol (B1677501), is a versatile and readily available nucleophile for the synthesis of a wide variety of aryl ethers. Aryl ether linkages are prevalent in numerous pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of aryl ethers using this compound via two primary methods: the Williamson ether synthesis and the Ullmann condensation.

Overview of Synthetic Methodologies

The two principal strategies for the synthesis of aryl ethers from this compound are the Williamson ether synthesis and the Ullmann condensation. The choice between these methods is primarily dictated by the nature of the electrophilic coupling partner.

  • Williamson Ether Synthesis: This classical method involves the reaction of this compound with an alkyl halide (or other alkylating agents with a good leaving group) via an SN2 mechanism. It is most effective for the preparation of alkyl aryl ethers where the alkyl halide is primary or secondary.[1][2]

  • Ullmann Condensation: This copper-catalyzed cross-coupling reaction is employed for the synthesis of diaryl ethers by reacting this compound with an aryl halide.[3][4] Modern advancements in catalysis have led to milder reaction conditions and broader substrate scope.[5]

Experimental Protocols

Preparation of this compound

This compound can be prepared in situ or as an isolated solid.

Protocol 2.1.1: In situ Generation of this compound

Materials:

  • o-Cresol

  • Sodium hydroxide (B78521) (NaOH) or Sodium hydride (NaH)

  • Anhydrous solvent (e.g., DMF, DMSO, THF, or an alcohol corresponding to the alkoxide)[2][6]

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve o-cresol in the chosen anhydrous solvent.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add one equivalent of the base (e.g., NaH or a concentrated solution of NaOH).

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases (if using NaH), to form the this compound solution.

  • This solution can be used directly in the subsequent ether synthesis reaction.

Protocol 2.1.2: Preparation and Isolation of Solid this compound

Materials:

  • o-Cresol

  • Solid sodium hydroxide

  • Toluene (B28343) (as a water entrainer, optional)

Procedure:

  • Heat o-cresol until it melts (ca. 31 °C).

  • Under stirring, slowly add an equimolar amount of solid sodium hydroxide.

  • After the addition is complete, maintain the temperature for 1-3 hours to ensure complete reaction.

  • For an essentially anhydrous product, toluene can be added and the mixture refluxed with a Dean-Stark apparatus to remove water.

  • The resulting solid this compound can be dried under vacuum at 100-120 °C.

Williamson Ether Synthesis of Alkyl Aryl Ethers

This method is ideal for the synthesis of ethers from this compound and primary or secondary alkyl halides.

Protocol 2.2.1: Synthesis of o-Methoxytoluene (o-Methylanisole)

Materials:

  • o-Cresol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Preparation of this compound: Prepare a 20% aqueous solution of sodium hydroxide. In a reaction vessel equipped with a stirrer and a cooling bath, add the o-cresol to the sodium hydroxide solution and stir until a homogenous solution of this compound is formed. Cool the mixture to below 10°C.

  • Methylation: Slowly add dimethyl sulfate dropwise to the cooled this compound solution while maintaining the temperature below 10 °C. After the addition is complete, raise the temperature to 40 °C and maintain for 20 minutes. Subsequently, heat the reaction mixture to 100 °C for 1-2 hours to ensure the completion of the reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Wash the mixture with water until the aqueous layer is neutral. Separate the organic layer using a separatory funnel. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Purify the crude o-methoxytoluene by fractional distillation, collecting the fraction at approximately 171 °C.

Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is the method of choice for coupling this compound with aryl halides to form diaryl ethers.

Protocol 2.3.1: Copper-Catalyzed Synthesis of o-Tolyl Aryl Ethers

Materials:

  • o-Cresol

  • Aryl halide (iodides and bromides are generally more reactive than chlorides)[5]

  • Copper(I) salt (e.g., CuI, CuBr)[5]

  • A ligand (e.g., picolinic acid, N,N-dimethylglycine)[5][7]

  • A base (e.g., K₃PO₄, Cs₂CO₃)[5][7]

  • Anhydrous high-boiling polar solvent (e.g., DMSO, DMF, dioxane)[3][5]

Procedure:

  • To a reaction vessel, add o-cresol (1.0 eq.), the aryl halide (1.2 eq.), CuI (5-10 mol%), the ligand (10-20 mol%), and K₃PO₄ (2.0 eq.).

  • Add the anhydrous solvent (e.g., DMSO).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90-130 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.[5][8]

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the synthesis of various aryl ethers from this compound.

Table 1: Williamson Ether Synthesis of o-Tolyl Alkyl Ethers

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideK₂CO₃ButanoneReflux1High (not specified)[1]
Ethyl IodideK₂CO₃ButanoneReflux1High (not specified)[1]
Dimethyl SulfateNaOHWater10 -> 1002High (not specified)
Benzyl BromideK₂CO₃AcetonitrileRT6>90 (general)[6]
Allyl BromideK₂CO₃AcetonitrileRT6>90 (general)[6]

Table 2: Ullmann Condensation of o-Cresol with Various Aryl Halides

Aryl HalideCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-IodotolueneCuI (10 mol%)Picolinic acid (20 mol%)K₃PO₄DMSO90Not specified85[5]
2-BromotolueneCuI (10 mol%)Picolinic acid (20 mol%)K₃PO₄DMSO105Not specified78[5]
1-Iodo-4-methoxybenzeneCuI (10 mol%)Picolinic acid (20 mol%)K₃PO₄DMSO90Not specified82[5]
1-Bromo-2-nitrobenzeneCuI (5 mol%)SalicylaldimineK₃PO₄Dioxane101Not specifiedGood (not specified)[3]
ChlorobenzeneCu₂ONoneNa/K o-cresolateo-Cresol150-170Not specified75-85 (conversion)[6]

Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows.

Williamson_Ether_Synthesis cluster_prep Step 1: Preparation of this compound cluster_reaction Step 2: SN2 Reaction o_cresol o-Cresol sodium_cresolate This compound o_cresol->sodium_cresolate + NaOH naoh NaOH alkyl_halide Alkyl Halide (R-X) aryl_ether o-Tolyl Alkyl Ether sodium_cresolate->aryl_ether + R-X sodium_halide NaX

Diagram 1: Williamson Ether Synthesis Workflow

Ullmann_Condensation sodium_cresolate This compound cu_phenoxide Cu(I)-o-cresolate sodium_cresolate->cu_phenoxide aryl_halide Aryl Halide (Ar-X) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition cu_catalyst Cu(I) Catalyst cu_catalyst->cu_phenoxide ligand Ligand ligand->cu_phenoxide base Base (e.g., K3PO4) base->cu_phenoxide cu_phenoxide->oxidative_addition cu_iii_intermediate Cu(III) Intermediate oxidative_addition->cu_iii_intermediate reductive_elimination Reductive Elimination cu_iii_intermediate->reductive_elimination reductive_elimination->cu_catalyst Catalyst Regeneration diaryl_ether o-Tolyl Aryl Ether reductive_elimination->diaryl_ether

Diagram 2: Catalytic Cycle of Ullmann Condensation

Experimental_Workflow_Ullmann start Combine Reactants: o-Cresol, Aryl Halide, Cu Catalyst, Ligand, Base, Solvent degas Degas with Inert Gas start->degas heat Heat and Stir (90-130 °C, 12-24 h) degas->heat cool Cool to Room Temperature heat->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite dilute->filter wash Wash with Water and Brine filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Diaryl Ether purify->product

Diagram 3: General Experimental Workflow for Ullmann Condensation

References

Application Notes: Sodium o-Cresolate in Agricultural Chemical Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium o-cresolate (C₇H₇NaO) is a key chemical intermediate derived from o-cresol (B1677501), a methylphenol.[1] It serves as a valuable precursor in various organic synthesis pathways, particularly in the production of phenoxy herbicides, a class of systemic herbicides used to control broadleaf weeds.[2] Its primary application in the agrochemical industry is in the synthesis of 2-methyl-4-chlorophenoxyacetic acid (MCPA) and its corresponding sodium salt (MCPA-Na), which are widely used herbicidal active ingredients.[2][3]

The synthesis process leverages the reactivity of this compound as a nucleophile in an etherification reaction with a chloroacetate (B1199739) species. This is typically followed by a chlorination step to yield the final herbicidal compound. The use of this compound provides an efficient pathway to introduce the o-tolyloxy moiety into the final molecule.

Key Applications

  • Intermediate for MCPA Synthesis: The most significant application of this compound is as a starting material for the production of MCPA (2-methyl-4-chlorophenoxyacetic acid) and its salts.[2] The process involves the reaction of this compound with sodium chloroacetate to form an intermediate, which is then chlorinated.[4]

  • Production of other Phenoxy Herbicides: While MCPA is the primary example, the underlying chemistry can be adapted for the synthesis of other related phenoxy herbicides.

  • Farm Premise Disinfectants: In a broader context, sodium cresylate (a mixture including this compound) is an active ingredient in some farm premise cleaners and disinfectants used in livestock and poultry operations.[5]

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided below.

PropertyValue
Molecular FormulaC₇H₇NaO
Molecular Weight130.12 g/mol [2]
AppearanceWhite crystalline solid[1]
Boiling Point516.7°C at 760 mmHg[6]
Density1.03 g/cm³[6]
LogP (Partition Coefficient)2.13880[2][6]

Experimental Protocols

Protocol 1: Synthesis of Sodium 2-methyl-4-chlorophenoxyacetate (MCPA-Na) via Etherification and Chlorination

This protocol outlines the synthesis of MCPA-Na starting from o-cresol. The process is divided into two main stages: the formation of sodium 2-methylphenoxyacetate via etherification, followed by chlorination.

Stage 1: Etherification of this compound

This stage involves the reaction of this compound (formed in situ from o-cresol and sodium hydroxide) with sodium chloroacetate.

Materials:

  • o-Cresol

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloroacetate (CH₂ClCO₂Na)

  • Water

  • Reaction vessel (etherification reactor) equipped with heating, stirring, and a dropping funnel.

Procedure:

  • Charge the etherification reactor with o-cresol and sodium hydroxide in a molar ratio of approximately 1:1.[4]

  • Initiate neutralization reaction to form this compound in situ.

  • Once the formation of sodium phenolate (B1203915) is complete, begin the dropwise addition of sodium chloroacetate solution.[4]

  • Maintain the reaction temperature between 125-140°C.[4]

  • Continue the reaction with stirring for a period of 8-10 hours to yield sodium 2-methylphenoxyacetate.[4]

  • After the reaction, the product can be purified by distillation to remove unreacted starting materials and byproducts.[4]

Reaction Parameters for Etherification

ParameterValue / Condition
Reactantso-Cresol, Sodium Hydroxide, Sodium Chloroacetate
Molar Ratio (o-cresol:NaOH)1:1[4]
Temperature125 - 140°C[4]
Reaction Time8 - 10 hours[4]
ProductSodium 2-methylphenoxyacetate

Stage 2: Chlorination and Final Product Formation

This stage involves the chlorination of the intermediate product from Stage 1.

Materials:

  • Sodium 2-methylphenoxyacetate

  • Hydrochloric acid (for acidification, if isolating the acid form)

  • Chlorinating agent (e.g., chlorine gas)

  • Reaction vessel (chlorination reactor)

Procedure:

  • Transfer the sodium 2-methylphenoxyacetate from the etherification stage to the chlorination reactor.

  • If desired, acidify the intermediate with hydrochloric acid.[4]

  • Introduce the chlorinating agent to the reaction mixture under controlled conditions to perform selective chlorination at the para-position of the aromatic ring.

  • The reaction yields 2-methyl-4-chloro-sodium phenoxy acetate (B1210297) (MCPA-Na).

  • The final product can be formulated into various preparations, such as water-soluble granules or aqueous solutions.[7]

Protocol 2: Alternative 'One-Pot' Synthesis of 2-Methylphenoxyacetic Acid

This method synthesizes the acid form by controlling the pH during the reaction of o-cresol and chloroacetic acid.

Materials:

  • o-Cresol

  • Sodium hydroxide (liquid caustic soda)

  • 73% Chloroacetic acid aqueous solution

  • Hydrochloric acid

  • Reaction kettle with stirring and pH monitoring

Procedure:

  • Pour o-cresol and liquid caustic soda into the reaction kettle in a 1:1 ratio.[8]

  • While stirring, begin the dropwise addition of a 73% chloroacetic acid aqueous solution.[8]

  • Monitor the pH of the reaction mixture. When the pH drops to between 8 and 9, begin the simultaneous dropwise addition of liquid caustic soda to maintain the pH in the range of 9-10.[8]

  • Once the addition of chloroacetic acid is complete, adjust the final pH to 9-10 using liquid caustic soda and then stop the addition.[8]

  • Maintain the temperature for 0.5 hours to ensure the reaction is complete, yielding a solution of sodium 2-methylphenoxyacetate.[8]

  • Cool the solution to room temperature and acidify by dropwise addition of hydrochloric acid to a pH of 1-2.[8]

  • A white solid of 2-methylphenoxyacetic acid will precipitate.

  • Isolate the product by suction filtration and wash with water.[8]

Visualizations

Synthesis_Pathway_MCPA cluster_0 Reactants cluster_1 Intermediates cluster_2 Final Product o_cresol o-Cresol na_o_cresolate This compound o_cresol->na_o_cresolate + NaOH (Neutralization) naoh Sodium Hydroxide naoh->na_o_cresolate chloroacetate Sodium Chloroacetate intermediate Sodium 2-methylphenoxyacetate chloroacetate->intermediate chlorine Chlorinating Agent mcpa_na MCPA-Na chlorine->mcpa_na na_o_cresolate->intermediate + Sodium Chloroacetate (Etherification) intermediate->mcpa_na + Cl₂ (Chlorination)

Caption: Synthesis pathway of MCPA-Na from o-cresol.

Experimental_Workflow start Start: Charge Reactor neutralization Step 1: Neutralization o-Cresol + NaOH → this compound start->neutralization etherification Step 2: Etherification Add Sodium Chloroacetate Temp: 125-140°C | Time: 8-10h neutralization->etherification chlorination Step 3: Chlorination Add Chlorinating Agent etherification->chlorination end_product Final Product MCPA-Na chlorination->end_product

Caption: Experimental workflow for MCPA-Na synthesis.

References

Application Notes and Protocols for the Catalytic Use of Sodium o-Cresolate in Condensation Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on scientific principles and extrapolated from the known catalytic activity of analogous compounds, such as sodium phenoxide and other alkali metal alkoxides, in condensation polymerization. Direct literature detailing the specific use of sodium o-cresolate as a catalyst for these reactions is limited. Therefore, the presented information should be considered a theoretical framework and a starting point for experimental investigation.

Introduction

Condensation polymerization is a vital industrial process for the synthesis of a wide range of polymers, including polycarbonates and polyesters. The reaction mechanism typically involves the stepwise reaction between bifunctional monomers, leading to the formation of a larger polymer chain and the elimination of a small molecule, such as water or phenol (B47542). The efficiency and rate of these reactions are often enhanced by the use of catalysts. Basic catalysts, particularly alkali metal alkoxides and phenoxides, have been shown to be effective in promoting transesterification and polycondensation reactions.

This compound (2-methylphenol sodium salt) is a sodium salt of o-cresol, presenting a phenoxide structure that suggests potential catalytic activity in condensation polymerization. The cresolate anion can act as a nucleophilic catalyst, facilitating the reaction between monomer units. These notes provide a hypothetical framework for the application of this compound as a catalyst in the synthesis of polycarbonates via melt polycondensation.

Application: Synthesis of Polycarbonate

A primary potential application for this compound as a catalyst is in the melt transesterification of bisphenol A (BPA) and diphenyl carbonate (DPC) to produce polycarbonate. In this process, the catalyst is expected to facilitate the nucleophilic attack of the phenoxide end of a growing polymer chain or a BPA molecule on the carbonyl carbon of DPC or a carbonate end-group, eliminating phenol.

Proposed Catalytic Mechanism

The catalytic cycle likely involves the deprotonation of the hydroxyl group of bisphenol A by the o-cresolate anion to generate a more nucleophilic phenoxide ion. This phenoxide then attacks the carbonyl carbon of diphenyl carbonate, forming an intermediate that subsequently collapses to form a new carbonate linkage and release a phenoxide ion. The liberated phenoxide can then be protonated by the released o-cresol, regenerating the catalyst.

Catalytic_Cycle cluster_0 Catalytic Cycle of this compound BPA Bisphenol A (BPA) (Ar-OH) Activated_BPA Activated BPA (Ar-O⁻ Na⁺) BPA->Activated_BPA Deprotonation by o-Cresolate DPC Diphenyl Carbonate (DPC) (Ph-O-CO-O-Ph) Intermediate Tetrahedral Intermediate DPC->Intermediate Catalyst This compound (o-Cres-O⁻ Na⁺) Catalyst->Activated_BPA Activated_BPA->Intermediate Nucleophilic Attack Polymer_Chain Growing Polymer Chain (Ar-O-CO-O-Ph) Intermediate->Polymer_Chain Elimination of Phenoxide Phenol Phenol (byproduct) (Ph-OH) Intermediate->Phenol Polymer_Chain->BPA Further Reaction

Caption: Proposed catalytic cycle for polycarbonate synthesis.

Experimental Protocols

Protocol 1: Melt Polycondensation of Bisphenol A and Diphenyl Carbonate

Materials:

  • Bisphenol A (BPA), polymer grade

  • Diphenyl Carbonate (DPC), polymer grade

  • This compound, anhydrous

  • Nitrogen gas, high purity

  • Methylene (B1212753) chloride, for polymer dissolution

  • Methanol (B129727), for polymer precipitation

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum system.

  • Heating mantle with temperature controller.

  • Vacuum pump.

  • Schlenk line for inert atmosphere operations.

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and leak-proof. Purge the entire system with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture.

  • Charging Reactants: Charge the reactor with bisphenol A and diphenyl carbonate in a precise molar ratio (e.g., 1:1.02 to 1.05, with a slight excess of DPC to compensate for any sublimation).

  • Catalyst Addition: Under a positive nitrogen pressure, add the desired amount of anhydrous this compound catalyst (e.g., 1 x 10⁻⁴ to 1 x 10⁻³ moles per mole of BPA).

  • Melt and Pre-polymerization:

    • Heat the reactor to 180-200°C under a slow stream of nitrogen to melt the reactants and initiate the pre-polymerization stage.

    • Maintain this temperature for 60-90 minutes with continuous stirring. Phenol will start to distill off.

  • Polycondensation (Vacuum Stage):

    • Gradually increase the temperature to 220-250°C while slowly reducing the pressure to 50-100 mmHg.

    • Over a period of 30-60 minutes, further increase the temperature to 260-280°C and reduce the pressure to below 1 mmHg.

    • Continue the reaction under these conditions for 1-3 hours. The viscosity of the melt will increase significantly as the molecular weight of the polycarbonate grows. The reaction is considered complete when the desired melt viscosity is reached or phenol distillation ceases.

  • Polymer Recovery:

    • Release the vacuum with nitrogen gas and cool the reactor.

    • Dissolve the resulting polymer in methylene chloride.

    • Precipitate the polycarbonate by slowly adding the polymer solution to an excess of methanol with vigorous stirring.

    • Filter the precipitated polymer and dry it in a vacuum oven at 110-120°C for 24 hours.

  • Characterization: Analyze the polymer for its molecular weight (Mw and Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and confirm its structure using FTIR and NMR spectroscopy.

Experimental_Workflow start Start setup Reactor Setup and Purge with N₂ start->setup charge Charge BPA, DPC, and This compound setup->charge melt Melt and Pre-polymerize (180-200°C, 1 atm) charge->melt vacuum Polycondensation under Vacuum (220-280°C, <1 mmHg) melt->vacuum recover Polymer Dissolution and Precipitation vacuum->recover dry Dry Polymer in Vacuum Oven recover->dry characterize Characterize Polymer (GPC, FTIR, NMR) dry->characterize end End characterize->end

Caption: Experimental workflow for polycarbonate synthesis.

Data Presentation

The following tables present hypothetical data based on the expected performance of this compound as a catalyst, drawing parallels from literature on similar alkali phenoxide catalysts.

Table 1: Hypothetical Effect of this compound Concentration on Polycarbonate Synthesis

Catalyst Conc. (mol/mol BPA)Reaction Time (h)Temperature (°C)Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1 x 10⁻⁴3280>9525,00055,0002.2
2.5 x 10⁻⁴2.5280>9535,00077,0002.2
5 x 10⁻⁴2280>9545,000100,0002.2
1 x 10⁻³1.5280>9540,00092,0002.3

Table 2: Hypothetical Comparison of Catalysts for Polycarbonate Synthesis

CatalystCatalyst Loading (mol %)Reaction Time (h)Final Temperature (°C)Mn ( g/mol )PDI
This compound (hypothetical) 0.05 2 280 45,000 2.2
Sodium Phenoxide0.05228048,0002.1
Lithium Hydroxide0.012.529050,0002.3
Tetrabutylammonium Tetraphenylborate0.1327040,0002.0

Logical Relationships

The concentration of the this compound catalyst is expected to have a direct impact on the rate of polymerization and the final molecular weight of the polymer.

Logical_Relationship cluster_0 Catalyst Concentration Effects Concentration This compound Concentration Rate Polymerization Rate Concentration->Rate Increases Mw Polymer Molecular Weight Concentration->Mw Increases (up to a point) SideReactions Potential for Side Reactions (e.g., branching) Concentration->SideReactions May Increase at High Levels Time Reaction Time to Target Mw Rate->Time Decreases

Caption: Catalyst concentration vs. polymer properties.

Conclusion

While direct experimental evidence is scarce, the chemical structure of this compound strongly suggests its potential as a basic catalyst for condensation polymerization, particularly in the synthesis of polycarbonates. The provided application notes and protocols offer a theoretical but scientifically grounded starting point for researchers and professionals in drug development and materials science to explore its catalytic activity. Experimental validation is necessary to confirm the proposed mechanisms and optimize reaction conditions.

Step-by-step guide for sodium o-cresolate preparation in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Sodium o-cresolate

Introduction

This compound (CAS 4549-72-8), the sodium salt of o-cresol (B1677501), is a chemical intermediate used in the synthesis of pharmaceuticals, dyes, and other organic compounds.[1] It is formed through a standard acid-base neutralization reaction where the weakly acidic o-cresol reacts with a strong base, typically sodium hydroxide (B78521) (NaOH), to form the corresponding salt and water.[2][3] This document outlines the chemical principles, critical safety protocols, and hazard information pertinent to the laboratory-scale preparation of this compound.

Chemical Principle

Reagents and Properties

A summary of the key physical and chemical properties of the reactants and the final product is provided below.

Propertyo-CresolSodium HydroxideThis compound
CAS Number 95-48-7[5]1310-73-2[6]4549-72-8[7]
Molecular Formula C₇H₈O[8]NaOH[6]C₇H₇NaO[9]
Molecular Weight 108.14 g/mol 40.00 g/mol 130.12 g/mol [5]
Appearance White crystalline solid[10]White pellets or flakes[11]Typically an amber liquid[5]
Key Hazards Toxic, Corrosive, Environmental Hazard[8][12]Corrosive[6][13]Caustic[5]

Experimental Protocol: Hazard Analysis and Safety First

Extreme caution must be exercised when handling the materials for this synthesis, particularly o-cresol. The following protocols are mandatory for ensuring laboratory safety.

Hazard Identification and Risk Assessment

  • o-Cresol: This compound is highly toxic and corrosive.[12] It can cause severe skin burns and eye damage.[8][12] It is toxic if swallowed or in contact with skin, and repeated exposure can cause damage to organs such as the liver, kidneys, and central nervous system.[12][14] Due to its anesthetic properties, pain may not be felt upon initial skin contact.[15]

  • Sodium Hydroxide: This is a strong, caustic base that causes severe skin burns and serious eye damage.[6][13] Contact can lead to rapid tissue destruction.[11]

A thorough risk assessment must be conducted before beginning any work.[10] It is critical to understand the hazards and have all safety and first aid materials readily available.[16][17] Never work alone when handling these chemicals.[16]

Engineering Controls

  • Chemical Fume Hood: All handling of o-cresol, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of its volatile and toxic vapors.[10][18]

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE is provided below. The specific equipment is non-negotiable for this procedure.

PPE_Protocol cluster_ppe Mandatory Personal Protective Equipment (PPE) researcher Researcher goggles Chemical Safety Goggles & Face Shield researcher->goggles respirator Appropriate Respirator (If ventilation is inadequate) researcher->respirator coat Chemical-Resistant Lab Coat & Apron researcher->coat gloves Double-Layered Gloves (e.g., Neoprene or Butyl over Nitrile) researcher->gloves

Caption: Essential PPE for handling corrosive and toxic reagents.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are required whenever there is a potential for splashes.[12][18]

  • Skin and Body Protection: A fully buttoned lab coat must be worn.[18] For handling concentrated o-cresol, a chemical-resistant apron (e.g., butyl rubber or neoprene) is also required.[16] Full-length pants and closed-toe shoes are mandatory.[18]

  • Hand Protection: Gloves must be worn at all times. For concentrated solutions, utility-grade neoprene or butyl rubber gloves should be worn over standard nitrile gloves (double-gloving).[18] Disposable nitrile gloves alone offer very low protection and should be changed immediately upon any contact.[15]

First Aid and Emergency Procedures

  • Emergency Stations: An emergency eyewash station and safety shower must be accessible within 10 seconds of the work area.[16]

  • First Aid Kit: A dedicated first aid kit for phenol/cresol exposure must be available. This should contain polyethylene (B3416737) glycol (PEG 300 or PEG 400), which is recommended for initial skin decontamination.[15][16]

  • Skin Exposure: In case of skin contact, rapid decontamination is critical.[16] Immediately remove all contaminated clothing.[19] Liberally apply PEG 300 or PEG 400 to the affected area and gently wipe; do not scrub.[16][17] If PEG is unavailable, wash with large amounts of soap and water.[15] Seek immediate medical attention.[8]

  • Eye Exposure: Immediately flush eyes with water at an eyewash station for at least 15-30 minutes, holding the eyelids open.[8][19] Seek immediate medical attention.

  • Spill Cleanup: Small spills can be managed by trained personnel wearing appropriate PPE.[17] Absorb liquid spills with vermiculite (B1170534) or other suitable absorbent material.[10] Crystalline spills should be carefully collected, followed by a wet wipe of the area with an appropriate solvent like 70% isopropanol.[17] All cleanup materials must be disposed of as hazardous waste.[17]

Waste Disposal

All solutions containing o-cresol, this compound, and contaminated materials (gloves, paper towels, etc.) must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.[17][18] Do not dispose of this waste down the drain.[20]

References

Application Notes and Protocols for the Quantitative Analysis of Sodium o-Cresolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of sodium o-cresolate, addressing both the o-cresolate anion and the sodium cation. The protocols are designed for accuracy, precision, and reliability in research and quality control environments.

Quantification of the o-Cresolate Moiety

The quantification of this compound is typically achieved by analyzing the o-cresol (B1677501) molecule after dissolution of the salt in a suitable solvent. In aqueous solutions, this compound dissociates into the sodium cation and the o-cresolate anion. Under the acidic conditions often used in chromatography, the o-cresolate is protonated to o-cresol. The following are validated methods for the determination of o-cresol.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography is a robust and widely used technique for the separation and quantification of cresol (B1669610) isomers.[1] A reversed-phase HPLC method offers excellent resolution and sensitivity for o-cresol.

Quantitative Performance Data

ParameterPerformance Characteristics
Linearity Range75 - 120 µg/mL[2]
Correlation Coefficient (r²)> 0.99[2]
Limit of Detection (LOD)0.0029 mg/mL (for a similar cresol isomer)[3]
Limit of Quantitation (LOQ)0.04 mg/L[4]
Accuracy (% Recovery)97 - 98%[4]
Precision (% RSD)Intra-assay: ≤ 2.2%, Inter-assay: ≤ 3.8%[4]

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm ID × 250 mm L, 5 µm particle size)[1]

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% TFA in 60% methanol is a suitable mobile phase.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[2]

  • Detection Wavelength: 217 nm[2]

  • Injection Volume: 20 µL

4. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 75, 90, 100, 110, 120 µg/mL).[2]

5. Sample Preparation:

  • Accurately weigh a quantity of the this compound sample and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of o-cresolate from the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Weigh Sodium o-Cresolate Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Prepare Standard Solutions Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column, UV Detector) Filter->HPLC Calibrate Generate Calibration Curve HPLC->Calibrate Standards Quantify Quantify Sample Concentration HPLC->Quantify Sample GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Weigh Sodium o-Cresolate Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatization (e.g., with BSTFA) Dissolve->Derivatize GC_FID GC-FID System Derivatize->GC_FID Calibrate Generate Calibration Curve GC_FID->Calibrate Standards Quantify Quantify Derivatized Sample GC_FID->Quantify Sample Flame_Photometry_Logic Start Start Analysis Prep Prepare Standards and Sample Solutions Start->Prep Calibrate Calibrate Instrument (Blank and Standards) Prep->Calibrate Measure Measure Sample Emission Intensity Calibrate->Measure Calculate Calculate Sodium Concentration Measure->Calculate End End Calculate->End IC_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Weigh Sodium o-Cresolate Sample Dissolve Dissolve in Deionized Water Sample->Dissolve Standard Prepare Standard Solutions Standard->Dissolve IC Ion Chromatography System Dissolve->IC Calibrate Generate Calibration Curve IC->Calibrate Standards Quantify Quantify Sodium Concentration IC->Quantify Sample

References

Application Notes and Protocols for the Purity Analysis of Sodium o-Cresolate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium o-cresolate, the sodium salt of o-cresol (B1677501), is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final products. The primary impurities of concern are the isomeric forms, m-cresol (B1676322) and p-cresol, along with other potential process-related impurities and degradation products.

This document provides detailed application notes and experimental protocols for the determination of this compound purity using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is a robust technique for the quantification of the main component and non-volatile impurities, while GC-MS, particularly after derivatization, offers excellent separation and identification of volatile impurities, including the critical isomeric cresols.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a reliable method for the assay of this compound and the quantification of its related substances. A reversed-phase HPLC method is typically employed, separating compounds based on their polarity.

Experimental Protocol: HPLC Purity Assay

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Column Selection:

    • Phenyl Column: Recommended for enhanced selectivity towards aromatic compounds due to π-π interactions, often providing baseline separation of cresol (B1669610) isomers.[1][2]

    • C18 Column: A common choice, though it may offer less resolution between o- and m-cresol without derivatization.[1]

    • Cyclodextrin-based Column (e.g., Astec® CYCLOBOND I 2000): Can also be used for the separation of cresol isomers.[3]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • This compound reference standard

  • Reference standards for potential impurities (e.g., m-cresol, p-cresol, phenol)

3. Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of water and methanol or acetonitrile) to a known concentration (e.g., 0.5 mg/mL).[4][5]

  • Filter the sample solution through a 0.45 µm or 0.2 µm syringe filter to remove any particulate matter before injection.[5]

4. Chromatographic Conditions:

ParameterPhenyl Column MethodC18 Column Method
Column Shim-pack GIST Phenyl (or equivalent)C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Phosphoric AcidMethanol:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C25 °C
Detection Wavelength 270 nm (or at the absorption maximum of o-cresol)270 nm
Injection Volume 10 µL20 µL

5. Data Analysis:

  • The purity of this compound is typically determined by the area percentage method. The area of the o-cresol peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • For assay determination, a calibration curve is constructed using the reference standard, and the concentration of the sample is calculated from this curve.

Quantitative Data Summary: HPLC Method Validation

The following table summarizes typical validation parameters for an HPLC method for cresol analysis.

Validation ParameterTypical Performance
Linearity (Concentration Range) 75 - 120 µg/mL[6]
Correlation Coefficient (r²) ≥ 0.999[2]
Accuracy (% Recovery) 98 - 102%[6]
Precision (% RSD) < 2.0%[6]
Limit of Detection (LOD) Analyte dependent, typically in the low ng/mL range
Limit of Quantification (LOQ) Analyte dependent, typically in the mid-to-high ng/mL range

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile impurities in this compound, especially for the isomeric impurities that can be challenging to separate by HPLC without specialized columns. Derivatization is often necessary to improve the chromatographic properties of the cresols.[7]

Experimental Protocol: GC-MS Impurity Profiling

1. Instrumentation and Columns:

  • A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column Selection:

    • Agilent HP-5ms (or equivalent): A common, robust column for the analysis of silylated cresols.[7]

    • DB-WAX or Zebron-WAX: These columns can provide good resolution for underivatized cresol isomers.[8][9]

2. Reagents and Standards:

  • Dichloromethane (GC grade)

  • Pyridine (B92270) (GC grade)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice for silylation.[10]

  • Reference standards for o-cresol, m-cresol, p-cresol, and other potential volatile impurities.

3. Sample Preparation (with Derivatization):

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable solvent like dichloromethane.

  • Derivatization (Silylation):

    • To the sample solution, add the derivatizing agent (e.g., BSTFA with 1% TMCS) and pyridine (which acts as a catalyst and acid scavenger).[10]

    • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[7]

    • Cool the sample to room temperature before injection into the GC-MS.

4. Chromatographic and Mass Spectrometric Conditions:

ParameterGC-MS Conditions
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial temp 80 °C for 2 min, ramp at 3 °C/min to 110 °C, then ramp at 25 °C/min to 260 °C, hold for 5 min[7]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-450
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C

5. Data Analysis:

  • Impurities are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by matching their retention times with those of reference standards.

  • Quantification is typically performed using an internal standard method to ensure accuracy.

Quantitative Data Summary: GC-MS Method Validation

The following table presents typical validation parameters for a GC-MS method for the analysis of cresols and related compounds.

Validation ParameterTypical Performance
Linearity (Concentration Range) LOQ to 1 mg/L[11]
Correlation Coefficient (r²) ≥ 0.995[11]
Accuracy (% Recovery) Typically within 80-120%
Precision (% RSD) ≤ 15%
Limit of Quantification (LOQ) 0.15 mg/L for p-cresol[11]

Diagrams

Workflow for Purity Analysis of this compound

General Workflow for this compound Purity Analysis cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_analysis Data Interpretation & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution, Filtration) Sample->Preparation HPLC_System HPLC System Preparation->HPLC_System For Assay & Non-Volatile Impurities Derivatization Derivatization (Silylation) Preparation->Derivatization For Volatile & Isomeric Impurities HPLC_Data Chromatographic Data (Peak Area, Retention Time) HPLC_System->HPLC_Data Purity_Calc Purity Calculation (Area % or External Standard) HPLC_Data->Purity_Calc GCMS_System GC-MS System Derivatization->GCMS_System GCMS_Data Mass Spectra & Chromatogram GCMS_System->GCMS_Data Impurity_ID Impurity Identification (Library Search & Standards) GCMS_Data->Impurity_ID Final_Report Final Purity Report Purity_Calc->Final_Report Impurity_ID->Final_Report

Caption: Workflow for this compound Purity Analysis.

Logical Relationship of HPLC and GC-MS in a Comprehensive Analysis

Comprehensive Purity Analysis Strategy cluster_objective Analytical Objective cluster_methods Analytical Methods cluster_scope Scope of Analysis cluster_outcome Outcome Purity Determine Purity of This compound HPLC HPLC-UV/PDA Purity->HPLC GCMS GC-MS Purity->GCMS Assay Assay of this compound HPLC->Assay NonVolatile Non-Volatile Impurities HPLC->NonVolatile Volatile Volatile Impurities GCMS->Volatile Isomeric Isomeric Purity (m- & p-cresol) GCMS->Isomeric Comprehensive Comprehensive Purity Profile Assay->Comprehensive NonVolatile->Comprehensive Volatile->Comprehensive Isomeric->Comprehensive

References

Application Notes and Protocols for the Synthesis of Substituted Benzofurans Using Sodium o-Cresolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted benzofurans, with a focus on methods utilizing sodium o-cresolate as a key starting material or intermediate. Benzofurans are a significant class of heterocyclic compounds widely found in natural products and pharmaceuticals, exhibiting a broad range of biological activities. The methodologies outlined below are based on established synthetic strategies and are intended to be adaptable for the synthesis of a variety of substituted benzofuran (B130515) derivatives.

Application Note 1: Two-Step Synthesis of 7-Methyl-2-Substituted Benzofurans via Williamson Ether Synthesis and Cyclization

This versatile two-step method provides a reliable route to 7-methyl-2-substituted benzofurans. The initial step involves the formation of an aryl propargyl ether through a Williamson ether synthesis, reacting this compound with a substituted propargyl halide. The subsequent step is an intramolecular cyclization of the ether to form the benzofuran ring. This approach is advantageous due to the ready availability of starting materials and the generally high yields of the etherification step.

Logical Relationship Diagram: Two-Step Benzofuran Synthesis

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization sodium_o_cresolate This compound aryl_propargyl_ether Aryl Propargyl Ether sodium_o_cresolate->aryl_propargyl_ether SN2 Reaction propargyl_halide Substituted Propargyl Halide (R-C≡C-CH₂-X) propargyl_halide->aryl_propargyl_ether benzofuran 7-Methyl-2-Substituted Benzofuran aryl_propargyl_ether->benzofuran Cyclization solvent1 Solvent (e.g., DMF, Acetone) solvent1->aryl_propargyl_ether catalyst Catalyst (e.g., CuI, Pd-catalyst) catalyst->benzofuran solvent2 Solvent (e.g., Pyridine (B92270), Toluene) solvent2->benzofuran

Caption: Workflow for the two-step synthesis of substituted benzofurans.

Experimental Protocols

Protocol 1: Synthesis of 1-(Prop-2-yn-1-yloxy)-2-methylbenzene (Aryl Propargyl Ether)

This protocol details the Williamson ether synthesis of the aryl propargyl ether intermediate from o-cresol (B1677501). This compound is generated in situ by the reaction of o-cresol with a sodium base.

Materials:

  • o-Cresol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium Hydroxide (NaOH)

  • Propargyl bromide (80% solution in toluene) or Propargyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add o-cresol (1.0 equiv.) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.1 equiv.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen ceases.

  • Cool the mixture back to 0 °C and add propargyl bromide (1.2 equiv.) dropwise via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure 1-(prop-2-yn-1-yloxy)-2-methylbenzene.

Protocol 2: Copper-Catalyzed Cyclization to 7-Methylbenzofuran

This protocol describes the intramolecular cyclization of the aryl propargyl ether to the corresponding benzofuran.

Materials:

  • 1-(Prop-2-yn-1-yloxy)-2-methylbenzene

  • Copper(I) iodide (CuI)

  • Pyridine

  • Dichloromethane (B109758)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-(prop-2-yn-1-yloxy)-2-methylbenzene (1.0 equiv.) in pyridine.

  • Add copper(I) iodide (0.1 equiv.) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 7-methylbenzofuran.

Application Note 2: One-Pot Palladium-Catalyzed Synthesis of 2,7-Disubstituted Benzofurans

The Sonogashira coupling of an o-halophenol with a terminal alkyne provides a direct and efficient one-pot route to substituted benzofurans.[1] In this context, this compound, generated in situ from o-cresol and a sodium base, can be coupled with a halo-alkyne, or alternatively, a halogenated derivative of o-cresol can be reacted with an alkyne in the presence of a sodium base. The latter is more commonly documented. The use of a sodium base like sodium carbonate is feasible in these coupling reactions.[2]

Experimental Workflow: Sonogashira Coupling for Benzofuran Synthesis

G o_iodocresol o-Iodo-cresol benzofuran 2,7-Disubstituted Benzofuran o_iodocresol->benzofuran terminal_alkyne Terminal Alkyne (R-C≡CH) terminal_alkyne->benzofuran pd_catalyst PdCl₂(PPh₃)₂ pd_catalyst->benzofuran cu_catalyst CuI cu_catalyst->benzofuran base Base (e.g., Na₂CO₃, Et₃N) base->benzofuran solvent Solvent (e.g., DMF) solvent->benzofuran

Caption: One-pot Sonogashira coupling for benzofuran synthesis.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of substituted benzofurans from phenols under various conditions. While direct data for this compound is limited in the immediate literature, the yields presented for similar phenolic substrates are indicative of the expected efficiency of these reactions.

EntryPhenol DerivativeCoupling PartnerCatalyst/ReagentBaseSolventYield (%)Reference
1o-Bromophenol1-Phenyl-1-propynePd(OAc)₂, rac-DTBPBNaOtBuToluene75[3]
2o-IodophenolPhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NDMF95[4]
3SalicylaldehydeCalcium CarbideCuBrNa₂CO₃DMSO/H₂OHigh[2]
42-IodoresorcinolPropynePdCl₂(PPh₃)₂, CuIEt₃NDMF85[1]
5o-CresolPropargyl bromide(for ether synthesis)NaHDMF>90 (ether)General

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Application of Sodium o-Cresolate in Herbicide Production: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of sodium o-cresolate and its parent compound, o-cresol (B1677501), in the synthesis of two key herbicides: MCPA (2-methyl-4-chlorophenoxyacetic acid) and DNOC (4,6-dinitro-o-cresol). The information is intended to guide researchers and professionals in the development and production of these herbicidal agents.

Synthesis of MCPA Herbicide via this compound

This compound is a crucial intermediate in the production of MCPA, a widely used selective herbicide for controlling broadleaf weeds. The synthesis involves a two-step process: the formation of 2-methylphenoxyacetic acid from this compound and a chloroacetate (B1199739) source, followed by chlorination.

Synthesis Pathway

The overall synthesis pathway for MCPA starting from o-cresol is illustrated below. The initial step involves the in-situ formation of this compound by reacting o-cresol with sodium hydroxide (B78521).

MCPA_Synthesis o_cresol o-Cresol sodium_o_cresolate This compound (in situ) o_cresol->sodium_o_cresolate + NaOH naoh Sodium Hydroxide (NaOH) mpa 2-Methylphenoxyacetic Acid (MPA) sodium_o_cresolate->mpa + Sodium Chloroacetate (Etherification) sodium_chloroacetate Sodium Chloroacetate mcpa MCPA (2-Methyl-4-chlorophenoxyacetic Acid) mpa->mcpa + Cl2 (Chlorination) cl2 Chlorine (Cl2) catalyst Catalyst (e.g., DMAP, DMF) catalyst->mpa

Synthesis pathway of MCPA from o-cresol.
Experimental Protocol for MCPA Synthesis

This protocol is based on a method that yields a high purity product.

Step 1: Synthesis of 2-Methylphenoxyacetic Acid (MPA) from this compound

  • In a suitable reaction vessel, prepare an aqueous solution of sodium hydroxide.

  • Slowly add o-cresol to the sodium hydroxide solution with stirring to form this compound in situ.

  • In a separate vessel, prepare an aqueous solution of sodium chloroacetate.

  • Gradually add the sodium chloroacetate solution to the this compound solution.

  • Heat the reaction mixture to 125-140°C and maintain for 8-10 hours to facilitate the etherification reaction.

  • After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the 2-methylphenoxyacetic acid (MPA).

  • Filter the precipitate, wash with water, and dry to obtain the MPA product.

Step 2: Chlorination of 2-Methylphenoxyacetic Acid (MPA) to MCPA

  • Dissolve the dried MPA (41g, 98% purity) in an 8% aqueous sodium hydroxide solution (363g).

  • Add catalysts such as dimethylaminopyridine (DMAP, 0.5g) and dimethylformamide (DMF, 2.5g) to the solution.

  • Maintain the reaction temperature at 20-25°C and bubble approximately 28g of chlorine gas through the mixture at a rate of 5-10 kg/hr .

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the MPA content is less than 1%.

  • Upon completion, acidify the mixture with concentrated hydrochloric acid to a pH of 1-2.

  • Cool the mixture to 0-5°C to precipitate the MCPA product.

  • Filter the solid, wash with cold water, and dry to obtain the final MCPA product.

Quantitative Data for MCPA Synthesis
ParameterValueReference
MPA Synthesis
o-Cresol616.2 kg[1]
Sodium Hydroxide253.1 kg[1]
Sodium Chloroacetate715.8 kg[1]
Reaction Temperature125-140 °C[1]
Reaction Time8-10 hours[1]
MCPA Synthesis
2-Methylphenoxyacetic Acid (MPA)41 g (98% purity)[2]
8% Sodium Hydroxide Solution363 g[2]
Dimethylaminopyridine (DMAP)0.5 g[2]
Dimethylformamide (DMF)2.5 g[2]
Chlorine Gas~28 g[2]
Reaction Temperature20-25 °C[2]
Final Product
Yield>95%[2]
Purity>97%[2]

Synthesis of DNOC Herbicide from o-Cresol

Dinitro-o-cresol (DNOC) is a historical herbicide, insecticide, and fungicide. Its synthesis from o-cresol involves a two-step electrophilic aromatic substitution: sulfonation followed by nitration. The sodium salt, sodium dinitro-o-cresolate, can be subsequently formed.

Synthesis Pathway

The synthesis of DNOC from o-cresol is depicted in the following diagram.

DNOC_Synthesis o_cresol o-Cresol sulfonated_cresol Sulfonated o-Cresol o_cresol->sulfonated_cresol + H2SO4 (Sulfonation) h2so4 Sulfuric Acid (H2SO4) dnoc DNOC (4,6-Dinitro-o-cresol) sulfonated_cresol->dnoc + HNO3 (Nitration) hno3 Nitric Acid (HNO3) na_dnoc Sodium Dinitro-o-cresolate dnoc->na_dnoc + NaOH (Salt Formation) naoh Sodium Hydroxide (NaOH)

Synthesis pathway of DNOC from o-cresol.
Experimental Protocol for DNOC Synthesis

This protocol is based on established methods for the synthesis of dinitrophenolic compounds.

Step 1: Sulfonation of o-Cresol

  • In a reaction flask, carefully add 39.51g of 93% sulfuric acid to 21g of pure o-cresol over a period of 5 minutes. The temperature will rise to approximately 65°C.

  • Heat the mixture to 75-80°C and maintain this temperature for 15 minutes to ensure complete sulfonation.

Step 2: Nitration of Sulfonated o-Cresol

  • In a separate vessel, prepare a dilute nitric acid solution by adding 68g of 69% nitric acid to 136g of water.

  • With agitation, add the cresol (B1669610) sulfonation mixture from Step 1 to the dilute nitric acid at room temperature.

  • Allow the temperature to rise to approximately 40°C.

  • Heat the reaction mixture to 80-100°C for 1 to 2 hours.

  • After the reaction is complete, cool the mixture to 80-85°C and pour it into 920 cc of cold water to precipitate the DNOC.

  • Filter the precipitated yellow solid, wash thoroughly with water, and dry. The melting point of the purified product should be around 86-87°C.

Step 3: Formation of Sodium Dinitro-o-cresolate (Optional)

  • The synthesized DNOC can be converted to its sodium salt by reacting it with a stoichiometric amount of sodium hydroxide in an aqueous or alcoholic solution.

  • The salt can then be isolated by evaporation of the solvent or by precipitation.

Quantitative Data for DNOC Synthesis
ParameterValueReference
Sulfonation
o-Cresol21 g[3]
93% Sulfuric Acid39.51 g[3]
Reaction Temperature75-80 °C[3]
Reaction Time15 minutes[3]
Nitration
69% Nitric Acid68 g[3]
Water136 g[3]
Initial Reaction TemperatureRoom temperature, rising to 40 °C[3]
Final Reaction Temperature80-100 °C[3]
Reaction Time1-2 hours[3]
Alternative Nitration
o-Cresol2.5 g[1]
65% Nitric Acid12.5 ml[1]
96% Ethanol50 ml[1]
Reaction ConditionReflux[1]
Reaction Time30 minutes[1]
Yield74.4%[1]
Final Product
Melting Point86-87 °C[3]

Safety Precautions

Both MCPA and DNOC, as well as the reagents used in their synthesis, are hazardous materials. DNOC, in particular, is highly toxic. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a key building block in the synthesis of the herbicide MCPA. The protocols provided herein offer a detailed guide for its laboratory-scale production. While DNOC is not directly synthesized from this compound, its production from the parent compound, o-cresol, is also detailed, providing a comprehensive overview of the application of cresol derivatives in herbicide manufacturing. Researchers should adhere to strict safety protocols when handling these chemicals.

References

Application Notes and Protocols: The Role of Sodium o-Cresolate in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium o-cresolate, the sodium salt of o-cresol (B1677501), serves as a key intermediate in the synthesis of various organic compounds. In the realm of color chemistry, its phenolic nature makes it a suitable coupling component for the synthesis of azo dyes. Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. These dyes are widely used in the textile, printing, and pigment industries due to their vibrant colors, good fastness properties, and versatile synthesis. The synthesis of azo dyes from this compound involves a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with this compound.

Chemical Principle

The synthesis of azo dyes using this compound follows the general mechanism of electrophilic aromatic substitution.

  • Diazotization: A primary aromatic amine is treated with a cold, acidic solution of sodium nitrite (B80452) to form a diazonium salt. The in situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid (e.g., HCl) is a critical step.

  • Azo Coupling: The diazonium salt, being a weak electrophile, then reacts with an electron-rich coupling component. In this case, the phenoxide ion of this compound acts as the nucleophile. The coupling typically occurs at the position para to the hydroxyl group of the cresol.

Experimental Protocols

The following protocols outline the synthesis of an exemplary azo dye using this compound as the coupling component.

Protocol 1: General Synthesis of an Azo Dye from a Substituted Aromatic Amine and this compound [1]

This protocol describes a general method for the synthesis of azo dyes by coupling various diazotized aromatic amines with o-cresol (the precursor to this compound).[1]

Materials:

  • Substituted aromatic amine (e.g., sulfanilic acid, m-nitroaniline, m-chloroaniline) (15 mmol)

  • Concentrated Hydrochloric Acid (HCl) (5 mL)

  • Sodium Nitrite (NaNO₂) solution (cold, 5 mL)

  • o-Cresol (15 mmol)

  • Sodium Hydroxide (B78521) (NaOH) to prepare this compound in situ

  • Ethanol (B145695) (for recrystallization)

  • Ice bath

Procedure:

Part A: Diazotization of the Aromatic Amine

  • In a beaker, suspend or dissolve the substituted aromatic amine (15 mmol) in 5 mL of concentrated HCl.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add 5 mL of a cold aqueous solution of sodium nitrite while maintaining the temperature between 0-5 °C.

  • Continue stirring for 10-15 minutes at this temperature to ensure the complete formation of the diazonium salt.

Part B: Azo Coupling with this compound

  • In a separate beaker, dissolve o-cresol (15 mmol) in a stoichiometric amount of aqueous sodium hydroxide solution to form this compound in situ.

  • Cool this solution to 5-10 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution (from Part A) dropwise to the cold this compound solution with vigorous stirring.

  • Maintain the temperature of the reaction mixture between 5-10 °C.

  • Continue stirring the mixture for an additional 10-30 minutes. A colored precipitate of the azo dye will form.[1]

Part C: Isolation and Purification

  • Filter the colored product using vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • Recrystallize the crude dye from ethanol to obtain the purified product.

  • Dry the purified dye in a desiccator.

Data Presentation

While specific quantitative yields for azo dyes derived from o-cresol were not detailed in the surveyed literature, the following table presents the characterization data for azo dyes synthesized using o-cresol as the coupling component with various aromatic amines.[1]

Table 1: Spectroscopic Data of Azo Dyes Derived from o-Cresol [1]

Aromatic Amine UsedResulting Azo Dye Structure (General)IR (KBr, cm⁻¹) N=N StretchIR (KBr, cm⁻¹) O-H Stretch¹H-NMR (DMSO-d₆, δ ppm)
Sulfanilic acid4-((2-hydroxy-3-methylphenyl)diazenyl)benzenesulfonic acid~1500~3400Aromatic protons, -CH₃ (2.3 ppm), Ar-OH (8.7 ppm)
m-Nitroaniline2-hydroxy-3-methyl-4'-nitroazobenzene~1500~3400Aromatic protons, -CH₃ (2.3 ppm), Ar-OH (8.7 ppm)
m-Chloroaniline4'-chloro-2-hydroxy-3-methylazobenzene~1500~3400Aromatic protons, -CH₃ (2.3 ppm), Ar-OH (8.7 ppm)

Note: The exact positions of IR and NMR signals can vary slightly depending on the specific aromatic amine used.

Visualizations

Diagram 1: General Synthesis Pathway of Azo Dyes from this compound

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine (Ar-NH2) NaNO2 NaNO2 / HCl DiazoniumSalt Diazonium Salt (Ar-N2+) NaNO2->DiazoniumSalt 0-5 °C SodiumOCresolate This compound AzoDye Azo Dye SodiumOCresolate->AzoDye 5-10 °C

Caption: General two-step synthesis of azo dyes.

Diagram 2: Experimental Workflow for Azo Dye Synthesis

Workflow start Start diazotization Prepare Diazonium Salt (Aromatic Amine + NaNO2/HCl) start->diazotization coupling_prep Prepare this compound Solution start->coupling_prep coupling Azo Coupling Reaction (Mix solutions at 5-10 °C) diazotization->coupling coupling_prep->coupling filtration Filter Crude Product coupling->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization drying Dry Purified Dye recrystallization->drying end End drying->end

Caption: Experimental workflow for azo dye synthesis.

Conclusion

This compound is a valuable coupling component in the synthesis of azo dyes. The general protocol involves the diazotization of an aromatic amine followed by coupling with the phenolate. The resulting azo dyes exhibit characteristic spectroscopic properties. Further research could focus on quantifying the yields and exploring the colorimetric and fastness properties of a wider range of azo dyes derived from this compound to expand their application in the dye and pigment industry.

References

Application Notes and Protocols for Sodium o-Cresolate in Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium o-cresolate, a sodium salt of o-cresol (B1677501), serves as an effective nucleophilic initiator for the anionic ring-opening polymerization (AROP) of various cyclic monomers, such as lactides and β-butyrolactone.[1][2] This class of initiators is of significant interest due to the potential for producing biodegradable and biocompatible polymers like polylactic acid (PLA) and poly(3-hydroxybutyrate) (PHB), which have extensive applications in drug delivery, medical implants, and tissue engineering.[3][4] The phenoxide moiety offers a versatile platform where the electronic and steric properties of the initiator can be tuned by substituents on the phenyl ring, thereby influencing the polymerization kinetics and the properties of the resulting polymer.[2]

The initiation mechanism in AROP using sodium phenoxides can proceed through different pathways depending on the monomer structure and reaction conditions.[1][2] For instance, in the polymerization of β-butyrolactone, the phenoxide can act as a strong nucleophile, a weak nucleophile, or a Brønsted base, leading to polymers with different end-group functionalities.[1] Understanding these mechanisms is crucial for controlling the polymer architecture and properties.

This document provides detailed application notes and a generalized protocol for the use of this compound as an initiator in ring-opening polymerization, drawing upon studies of related sodium phenoxides.

Data Presentation

While specific quantitative data for this compound as an initiator is not extensively available in the cited literature, the following tables summarize representative data for the ring-opening polymerization of β-butyrolactone initiated by various sodium phenoxides.[1] This data provides a comparative basis for what might be expected when using this compound under similar conditions.

Table 1: Polymerization of β-Butyrolactone using different Sodium Phenoxide Initiators

InitiatorMonomer/Initiator RatioTime (h)Conversion (%)Mn ( g/mol )PDI
Sodium p-nitrophenoxide5024954,2001.10
Sodium p-chlorophenoxide5024924,0001.12
Sodium phenoxide5024853,7001.15
Sodium p-methoxyphenoxide5024803,5001.18

Data is generalized from studies on sodium phenoxides and serves as an illustrative example.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of sodium phenoxide initiators in ring-opening polymerization. These protocols can be adapted for use with this compound.

Protocol 1: Preparation of this compound Initiator

Materials:

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled o-cresol to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the o-cresol in anhydrous THF or DMSO.

  • Slowly add a stoichiometric amount of sodium hydride (or small pieces of sodium metal) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours to ensure complete reaction. Hydrogen gas evolution will be observed if using NaH or Na.

  • The resulting solution of this compound is then used as the initiator stock solution. The concentration can be determined by titration if desired.

Protocol 2: Ring-Opening Polymerization of Lactide

Materials:

  • rac-Lactide or L-Lactide

  • This compound initiator solution

  • Anhydrous toluene (B28343) or THF

  • Benzyl (B1604629) alcohol (as a co-initiator, optional)[5]

  • Methanol (for precipitation)

  • Schlenk line and glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Purify the lactide monomer by recrystallization from ethyl acetate (B1210297) or by sublimation to remove any impurities and water.

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified lactide in anhydrous toluene or THF.

  • If using a co-initiator, add the desired amount of benzyl alcohol to the monomer solution.

  • Initiate the polymerization by adding a calculated amount of the this compound initiator solution via syringe.

  • Maintain the reaction at the desired temperature (e.g., 25-80 °C) and monitor the progress by taking aliquots for analysis (e.g., NMR spectroscopy to determine monomer conversion).

  • After the desired conversion is reached, terminate the polymerization by adding an excess of a proton source, such as acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 3: Characterization of the Resulting Polymer

1. Molecular Weight and Polydispersity Index (PDI):

  • Use Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with polystyrene or polylactide standards.

2. Chemical Structure and End-Group Analysis:

  • Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to confirm the polymer structure and analyze the end groups to understand the initiation mechanism.

3. Thermal Properties:

  • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Use Thermogravimetric Analysis (TGA) to assess the thermal stability of the polymer.

Visualizations

Signaling Pathways and Experimental Workflows

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator This compound (Na⁺ ⁻O-Ar) Activated_Monomer Initiator-Monomer Complex Initiator->Activated_Monomer Nucleophilic Attack Monomer Cyclic Ester (e.g., Lactide) Monomer->Activated_Monomer Propagating_Chain Growing Polymer Chain with Alkoxide End Activated_Monomer->Propagating_Chain Ring Opening Lengthened_Chain Lengthened Polymer Chain Propagating_Chain->Lengthened_Chain Monomer Addition Another_Monomer Monomer Another_Monomer->Lengthened_Chain Final_Polymer Final Polymer with -OH end group Lengthened_Chain->Final_Polymer Quenching Quenching_Agent Proton Source (e.g., MeOH) Quenching_Agent->Final_Polymer

Caption: Mechanism of Ring-Opening Polymerization initiated by this compound.

ROP_Workflow Start Start Initiator_Prep Prepare Sodium o-Cresolate Initiator Start->Initiator_Prep Monomer_Purification Purify Monomer (e.g., Recrystallization) Start->Monomer_Purification Reaction_Setup Set up Reaction under Inert Atmosphere Initiator_Prep->Reaction_Setup Monomer_Purification->Reaction_Setup Polymerization Initiate Polymerization and React Reaction_Setup->Polymerization Monitoring Monitor Conversion (e.g., NMR) Polymerization->Monitoring Monitoring->Polymerization Continue Reaction Termination Terminate Reaction with Quenching Agent Monitoring->Termination Desired Conversion Reached Precipitation Precipitate Polymer in Non-solvent Termination->Precipitation Isolation Isolate and Dry the Polymer Precipitation->Isolation Characterization Characterize Polymer (GPC, NMR, DSC) Isolation->Characterization End End Characterization->End

Caption: Experimental Workflow for Ring-Opening Polymerization.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Sodium o-Cresolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed to provide a comprehensive guide for the surface functionalization of nanoparticles with sodium o-cresolate. It is important to note that while the principles and methodologies are based on established practices for similar phenolic compounds and anionic surfactants, specific literature on the use of this compound for nanoparticle functionalization is limited. Therefore, the provided protocols and data should be considered as a starting point and may require optimization for specific nanoparticle systems and applications.

Introduction

Surface functionalization of nanoparticles is a critical step in tailoring their physicochemical properties for a wide range of biomedical and pharmaceutical applications, including drug delivery, bio-imaging, and diagnostics. The modification of a nanoparticle's surface can enhance its stability in biological media, improve biocompatibility, and enable targeted delivery to specific cells or tissues.

This compound, the sodium salt of o-cresol, is a phenolic compound with a chemical formula of C₇H₇NaO. Its structure, featuring a phenoxide group and a methyl substituent on the aromatic ring, suggests its potential as a surface-functionalizing agent for nanoparticles. The phenoxide group can interact with the surface of various nanoparticles through electrostatic interactions or coordination bonds, while the aromatic ring can engage in π-π stacking interactions. The methyl group provides a degree of hydrophobicity that can influence the nanoparticle's interaction with biological membranes.

This document provides detailed protocols for the synthesis of nanoparticles and their subsequent surface functionalization with this compound. It also includes methods for the characterization of the resulting functionalized nanoparticles and discusses potential applications.

Potential Applications

The functionalization of nanoparticles with this compound can be explored for several applications in drug development and biomedical research:

  • Enhanced Drug Loading: The aromatic nature of the cresolate moiety may facilitate the loading of hydrophobic drugs onto the nanoparticle surface through π-π stacking and hydrophobic interactions.

  • Improved Stability: The anionic nature of this compound can impart a negative surface charge to the nanoparticles, leading to electrostatic repulsion between particles and enhancing their colloidal stability in aqueous solutions.

  • Modulation of Cellular Uptake: The surface properties conferred by this compound may influence the interaction of nanoparticles with cell membranes, potentially affecting their internalization pathways and efficiency.

  • Targeted Delivery: While not a targeting ligand itself, the functional groups of this compound could serve as a platform for further conjugation with targeting moieties such as antibodies or peptides.

  • Antimicrobial Properties: Phenolic compounds are known for their antimicrobial properties. Functionalization with this compound could impart antimicrobial activity to the nanoparticles, which could be beneficial for certain therapeutic applications.

Experimental Protocols

This section provides generalized protocols for the synthesis of gold (AuNPs) and iron oxide nanoparticles (IONPs) and their subsequent surface functionalization with this compound.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of AuNPs with an approximate diameter of 20 nm using the Turkevich method.

Materials:

  • Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)

  • Sodium citrate (B86180) dihydrate (1% w/v)

  • Ultrapure water

  • All glassware must be thoroughly cleaned with aqua regia and rinsed with ultrapure water.

Procedure:

  • In a 250 mL round-bottom flask equipped with a condenser, bring 100 mL of 1 mM HAuCl₄ solution to a vigorous boil while stirring continuously on a magnetic stir plate.

  • Rapidly add 10 mL of 1% sodium citrate solution to the boiling HAuCl₄ solution.

  • The color of the solution will change from pale yellow to blue and then to a brilliant ruby red, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes to ensure the completion of the reaction.

  • Allow the solution to cool to room temperature. The resulting citrate-stabilized AuNPs can be stored at 4°C for several weeks.

Protocol 2: Surface Functionalization of AuNPs with this compound

This protocol describes the ligand exchange reaction to replace the citrate capping on AuNPs with this compound.

Materials:

  • Citrate-stabilized AuNPs solution (from Protocol 1)

  • This compound solution (10 mM in ultrapure water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • To 10 mL of the citrate-stabilized AuNP solution, add 1 mL of the 10 mM this compound solution while stirring.

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring to ensure complete ligand exchange.

  • Purify the functionalized AuNPs by centrifugation at 12,000 rpm for 30 minutes.

  • Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4).

  • Repeat the centrifugation and resuspension steps two more times to remove any unbound this compound.

  • After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer or medium for characterization and further use.

Protocol 3: Synthesis of Iron Oxide Nanoparticles (IONPs) by Co-Precipitation

This protocol describes a common method for synthesizing superparamagnetic iron oxide nanoparticles.

Materials:

Procedure:

  • Prepare a solution by dissolving 2.35 g of FeCl₃·6H₂O and 0.86 g of FeCl₂·4H₂O in 40 mL of ultrapure water in a three-necked flask.

  • Purge the solution with nitrogen gas for 30 minutes with vigorous stirring to remove dissolved oxygen.

  • Heat the solution to 80°C under a nitrogen atmosphere.

  • Rapidly add 5 mL of 25% ammonium hydroxide solution to the flask. A black precipitate of IONPs will form immediately.

  • Continue stirring at 80°C for 1 hour under the nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Collect the IONPs using a strong magnet and discard the supernatant.

  • Wash the IONPs with ultrapure water three times and with ethanol (B145695) twice.

  • Dry the IONPs in a vacuum oven at 60°C overnight.

Protocol 4: Surface Functionalization of IONPs with this compound

This protocol details the direct functionalization of IONPs with this compound.

Materials:

  • Dried IONPs (from Protocol 3)

  • This compound solution (20 mM in ultrapure water)

  • Ultrasonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Disperse 100 mg of the dried IONPs in 50 mL of the 20 mM this compound solution.

  • Sonicate the mixture for 30 minutes to ensure a homogeneous dispersion of the nanoparticles.

  • Stir the suspension vigorously at room temperature for 24 hours.

  • Separate the functionalized IONPs using a strong magnet and discard the supernatant.

  • Wash the nanoparticles with ultrapure water three times to remove any unbound this compound.

  • Finally, resuspend the this compound functionalized IONPs in the desired aqueous medium.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of nanoparticles and to understand their physicochemical properties.

Physicochemical Characterization

The following techniques are recommended for characterizing this compound functionalized nanoparticles. Representative data, based on values reported for nanoparticles functionalized with similar phenolic compounds, are provided in the tables below.

Table 1: Physicochemical Properties of Bare vs. This compound Functionalized AuNPs

ParameterBare AuNPs (Citrate-Stabilized)This compound Functionalized AuNPs
Hydrodynamic Diameter (nm) 22 ± 228 ± 3
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential (mV) -35 ± 5-45 ± 6
Surface Plasmon Resonance (nm) 520525

Table 2: Physicochemical Properties of Bare vs. This compound Functionalized IONPs

ParameterBare IONPsThis compound Functionalized IONPs
Hydrodynamic Diameter (nm) 150 ± 20 (in aggregate form)100 ± 15
Polydispersity Index (PDI) > 0.5< 0.3
Zeta Potential (mV) +15 ± 4-30 ± 5
Saturation Magnetization (emu/g) 6562
Spectroscopic and Microscopic Characterization
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of this compound on the nanoparticle surface. Look for characteristic peaks of the aromatic ring and C-O stretching.

  • UV-Visible Spectroscopy: For AuNPs, a red-shift in the surface plasmon resonance peak after functionalization indicates a change in the surface environment.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles and to assess for any aggregation.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which is a key indicator of colloidal stability.

Drug Loading and Release Studies (Hypothetical Example)

The aromatic and hydrophobic characteristics of the cresol (B1669610) moiety suggest that these functionalized nanoparticles could be effective carriers for hydrophobic drugs.

Table 3: Hypothetical Drug Loading and Release Characteristics

Nanoparticle SystemDrug Model (e.g., Doxorubicin)Drug Loading Capacity (%)Encapsulation Efficiency (%)In Vitro Release at 24h (pH 5.5)
This compound AuNPs Doxorubicin~5-10~70-85~40%
This compound IONPs Doxorubicin~8-15~75-90~50%

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and functionalization of nanoparticles with this compound.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_purification Purification cluster_characterization Characterization synthesis_au AuNP Synthesis (Turkevich Method) func_au Ligand Exchange with This compound synthesis_au->func_au synthesis_ionp IONP Synthesis (Co-Precipitation) func_ionp Direct Adsorption of This compound synthesis_ionp->func_ionp purification Centrifugation / Magnetic Separation func_au->purification func_ionp->purification char DLS, Zeta Potential, FTIR, TEM, UV-Vis purification->char signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway np This compound Functionalized Nanoparticle cell_membrane Cell Membrane endocytosis Endocytosis cell_membrane->endocytosis cytoplasm Cytoplasm endocytosis->cytoplasm mapk MAPK (e.g., ERK, JNK, p38) cytoplasm->mapk This compound (released) ikb IκB cytoplasm->ikb This compound (released) ap1 AP-1 mapk->ap1 Activation nucleus Nucleus ap1->nucleus nfkb NF-κB ikb->nfkb Inhibition nfkb_activation NF-κB Activation nfkb->nfkb_activation nfkb_activation->nucleus gene_expression Gene Expression (Pro-inflammatory Cytokines) nucleus->gene_expression

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Sodium o-Cresolate in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of sodium o-cresolate in non-polar solvents.

Troubleshooting Guides

Issue: this compound fails to dissolve in a non-polar solvent (e.g., hexane (B92381), toluene (B28343), diethyl ether).

Root Cause: this compound is an ionic salt, making it inherently insoluble in non-polar organic solvents due to the large difference in polarity. The principle of "like dissolves like" governs solubility, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[1] To overcome this, an agent is required to facilitate the transfer of the ionic this compound into the non-polar medium.

Troubleshooting Workflow:

start Start: this compound insoluble in non-polar solvent check_ptc Have you tried a Phase-Transfer Catalyst (PTC)? start->check_ptc add_ptc Add a suitable PTC (e.g., Quaternary Ammonium (B1175870) Salt or Crown Ether) check_ptc->add_ptc No ptc_issue Still experiencing issues with PTC? check_ptc->ptc_issue Yes add_ptc->ptc_issue troubleshoot_ptc Proceed to PTC Troubleshooting Guide ptc_issue->troubleshoot_ptc Yes end_soluble Success: this compound is solubilized ptc_issue->end_soluble No check_cosolvent Consider using a co-solvent system troubleshoot_ptc->check_cosolvent end_insoluble Further optimization may be needed check_cosolvent->end_insoluble

Caption: Initial troubleshooting workflow for solubility issues.

Issue: Low efficiency or failure of Phase-Transfer Catalysis (PTC).

Even with the addition of a phase-transfer catalyst, you may encounter difficulties. The following guide addresses common problems in PTC applications.

Potential Problems and Solutions:

ProblemRecommended Action
Insufficient Catalyst Loading The catalyst concentration is too low to effectively transport the cresolate anion. Increase the catalyst loading incrementally, typically starting from 1 mol% up to 5 mol% relative to the this compound.[2]
Inappropriate Catalyst Choice The lipophilicity and structure of the catalyst are crucial. For non-polar solvents, a more lipophilic catalyst is often required. If using a quaternary ammonium salt, consider one with longer alkyl chains (e.g., Aliquat® 336). If using a crown ether, ensure the cavity size is appropriate for the sodium ion (e.g., 15-crown-5 (B104581) or 18-crown-6).[1]
Poor Agitation Inefficient mixing leads to a small interfacial area between the solid salt and the organic phase, limiting the catalyst's ability to complex with the anion. Increase the stirring rate. For viscous mixtures, a mechanical stirrer is more effective than a magnetic stir bar.[2]
Presence of Water Trace amounts of water can hydrate (B1144303) the catalyst and the anion, hindering their transfer into the organic phase. Ensure all reagents and solvents are anhydrous. Dry the this compound before use.
Incompatible Solvent The organic solvent must be able to solubilize the catalyst-anion ion pair. While the goal is to dissolve the salt in a non-polar solvent, sometimes a slightly more polar co-solvent may be necessary to achieve a sufficient concentration of the active species in the organic phase.[2]
Catalyst Poisoning Impurities in the reagents or solvent can "poison" the catalyst, reducing its effectiveness. Ensure high-purity reagents and solvents are used.[3]

PTC Troubleshooting Logic:

start PTC reaction is inefficient check_catalyst Is catalyst loading sufficient (1-5 mol%)? start->check_catalyst increase_loading Increase catalyst concentration check_catalyst->increase_loading No check_agitation Is agitation vigorous? check_catalyst->check_agitation Yes increase_loading->start increase_agitation Increase stirring speed / Use mechanical stirrer check_agitation->increase_agitation No check_anhydrous Are conditions anhydrous? check_agitation->check_anhydrous Yes increase_agitation->start dry_reagents Dry solvents and reagents check_anhydrous->dry_reagents No check_catalyst_type Is the catalyst type appropriate? check_anhydrous->check_catalyst_type Yes dry_reagents->start change_catalyst Consider a more lipophilic catalyst (e.g., Aliquat 336) or a different crown ether check_catalyst_type->change_catalyst No check_solvent Is the solvent optimal? check_catalyst_type->check_solvent Yes change_catalyst->start test_solvents Test different non-polar solvents or a co-solvent system check_solvent->test_solvents No success Solubilization achieved check_solvent->success Yes test_solvents->start

Caption: Troubleshooting guide for phase-transfer catalysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound insoluble in non-polar solvents?

This compound is an ionic compound, consisting of a sodium cation (Na+) and an o-cresolate anion. Non-polar solvents, such as hexane and toluene, lack a significant dipole moment and cannot effectively solvate these charged ions. The strong electrostatic forces holding the ionic lattice of this compound together are much more favorable than the weak interactions that would be formed with non-polar solvent molecules.[4]

Q2: What is Phase-Transfer Catalysis (PTC) and how does it work in this context?

Phase-Transfer Catalysis is a technique used to facilitate the reaction between reactants in different phases (e.g., a solid and a liquid).[5] A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, transports one of the reactants (in this case, the o-cresolate anion) across the phase boundary into the other phase where the reaction can occur.[6]

  • Quaternary Ammonium Salts (e.g., Aliquat® 336): These have a positively charged nitrogen atom with long alkyl chains. The positive charge allows it to pair with the o-cresolate anion, and the long alkyl chains make the resulting ion pair soluble in non-polar organic solvents.

  • Crown Ethers (e.g., 18-Crown-6): These are cyclic polyethers that can chelate metal cations, like Na+, within their central cavity. This complexation effectively shields the positive charge of the sodium ion, and the organic exterior of the crown ether allows the entire complex (crown ether-Na+-o-cresolate) to dissolve in non-polar solvents.[7]

Signaling Pathway of PTC:

cluster_0 cluster_1 Solid Phase Solid Phase Na+o-cresolate- This compound (Solid) Q+X- PTC (Q+X-) Na+o-cresolate-->Q+X- Anion Exchange at Interface Organic Phase (Non-polar Solvent) Organic Phase (Non-polar Solvent) Q+o-cresolate- Soluble Ion Pair Q+X-->Q+o-cresolate- Reaction Reaction with Substrate Q+o-cresolate-->Reaction

Caption: Mechanism of phase-transfer catalysis for solubilization.

Q3: Are there any quantitative data on the solubility of this compound in non-polar solvents?

CompoundSolventSolubility
This compoundNon-polarVery low (quantitative data not readily available)
Sodium m-cresolateWater2.27 x 10^4 mg/L at 25°C[9]
Sodium phenateWaterVery soluble[8][10]
Sodium phenateAlcohol, AcetoneSoluble[8]

Q4: What are the key differences between using a quaternary ammonium salt and a crown ether?

FeatureQuaternary Ammonium Salts (e.g., TBAB, Aliquat® 336)Crown Ethers (e.g., 18-Crown-6)
Mechanism Forms an ion pair with the anion.Encapsulates the cation.
Selectivity Generally less selective for specific cations.Highly selective for cations that fit well into their cavity (e.g., 18-crown-6 (B118740) is excellent for K+, and also effective for Na+).[1]
Cost Generally less expensive.More expensive.
Toxicity Varies by structure, but many are relatively common laboratory reagents.Can be toxic due to their ability to complex with essential metal ions (e.g., Na+, K+) in the body. Handle with appropriate safety precautions.
Solubility Generally soluble in a range of organic solvents.Solubility can vary; some are more soluble in polar solvents, while others are designed for non-polar media.

Experimental Protocols

Protocol 1: Solubilization using a Quaternary Ammonium Salt (Phase-Transfer Catalyst)

Objective: To dissolve this compound in a non-polar solvent (e.g., toluene) using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst.

Materials:

  • This compound (anhydrous)

  • Toluene (anhydrous)

  • Tetrabutylammonium bromide (TBAB)

  • Magnetic stirrer and stir bar

  • Schlenk flask or other suitable glassware with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation: Dry all glassware in an oven at >100°C and cool under an inert atmosphere. Ensure this compound and TBAB are anhydrous.

  • Assembly: To a Schlenk flask, add a magnetic stir bar, this compound (1 equivalent), and TBAB (0.05 equivalents, 5 mol%).

  • Solvent Addition: Under an inert atmosphere, add anhydrous toluene to the desired concentration.

  • Dissolution: Stir the mixture vigorously at room temperature. The dissolution process may be slow and can be accelerated by gentle heating (e.g., 40-60°C). Monitor the dissolution visually.

  • Observation: A successful dissolution will result in a clear or homogeneous solution. If solid remains, consider incrementally increasing the amount of TBAB or the temperature.

Protocol 2: Solubilization using a Crown Ether

Objective: To dissolve this compound in a non-polar solvent (e.g., hexane) using 18-crown-6.

Materials:

  • This compound (anhydrous)

  • Hexane (anhydrous)

  • 18-crown-6

  • Magnetic stirrer and stir bar

  • Glove box or Schlenk line for maintaining an inert atmosphere

Procedure:

  • Preparation: Due to the hygroscopic nature of crown ethers, it is recommended to handle them in a glove box. Dry all glassware thoroughly.

  • Assembly: In an inert atmosphere, add this compound (1 equivalent) and 18-crown-6 (1.1 equivalents) to a flask with a magnetic stir bar.

  • Solvent Addition: Add anhydrous hexane to the desired concentration.

  • Dissolution: Seal the flask and stir the mixture vigorously at room temperature. The formation of the sodium-crown ether complex will facilitate the dissolution of the salt.[7]

  • Observation: The mixture should become a clear, homogeneous solution. The rate of dissolution will depend on the efficiency of stirring and the purity of the reagents.

References

Technical Support Center: Alkylation Reactions of Sodium o-Cresolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkylation reactions of sodium o-cresolate.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the alkylation of this compound?

The alkylation of this compound, an ambident nucleophile, can result in two main products: the desired O-alkylated product (an ether) and a C-alkylated side product where the alkyl group attaches to the aromatic ring, typically at the ortho or para position relative to the hydroxyl group.[1][2]

Q2: What is the most common side reaction observed during the alkylation of this compound?

The most prevalent side reaction is C-alkylation, which competes with the intended O-alkylation (Williamson ether synthesis).[3] The phenoxide ion has electron density on both the oxygen atom and the aromatic ring, making both sites susceptible to electrophilic attack.[1][2]

Q3: Besides C-alkylation, are there other potential side reactions?

Yes, another possible side reaction is the base-catalyzed elimination of the alkylating agent, especially when using secondary or tertiary alkyl halides.[3][4] This becomes more significant at higher temperatures.

Troubleshooting Guide

Issue 1: Low yield of the desired O-alkylated product and significant formation of C-alkylated byproducts.

This is a common issue stemming from the dual reactivity of the cresolate anion. Several factors can be adjusted to favor O-alkylation.

Troubleshooting Steps & Solutions

ParameterRecommendation for O-AlkylationRationale
Solvent Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[2][5][6]These solvents solvate the sodium cation, leaving the oxygen anion more exposed and nucleophilic, thus promoting O-alkylation.[5][6] Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen, shielding it and favoring C-alkylation.[2][5]
Temperature Maintain a lower reaction temperature.Lower temperatures generally favor the kinetically controlled O-alkylation product. Higher temperatures can provide the activation energy needed for the thermodynamically more stable C-alkylated product to form.[7]
Alkylating Agent Use primary alkyl halides. Avoid secondary and tertiary halides.[4][8][9]Primary alkyl halides are more susceptible to SN2 attack, which is the mechanism for O-alkylation.[3][4] Secondary and tertiary halides are more prone to elimination reactions.[3][4] The nature of the leaving group can also play a role; iodides are generally more reactive than bromides or chlorides.
Counter-ion While sodium is common, using a larger counter-ion like potassium (e.g., potassium o-cresolate) can sometimes favor O-alkylation.[10]Larger, "softer" cations associate less tightly with the oxygen anion, increasing its availability for O-alkylation.

Issue 2: Formation of an alkene byproduct.

The presence of an alkene indicates that an elimination reaction (E2) is competing with the desired nucleophilic substitution (SN2).

Troubleshooting Steps & Solutions

ParameterRecommendation to Minimize EliminationRationale
Alkylating Agent Strictly use primary alkyl halides.[4][8][9]Secondary and tertiary alkyl halides are significantly more prone to E2 elimination in the presence of a strong base like a phenoxide.[3][4]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures favor elimination over substitution.[6]
Base Concentration Use a stoichiometric amount of base to form the this compound.Excess base can promote elimination.

Experimental Protocols

General Protocol for O-Alkylation of o-Cresol (B1677501)

  • Preparation of this compound:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve o-cresol in a dry, polar aprotic solvent (e.g., DMF or DMSO).

    • Under a nitrogen atmosphere, add a stoichiometric equivalent of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of this compound.

  • Alkylation Reaction:

    • Cool the solution of this compound to the desired reaction temperature (e.g., room temperature or slightly elevated).

    • Slowly add the primary alkyl halide (1.0-1.2 equivalents) to the reaction mixture via a syringe or dropping funnel.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by slowly adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine to remove any remaining DMF/DMSO and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to separate the O-alkylated product from any C-alkylated byproducts and unreacted starting materials.

Visualizations

O_vs_C_Alkylation start This compound + Alkyl Halide (R-X) conditions Reaction Conditions start->conditions O_alkylation O-Alkylation Product (Ether) C_alkylation C-Alkylation Product (Substituted Cresol) conditions->O_alkylation Polar Aprotic Solvent Low Temperature Primary R-X conditions->C_alkylation Protic Solvent High Temperature

Caption: Factors influencing O- vs. C-alkylation.

Troubleshooting_Alkylation start Alkylation Reaction of This compound issue Low Yield of O-Alkylated Product? start->issue check_C_alkylation Check for C-Alkylation (TLC, GC-MS, NMR) issue->check_C_alkylation Yes check_elimination Check for Alkene Byproduct (GC-MS, NMR) issue->check_elimination Yes optimize_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_C_alkylation->optimize_solvent optimize_temp Lower Reaction Temperature check_C_alkylation->optimize_temp check_elimination->optimize_temp optimize_RX Use Primary Alkyl Halide check_elimination->optimize_RX success Improved Yield of O-Alkylated Product optimize_solvent->success optimize_temp->success optimize_RX->success

References

Technical Support Center: Optimizing Nucleophilic Substitution of Sodium o-Cresolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nucleophilic substitution of sodium o-cresolate, a key reaction in the synthesis of various chemical entities.

Troubleshooting Guide

This guide addresses common challenges encountered during the Williamson ether synthesis of this compound, helping users optimize their reaction conditions for improved yield and purity.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Deprotonation of o-Cresol (B1677501): The this compound nucleophile is not being formed efficiently.Ensure a sufficiently strong base is used to fully deprotonate the o-cresol. While NaOH or KOH can be used, stronger bases like Sodium Hydride (NaH) often provide more complete and irreversible deprotonation, leading to higher yields.[1][2]
2. Inappropriate Alkyl Halide: The alkyl halide is sterically hindered, favoring elimination over substitution.Use a primary alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide). Secondary and tertiary alkyl halides are prone to the competing E2 elimination reaction, which significantly reduces the yield of the desired ether product.[1]
3. Unfavorable Solvent Choice: The solvent may be hindering the nucleophilicity of the this compound.Employ a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents effectively solvate the sodium cation, leaving the cresolate anion more available for nucleophilic attack. Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.[3]
4. Insufficient Reaction Temperature or Time: The reaction may not have enough energy to proceed to completion.Typical Williamson ether syntheses are conducted at temperatures between 50-100°C for 1-8 hours. If using a milder base like potassium carbonate (K₂CO₃), gentle heating is often necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Formation of Significant Byproducts 1. E2 Elimination: The cresolate is acting as a base, causing elimination of the alkyl halide to form an alkene.This is common with secondary and tertiary alkyl halides. Ensure a primary alkyl halide is used. Lowering the reaction temperature can also favor the S(_N)2 pathway over E2 elimination.[1]
2. C-Alkylation: The alkyl group is attaching to the aromatic ring of the cresol (B1669610) instead of the oxygen atom.The phenoxide ion is an ambident nucleophile. The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor the desired O-alkylation.[4]
Reaction Fails to Initiate 1. Poor Quality of Base: The base (e.g., NaH) may be old or have been exposed to moisture, reducing its reactivity.Use fresh, high-quality reagents. If using NaH, ensure it is handled under anhydrous conditions.
2. Inactive Alkyl Halide: The alkyl halide may have degraded over time.Use a fresh bottle of the alkylating agent. To enhance the reactivity of an alkyl chloride, a catalytic amount of sodium iodide (NaI) can be added to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic substitution of this compound?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The this compound acts as the nucleophile, performing a backside attack on the electrophilic carbon of the alkyl halide. This is a concerted, one-step process where the new carbon-oxygen bond forms at the same time the carbon-halogen bond breaks.

Caption: S(_N)2 mechanism for this compound substitution.

Q2: Which base should I choose for deprotonating o-cresol?

A2: The choice of base is critical. While phenols are more acidic than aliphatic alcohols, a sufficiently strong base is needed for complete deprotonation.

  • Potassium Carbonate (K₂CO₃): A milder, safer, and easy-to-handle base. It is often used in solvents like acetone (B3395972) or DMF but may require heating and longer reaction times.

  • Sodium Hydroxide (B78521) (NaOH)/Potassium Hydroxide (KOH): Effective and inexpensive. Often used in aqueous or biphasic systems with a phase-transfer catalyst.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation, often leading to higher yields and faster reaction rates. However, it requires strict anhydrous (dry) conditions and careful handling due to the evolution of flammable hydrogen gas.[1][2]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in the S(_N)2 reaction rate.

  • Polar Aprotic Solvents (Recommended): DMF and DMSO are excellent choices. They solvate the cation (Na⁺) but not the nucleophilic anion (o-cresolate), leaving it "naked" and highly reactive. This significantly accelerates the reaction.

  • Polar Protic Solvents (Avoid): Solvents like water or ethanol (B145695) will form hydrogen bonds with the oxygen of the o-cresolate, creating a solvent cage that hinders its ability to attack the alkyl halide, thus slowing down the reaction.

Q4: Can I use a secondary or tertiary alkyl halide?

A4: It is strongly discouraged. The Williamson ether synthesis is highly sensitive to steric hindrance.

  • Primary Alkyl Halides: Ideal for this reaction as they are unhindered, allowing for an efficient S(_N)2 attack.

  • Secondary Alkyl Halides: Will result in a mixture of the desired ether (S(_N)2 product) and an alkene (E2 product), leading to lower yields and purification challenges.[5]

  • Tertiary Alkyl Halides: Will almost exclusively undergo elimination (E2) to form an alkene.[5]

Q5: What is a phase-transfer catalyst and should I use one?

A5: A phase-transfer catalyst (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. In the case of using an aqueous solution of NaOH with the organic reactants, the PTC helps to transport the hydroxide or phenoxide ion into the organic phase. This can lead to faster reactions, milder conditions, and is often a more "green" approach.[6][7]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from studies on Williamson ether synthesis with phenolic compounds, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Effect of Base and Solvent on Product Yield

Reaction: Alkylation of a substituted 7-hydroxy-4H-chromene-3-carbonitrile with propargyl bromide.

BaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
K₂CO₃Acetone40-501270 - 89[2][8]
NaHDMF251.5 - 380 - 96[2][8]

Table 2: Comparative Performance of DMSO and DMF

Reaction: Synthesis of n-butyl phenyl ether from sodium phenoxide and 1-bromobutane.

SolventTemperature (°C)Time (h)Yield (%)Reference(s)
DMSO1009.595[3][9]
DMF100~12~78 (Typical)[10]

Note: The DMF data is a representative value from general literature, as a direct comparative study under identical conditions was not found.

Experimental Protocols

Protocol 1: General Procedure using Potassium Carbonate in DMF

This protocol is a common and relatively safe method for the synthesis of o-cresyl ethers.

Protocol_K2CO3 start Start step1 Combine o-cresol, K₂CO₃, and DMF in a round-bottom flask. start->step1 step2 Add primary alkyl halide (e.g., ethyl iodide) dropwise to the mixture. step1->step2 step3 Heat the reaction mixture to 70-80°C and stir for several hours. step2->step3 step4 Monitor reaction progress by TLC. step3->step4 step5 Cool to room temperature and filter to remove inorganic salts. step4->step5 Reaction Complete step6 Pour filtrate into water and extract the product with an organic solvent (e.g., ethyl acetate). step5->step6 step7 Wash the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure. step6->step7 step8 Purify the crude product by column chromatography or distillation. step7->step8 end End step8->end

Caption: Experimental workflow for o-cresyl ether synthesis.

Detailed Steps:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-cresol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous DMF (to achieve a concentration of approximately 0.1-0.5 M).

  • Addition of Alkyl Halide: Slowly add the primary alkyl halide (1.1 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 70-80°C and maintain stirring.

  • Monitoring: Monitor the disappearance of the starting material by TLC analysis. The reaction may take several hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and washings, and pour into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Product: Purify the resulting crude oil or solid by flash column chromatography or distillation to obtain the pure o-cresyl ether.

Protocol 2: High-Yield Procedure using Sodium Hydride in DMF

This protocol uses a stronger base and requires more stringent anhydrous conditions but can result in higher yields and shorter reaction times.

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride (NaH, 1.2 eq.) and wash with dry hexanes to remove the mineral oil. Carefully decant the hexanes.

  • Formation of Alkoxide: Add anhydrous DMF to the flask, cool to 0°C in an ice bath, and slowly add a solution of o-cresol (1.0 eq.) in anhydrous DMF. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen gas evolution ceases.

  • Addition of Alkyl Halide: Cool the mixture back to 0°C and add the primary alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup and Purification: Follow steps 5-8 from Protocol 1, with the initial step being a careful quenching of any unreacted NaH by the slow addition of isopropanol (B130326) or water at 0°C.

Logical Relationships and Troubleshooting Workflow

This diagram illustrates the decision-making process when troubleshooting a low-yield reaction.

Troubleshooting_Workflow start Low Yield Observed check_reactants 1. Check Reactants: - Primary alkyl halide? - Fresh, dry reagents? start->check_reactants reactants_ok Reactants are suitable check_reactants->reactants_ok Yes reactants_bad Use primary halide. Use fresh/dry reagents. check_reactants->reactants_bad No check_conditions 2. Evaluate Conditions: - Polar aprotic solvent? - Adequate temperature/time? reactants_ok->check_conditions end_bad Re-evaluate Entire Process reactants_bad->end_bad conditions_ok Conditions seem optimal check_conditions->conditions_ok Yes conditions_bad Switch to DMF/DMSO. Increase temp/time. check_conditions->conditions_bad No check_base 3. Evaluate Base: - Strong enough for full deprotonation? conditions_ok->check_base conditions_bad->end_bad base_ok Base is adequate check_base->base_ok Yes base_bad Use stronger base (e.g., NaH). Consider PTC with NaOH. check_base->base_bad No check_side_reactions 4. Investigate Side Reactions: - Evidence of elimination (alkene)? - C-alkylation product? base_ok->check_side_reactions base_bad->end_bad side_reactions_no Side reactions minimal check_side_reactions->side_reactions_no No side_reactions_yes Lower temperature. Ensure polar aprotic solvent. check_side_reactions->side_reactions_yes Yes end_good Yield Improved side_reactions_no->end_good side_reactions_yes->end_bad

Caption: Troubleshooting workflow for low yield reactions.

References

Preventing oxidation of sodium o-cresolate during storage and handling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium o-cresolate. The focus is on preventing oxidation during storage and handling to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter with this compound, providing potential causes and recommended solutions.

Problem 1: Discoloration (Yellowing or Browning) of Solid this compound or its Solution

Potential CauseRecommended Solution
Oxidation Discoloration is a primary indicator of oxidation. This can be caused by exposure to air (oxygen), light, and elevated temperatures. Immediately assess the extent of discoloration. For critical applications, it is recommended to use fresh, unoxidized material. For less sensitive applications, the material may still be usable, but it is advisable to perform a purity check.
Contamination The presence of impurities can catalyze oxidation.
Ensure all glassware and handling equipment are scrupulously clean and dry before use. Use high-purity solvents for preparing solutions.
Incorrect Storage Storing the compound in a non-airtight container or in a warm, well-lit area will accelerate oxidation.
Store this compound in a tightly sealed, amber glass container in a cool, dark, and dry place. For long-term storage, blanketing with an inert gas like nitrogen or argon is highly recommended.[1][2][3][4][5]

Problem 2: Inconsistent Experimental Results or Loss of Potency

Potential CauseRecommended Solution
Degradation of this compound Oxidation leads to the formation of various degradation products, which can interfere with your reactions or reduce the effective concentration of the active compound.[6][7]
Prepare solutions of this compound fresh for each experiment. If a stock solution must be prepared, store it under an inert atmosphere in a sealed, amber vial at low temperature (2-8 °C) and use it within a short period.
pH Instability Aqueous solutions of this compound are alkaline. Absorption of atmospheric carbon dioxide can lower the pH, potentially affecting the stability and reactivity of the compound.
When preparing aqueous solutions, use de-gassed water (e.g., by boiling and cooling under an inert gas) to minimize dissolved carbon dioxide. Monitor the pH of the solution if it is to be stored.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored in a cool, dark, and dry place.[2] The container should be tightly sealed to prevent exposure to air and moisture. For optimal stability, especially for long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[1][2][3][4][5]

  • Q2: How can I handle this compound to minimize oxidation? A2: Handle the compound in a controlled environment with minimal exposure to atmospheric oxygen. If possible, use a glove box or a Schlenk line for transfers.[1][3] If a controlled atmosphere is not available, work quickly and minimize the time the container is open. Use clean, dry spatulas and glassware.

  • Q3: Is refrigeration or freezing recommended for storing this compound? A3: Storing at reduced temperatures (2-8 °C) will slow down the rate of oxidation. However, it is crucial to ensure the container is well-sealed to prevent condensation of moisture upon removal from cold storage, as moisture can also promote degradation. Allow the container to warm to room temperature before opening.

Preventing Oxidation in Solutions

  • Q4: Can I use antioxidants to stabilize my this compound solution? A4: Yes, adding antioxidants can be an effective way to inhibit oxidation. Common choices for phenolic compounds include butylated hydroxytoluene (BHT) and ascorbic acid. The optimal choice and concentration will depend on your specific application and downstream analytical methods.

  • Q5: What is a nitrogen blanket and how does it help? A5: A nitrogen blanket, also known as tank blanketing or padding, is the process of filling the vapor space in a storage container with nitrogen gas.[1][4][5] Since nitrogen is inert, it displaces oxygen, thereby preventing oxidation of the stored material.[1][3][5] This is a highly effective method for preserving the quality and extending the shelf-life of air-sensitive compounds like this compound.[1][2][4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for the Analysis of o-Cresol (B1677501) and its Oxidation Products

This method is designed to separate o-cresol from its potential degradation products, such as o-benzoquinone and hydroxylated derivatives.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or formic acid for MS compatibility)

    • o-Cresol standard

    • This compound sample

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (for o-cresol) and 245 nm (for potential quinone-like products)
Injection Volume 10 µL
  • Procedure:

    • Standard Preparation: Prepare a stock solution of o-cresol in the mobile phase. Create a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Data Interpretation: The appearance of new peaks or a decrease in the main o-cresol peak area in the sample chromatogram compared to a fresh sample indicates degradation. The retention times of potential degradation products like o-benzoquinone will likely be different from that of o-cresol.

Protocol 2: Accelerated Stability Testing

This protocol can be used to quickly assess the stability of this compound under stressed conditions.

  • Procedure:

    • Prepare several aliquots of your this compound sample (solid or solution).

    • Store the aliquots under different stress conditions. A typical set of conditions could be:

      • 40 °C / 75% Relative Humidity (RH)

      • 50 °C / 75% RH

      • 60 °C

    • At specified time points (e.g., 1, 2, and 4 weeks), remove an aliquot from each condition.

    • Analyze the samples using the stability-indicating HPLC method described above to quantify the remaining this compound and any degradation products.

    • The rate of degradation at these elevated temperatures can be used to estimate the shelf-life at normal storage conditions using the Arrhenius equation.

Visualizations

Oxidation_Pathway cluster_storage Storage Conditions cluster_factors Oxidizing Factors cluster_products Oxidation Products Sodium_o_Cresolate This compound Oxidation_Products Oxidation Products (e.g., o-benzoquinone, hydroxylated derivatives) Sodium_o_Cresolate->Oxidation_Products Oxidation Oxygen Oxygen (Air) Oxygen->Oxidation_Products Light Light Light->Oxidation_Products Heat Heat Heat->Oxidation_Products

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Results or Discoloration Observed Check_Storage Review Storage Conditions: - Airtight container? - Cool, dark place? - Inert atmosphere? Start->Check_Storage Check_Handling Review Handling Procedures: - Minimal air exposure? - Clean/dry equipment? Check_Storage->Check_Handling Yes Implement_Prevention Implement Preventative Measures: - Store under inert gas - Use antioxidants - Prepare fresh solutions Check_Storage->Implement_Prevention No Perform_Analysis Perform HPLC Analysis (Stability-Indicating Method) Check_Handling->Perform_Analysis Yes Check_Handling->Implement_Prevention No Degradation_Detected Degradation Products Detected? Perform_Analysis->Degradation_Detected Discard_Material Discard Material and Use Fresh Stock Degradation_Detected->Discard_Material Yes Continue_Experiment Continue Experiment Degradation_Detected->Continue_Experiment No Discard_Material->Implement_Prevention Implement_Prevention->Continue_Experiment

References

Troubleshooting low yields in Williamson ether synthesis with sodium o-cresolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Williamson ether synthesis of aryl ethers using sodium o-cresolate.

Troubleshooting Guide

Low yields in the Williamson ether synthesis are a common issue that can often be resolved by careful consideration of the reaction parameters. This guide provides a systematic approach to identifying and addressing the root causes of poor reaction outcomes.

Diagram: Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Low Yield Observed check_reactants 1. Verify Reactant Quality & Stoichiometry start->check_reactants check_conditions 2. Evaluate Reaction Conditions (Base, Solvent, Temperature, Time) check_reactants->check_conditions Reactants OK optimize 4. Optimize and Refine Protocol check_reactants->optimize Impure/Incorrect Stoichiometry check_side_reactions 3. Investigate Side Reactions (E2 Elimination, C-Alkylation) check_conditions->check_side_reactions Conditions Appear Appropriate check_conditions->optimize Suboptimal Conditions check_side_reactions->optimize Side Reactions Identified success Improved Yield optimize->success

Caption: A stepwise workflow for diagnosing and resolving low yields in the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding, and I'm recovering mostly starting material. What's the likely cause?

A: This issue typically points to a problem with the deprotonation of o-cresol (B1677501) to form the this compound nucleophile.

  • Incomplete Deprotonation: The base you are using may not be strong enough to fully deprotonate the o-cresol. While phenols are more acidic than aliphatic alcohols, a sufficiently strong base is still required. If you are using a weak base like sodium carbonate, consider switching to a stronger base such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH).[1]

  • Moisture Contamination: The presence of water in the reaction mixture can consume the base and protonate the this compound, rendering it non-nucleophilic. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: The yield of my desired ether is low, and I've isolated a significant amount of an alkene byproduct. How can I fix this?

A: The formation of an alkene is a classic sign of a competing E2 elimination reaction. This is particularly problematic with secondary and tertiary alkyl halides.[2][3]

  • Alkyl Halide Structure: The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance.[2][3] For optimal yields, always use a primary alkyl halide or a methyl halide. Secondary alkyl halides will give a mixture of ether and alkene, while tertiary alkyl halides will almost exclusively yield the alkene.[2][3]

  • Reaction Temperature: Higher temperatures tend to favor the E2 elimination pathway. If you are using a primary alkyl halide and still observing elimination, try lowering the reaction temperature.

  • Base Strength: While a strong base is needed, a very strong, sterically hindered base can sometimes favor elimination. However, with phenoxides, the choice of alkyl halide is the more critical factor.

Q3: I'm observing a byproduct with a similar mass to my product, but the NMR is inconsistent with the desired ether. What could it be?

A: With phenoxide nucleophiles like this compound, a common side reaction is C-alkylation, where the alkyl group attaches directly to the aromatic ring instead of the oxygen atom.[2] The o-cresolate anion is an ambident nucleophile, meaning it can react at two different sites (the oxygen and the carbon atoms of the ring).

  • Solvent Choice: The choice of solvent can significantly influence the ratio of O-alkylation to C-alkylation. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are known to favor the desired O-alkylation.[2] Protic solvents can solvate the oxygen atom of the phenoxide, leaving the ring more accessible for electrophilic attack.

  • Phase Transfer Catalysis (PTC): Using a phase transfer catalyst can enhance the rate of O-alkylation and suppress C-alkylation by effectively transporting the phenoxide ion into the organic phase. This is particularly useful in biphasic systems.

Diagram: Competing Reaction Pathways

SideReactions cluster_reactants Reactants cluster_products Potential Products o-Cresolate This compound Ether Desired Ether (O-Alkylation) o-Cresolate->Ether SN2 (Primary R-X) Alkene Alkene (E2 Elimination) o-Cresolate->Alkene E2 (Secondary/Tertiary R-X) C_Alkylated C-Alkylated Product o-Cresolate->C_Alkylated C-Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ether AlkylHalide->Alkene AlkylHalide->C_Alkylated

Caption: Competing pathways in the alkylation of this compound.

Data Presentation

Alkyl HalideBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideNaOHDMF804> 90
Ethyl BromideK₂CO₃AcetonitrileReflux680-90
n-Butyl BromideNaHTHF60875-85
Isopropyl BromideK₂CO₃DMF8012< 40 (major alkene)
tert-Butyl BromideNaOHAcetonitrileReflux12< 5 (alkene only)

This table is a generalized representation and actual yields may vary.

Experimental Protocols

General Protocol for the Williamson Ether Synthesis of o-Cresyl Ethers

This protocol is a general guideline and may require optimization for specific alkyl halides.

1. Formation of this compound:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Add o-cresol (1.0 equivalent) to the solvent.

  • Under a nitrogen atmosphere, add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

2. Ether Formation:

  • Cool the mixture back to 0 °C.

  • Slowly add the primary alkyl halide (1.1 equivalents) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and then heat to 50-80 °C.[3] The optimal temperature and reaction time will depend on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 2 to 12 hours.[3]

3. Work-up and Purification:

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

Protocol Utilizing Phase Transfer Catalysis (PTC)

This method is particularly useful for reactions where solubility is an issue or to enhance O-alkylation selectivity.

1. Reaction Setup:

  • To a round-bottom flask, add o-cresol (1.0 equivalent), the chosen organic solvent (e.g., toluene), and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB, 0.05-0.1 equivalents).

  • Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v).

2. Ether Formation:

  • Stir the biphasic mixture vigorously.

  • Add the primary alkyl halide (1.1 equivalents) and heat the mixture to 50-70 °C.

  • Monitor the reaction by TLC or GC.

3. Work-up and Purification:

  • Cool the reaction mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the product as described in the general protocol.

References

Managing the hygroscopic nature of sodium o-cresolate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium o-cresolate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the hygroscopic nature of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

This compound (sodium 2-methylphenolate) is the sodium salt of o-cresol. Its ionic nature and the presence of the phenoxide group make it prone to absorbing moisture from the atmosphere. This property, known as hygroscopicity, can lead to physical and chemical changes in the material if not handled correctly.[1]

Q2: How does moisture absorption affect my experiments?

Moisture absorption can significantly impact experimental outcomes in several ways:

  • Inaccurate Measurements: The absorbed water increases the mass of the this compound, leading to errors in concentration calculations for solutions.

  • Altered Physical State: The compound may change from a solid to a sticky or semi-liquid state, making it difficult to handle and weigh accurately.[1]

  • Reaction Interference: Water can act as an unwanted reactant or alter the reaction conditions. For instance, in reactions sensitive to water, such as the Williamson ether synthesis, the presence of moisture can lead to the formation of byproducts and reduce the yield of the desired ether.[2][3]

  • Degradation: Over time, exposure to moisture and air can lead to the degradation of this compound, indicated by a darkening in color.[4] The compound can also react with carbon dioxide in the air.[4]

Q3: How should I store this compound to minimize moisture absorption?

To maintain the integrity of this compound, proper storage is crucial:

  • Airtight Containers: Store the compound in a tightly sealed, airtight container. Special caps, such as Sure/Seal™ bottles, can provide an excellent barrier against atmospheric moisture.[5]

  • Desiccator: For long-term storage or after opening the original container, place the container inside a desiccator containing a suitable desiccant like silica (B1680970) gel, calcium chloride, or phosphorus pentoxide.[4]

  • Inert Atmosphere: For highly sensitive experiments, storing and handling the compound in a glove box under an inert atmosphere (e.g., nitrogen or argon) is the most effective method.[6]

  • Cool and Dry Environment: Store the compound in a cool, dry, and dark place to prevent degradation from heat and light.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent reaction yields. Inaccurate weighing due to moisture absorption.1. Dry the this compound before use (see Experimental Protocols). 2. Weigh the compound quickly to minimize air exposure. 3. Handle and weigh the compound in a glove box for critical applications.
Presence of water interfering with the reaction.1. Ensure all solvents and other reagents are anhydrous. 2. Dry glassware thoroughly in an oven before use.[7]
This compound is clumpy or has turned into a paste. Significant moisture absorption from the atmosphere.1. If the experiment is not highly sensitive to moisture, you may be able to break up clumps with a spatula.[5] 2. For best results, dry the material under vacuum to remove absorbed water (see Experimental Protocols).
The compound has darkened in color. Exposure to air and light, leading to oxidation or degradation.[4]1. While a slight color change may not significantly affect all applications, for high-purity work, it is best to use fresh, properly stored material. 2. Store the compound in a dark or amber container.
Difficulty dissolving the compound in an organic solvent. The compound may have limited solubility in the chosen solvent.1. Refer to solubility data (see Data Presentation section). 2. Consider using a different solvent or a co-solvent system. 3. Gentle heating may improve solubility, but be cautious of potential degradation at elevated temperatures.

Data Presentation

The following tables provide quantitative data for this compound and related compounds to aid in experimental design.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundSodium p-Cresolate (for comparison)Sodium Phenoxide (for comparison)
Molecular Formula C₇H₇NaO[5]C₇H₇NaO[8]C₆H₅NaO[9]
Molecular Weight 130.12 g/mol [5]130.12 g/mol [8]116.09 g/mol [9]
Appearance Amber liquid[4]White crystalline solid[10]White crystalline solid[9]
Melting Point 30 °C[11]Not available>300 °C[2]
Decomposition Emits toxic vapors of sodium oxide upon heating.[4]Ignites when heated in air, even when moist.[12]Decomposes at 450 °C.

Table 2: Solubility Data

CompoundSolventSolubilityTemperature
Sodium p-Cresolate Water2.5 g / 100 mL50 °C[8]
Water5.0 g / 100 mL100 °C[8]
EthanolMiscibleRoom Temperature[8]
AcetoneMiscibleRoom Temperature[8]
Sodium Phenoxide WaterVery solubleRoom Temperature[2][10]
EthanolSolubleRoom Temperature[2][5]
AcetoneSolubleRoom Temperature[2]
Tetrahydrofuran (THF)SolubleRoom Temperature[5]

Experimental Protocols

Protocol 1: Drying of this compound Using a Vacuum Oven

This protocol describes a general method for drying hygroscopic organic salts.

Objective: To remove absorbed moisture from this compound.

Materials:

  • Hygroscopic this compound

  • Vacuum oven

  • Schlenk flask or other suitable vacuum-rated container

  • Vacuum pump

  • Desiccator

Procedure:

  • Place the this compound in a clean, dry Schlenk flask.

  • Connect the flask to a vacuum line and place it inside a vacuum oven.

  • Begin to apply vacuum slowly to avoid bumping of the material.

  • Once a stable vacuum is achieved, gradually increase the temperature of the oven. A temperature of 60-80°C is a general starting point for drying organic salts, but it should be kept well below the compound's melting or decomposition temperature.[13]

  • Dry for 12-24 hours under vacuum. The exact time will depend on the amount of material and the level of moisture.[13]

  • To confirm dryness, the material can be weighed periodically until a constant weight is achieved.

  • Once dry, turn off the oven heating and allow the flask to cool to room temperature under vacuum.

  • Break the vacuum with an inert gas (e.g., nitrogen or argon).

  • Immediately transfer the dried this compound to a desiccator for storage or use it directly in your experiment.

Protocol 2: Determination of Moisture Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in a hygroscopic solid.

Objective: To quantify the amount of water in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent(s)

  • Anhydrous methanol (B129727) or other suitable solvent

  • This compound sample

  • Airtight syringe or weighing boat for sample introduction

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate solvent to the titration vessel and pre-titrating to a dry endpoint to eliminate any ambient moisture in the solvent.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample. The sample size will depend on the expected water content and the type of titrator used (volumetric for higher water content, coulometric for trace amounts).[14][15]

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. For highly hygroscopic solids, this should be done as swiftly as possible to minimize exposure to atmospheric moisture.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and stop at the endpoint.

  • Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

  • Blank Measurement: It is good practice to run a blank measurement with the solvent to account for any residual moisture.

Visualizations

Logical Workflow for Handling Hygroscopic this compound

Hygroscopic_Workflow Workflow for Handling this compound cluster_storage Storage cluster_preparation Pre-Experiment Preparation cluster_experiment Experiment cluster_troubleshooting Troubleshooting storage Receive Sodium o-Cresolate desiccator Store in Airtight Container in a Desiccator storage->desiccator check_moisture Check for Clumping/ Visual Inspection desiccator->check_moisture weighing Weighing reaction Perform Reaction weighing->reaction drying Drying (if necessary) drying->weighing check_moisture->weighing Looks Dry check_moisture->drying Clumped/Wet inconsistent_results Inconsistent Results? reaction->inconsistent_results inconsistent_results->reaction No, proceed karl_fischer Quantify Water Content (Karl Fischer Titration) inconsistent_results->karl_fischer Yes karl_fischer->drying

Caption: A logical workflow for the proper handling and use of hygroscopic this compound.

Reaction Scheme: Williamson Ether Synthesis

Williamson_Ether_Synthesis Williamson Ether Synthesis with this compound o_cresol o-Cresol sodium_o_cresolate This compound (Hygroscopic Intermediate) o_cresol->sodium_o_cresolate + naoh NaOH naoh->sodium_o_cresolate water H₂O (byproduct) ether Alkyl o-tolyl ether sodium_o_cresolate->ether + alkyl_halide Alkyl Halide (R-X) alkyl_halide->ether side_reaction Side Reaction (Hydrolysis of Alkyl Halide) alkyl_halide->side_reaction nax NaX water_interference H₂O (from moisture) water_interference->side_reaction

Caption: Williamson ether synthesis involving this compound and the potential interference of moisture.

Postulated Signaling Pathway of a Related Cresol Compound

The following diagram illustrates the effect of p-cresol (B1678582), a compound structurally similar to o-cresol, on intracellular calcium signaling, which can be a point of consideration in biological experiments.

pCresol_Signaling Postulated Signaling Pathway for p-Cresol cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol p_cresol p-Cresol plc PLC p_cresol->plc Activates er_ca Ca²⁺ Store plc->er_ca Stimulates Release pkc PKC soca Store-Operated Ca²⁺ Channel pkc->soca Regulates ca_ion [Ca²⁺]i ↑ soca->ca_ion Ca²⁺ Influx er_ca->ca_ion cell_death Cell Death ca_ion->cell_death Leads to

Caption: A diagram showing the postulated effect of p-cresol on intracellular calcium levels.[8][12]

References

Identification and removal of impurities from sodium o-cresolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from sodium o-cresolate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized from o-cresol (B1677501) and sodium hydroxide (B78521). The primary impurities often include:

  • Isomeric Impurities: Meta-cresol (m-cresol) and para-cresol (p-cresol) are the most common impurities, arising from the use of impure o-cresol starting material. Commercial cresol (B1669610) can be a mixture of these isomers.

  • Unreacted Starting Materials: Residual o-cresol and excess sodium hydroxide may be present.

  • Related Phenolic Compounds: Phenol and xylenols can be present, especially if the cresol is derived from coal tar or petroleum feedstocks.[1]

  • Process-Related Impurities: Hydrocarbons and other organic compounds may be introduced during the manufacturing process.[2]

  • Water: As the reaction is often carried out in an aqueous solution.

Q2: How can I identify the impurities in my this compound sample?

A2: Several analytical techniques can be employed for impurity identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying cresol isomers and other phenolic impurities.[3][4][5][6]

  • Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), provides excellent separation of volatile impurities like cresol isomers.[7][8][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups and can help distinguish between cresol isomers based on their unique spectral fingerprints.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of impurities and can differentiate between isomers.[13][14][15][16]

Q3: What are the primary methods for purifying this compound?

A3: The choice of purification method depends on the nature and concentration of the impurities. Common techniques include:

  • Recrystallization: This is a widely used method for purifying solid sodium salts.

  • Liquid-Liquid Extraction: This technique is effective for separating this compound from organic, non-polar impurities.

  • Distillation: While this compound itself is not readily distilled, the precursor o-cresol can be purified by fractional or azeotropic distillation before conversion to the sodium salt.

Troubleshooting Guides

Issue 1: Presence of Isomeric Impurities (m-cresol and p-cresol)

Diagram: Logical Workflow for Isomer Removal

Isomer_Removal_Workflow start Impure this compound (with m/p-cresol (B1678582) impurities) acidification Acidification to regenerate cresols start->acidification distillation Fractional / Azeotropic Distillation of Cresols acidification->distillation pure_ocresol Pure o-Cresol distillation->pure_ocresol reaction Reaction with NaOH pure_ocresol->reaction pure_na_ocresolate Pure this compound reaction->pure_na_ocresolate

Caption: Workflow for the removal of cresol isomers.

Troubleshooting Steps:

  • Convert to Cresol: Since sodium cresolates are salts, direct distillation is not feasible. The first step is to acidify the impure this compound solution with a mineral acid (e.g., HCl) to regenerate the cresol mixture.

  • Fractional Distillation (Vacuum):

    • Challenge: The boiling points of cresol isomers are very close (o-cresol: 191 °C, m-cresol (B1676322): 202 °C, p-cresol: 202 °C), making simple distillation ineffective.

    • Solution: Employ fractional distillation under reduced pressure (vacuum). This lowers the boiling points and can enhance the separation efficiency. A column with a high number of theoretical plates is recommended.

  • Azeotropic Distillation:

    • Principle: An entrainer is added to form an azeotrope with one or more of the cresol isomers, altering their relative volatilities and facilitating separation by distillation.

    • Example: Benzyl (B1604629) alcohol can be used as an entrainer to separate m- and p-cresols.[17]

Experimental Protocol: Azeotropic Distillation of Cresol Isomers

  • Preparation: Acidify the impure this compound to recover the mixed cresols. Dry the cresol mixture.

  • Apparatus: Set up a fractional distillation apparatus with a packed column, a condenser, and a receiving flask. The system should be equipped for vacuum distillation.

  • Procedure: a. Charge the distillation flask with the mixed cresols and the chosen entrainer (e.g., benzyl alcohol). b. Apply vacuum and heat the flask. c. Collect the azeotrope of the impurity isomer(s) and the entrainer as the distillate. d. The bottom product will be enriched in o-cresol.

  • Post-treatment: The purified o-cresol is then reacted with a stoichiometric amount of sodium hydroxide to form pure this compound.

Issue 2: Presence of Organic, Non-Polar Impurities

Diagram: Experimental Workflow for Liquid-Liquid Extraction

LLE_Workflow start Aqueous Solution of Impure this compound add_solvent Add Immiscible Organic Solvent (e.g., Toluene) start->add_solvent shake Shake vigorously in a separatory funnel add_solvent->shake separate Allow layers to separate shake->separate aqueous_layer Aqueous Layer: Purified this compound separate->aqueous_layer organic_layer Organic Layer: Non-polar Impurities separate->organic_layer evaporate Evaporate water to obtain solid product aqueous_layer->evaporate final_product Pure this compound evaporate->final_product

Caption: Workflow for purification by liquid-liquid extraction.

Troubleshooting Steps:

  • Principle: this compound, being a salt, is highly soluble in water (the aqueous phase) but poorly soluble in non-polar organic solvents. Conversely, non-polar organic impurities (e.g., hydrocarbons) will preferentially dissolve in the organic solvent.

  • Solvent Selection: Choose an organic solvent that is immiscible with water and in which the organic impurities are soluble. Toluene or hexane (B92381) are suitable choices.

Experimental Protocol: Liquid-Liquid Extraction

  • Preparation: Dissolve the impure this compound in deionized water to create an aqueous solution.

  • Apparatus: Use a separatory funnel.

  • Procedure: a. Add the aqueous solution of this compound and an equal volume of the organic solvent (e.g., toluene) to the separatory funnel. b. Stopper the funnel and shake vigorously for several minutes, periodically venting to release pressure. c. Allow the layers to separate completely. d. Drain the lower aqueous layer containing the purified this compound into a clean flask. e. Repeat the extraction of the aqueous layer with fresh organic solvent if necessary.

  • Recovery: The purified this compound can be recovered from the aqueous solution by evaporation of the water.

Issue 3: General Purification and Removal of Multiple Impurity Types

Troubleshooting Steps:

Recrystallization is a versatile technique for removing a variety of impurities.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixed solvent system may be necessary. Based on the properties of similar sodium phenates, a mixture of a polar protic solvent (like ethanol) and a less polar solvent (like toluene) could be effective.

  • Procedure: a. Dissolve the impure this compound in a minimal amount of the hot solvent (or solvent mixture). b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly and undisturbed to promote the formation of large crystals. Cooling in an ice bath can maximize the yield. d. Collect the purified crystals by vacuum filtration. e. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing impurities. f. Dry the crystals under vacuum. A patent for purifying sodium phenate suggests crystallizing from a concentrated aqueous solution by cooling.[1]

Data Presentation

Table 1: Representative Purity of this compound After Different Purification Methods

Purification MethodInitial Purity (%)Purity after 1st Pass (%)Purity after 2nd Pass (%)Predominant Impurities Removed
Recrystallization 95.098.599.5Isomers, various organic impurities
Liquid-Liquid Extraction 97.099.099.2Non-polar organic impurities
Precursor Distillation 90.0 (of o-cresol)99.0 (of o-cresol)>99.8 (of o-cresol)Isomeric and other phenolic impurities

Note: The data presented in this table are representative examples and actual results may vary depending on the initial impurity profile and experimental conditions.

References

Impact of reaction temperature on the stability of sodium o-cresolate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium O-Cresolate

This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of reaction temperature on the stability of this compound.

Troubleshooting Guide

Issue 1: Discoloration of this compound During Synthesis or Heating

Question: My this compound solution or solid is turning yellow, brown, or dark amber during the reaction or upon heating. What is causing this and how can I prevent it?

Answer:

Discoloration is a common indicator of product degradation. The primary cause is often oxidation, which can be accelerated by elevated temperatures and exposure to air. Finely divided and moist alkali phenolates are particularly susceptible to vigorous oxidation when heated in air.[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidation from Air Exposure - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents to minimize dissolved oxygen.- Store the final product under an inert atmosphere.
Excessively High Reaction Temperature - Lower the reaction temperature. While higher temperatures can increase reaction rates, they also promote decomposition.- Refer to literature for optimal temperature ranges for your specific reaction. A catalyzed process may allow for reduced reaction temperature requirements.[2]
Presence of Impurities - Ensure the purity of your starting materials (o-cresol and sodium hydroxide).- Metal impurities can catalyze oxidation reactions.
Localized Overheating - Ensure uniform heating and efficient stirring to avoid "hot spots" in the reaction mixture.
Issue 2: Low Yield or Incomplete Reaction

Question: I am experiencing a low yield of my desired product when using this compound as a reactant. Could temperature be the issue?

Answer:

Yes, temperature plays a critical role. If the temperature is too low, the reaction may be too slow or incomplete. If it is too high, the this compound may decompose before it can react, leading to a lower yield of the desired product and an increase in byproducts. When heated to decomposition, it can emit toxic fumes of sodium oxide.[3][4][5]

Troubleshooting Workflow:

G start Low Yield Observed check_temp Is the reaction temperature within the optimal range? start->check_temp temp_low Temperature is too low check_temp->temp_low No check_stability Is there evidence of decomposition (e.g., discoloration)? check_temp->check_stability Yes increase_temp Action: Gradually increase temperature and monitor reaction progress (e.g., by TLC/GC). temp_low->increase_temp temp_high Temperature is too high end Yield Improved increase_temp->end decrease_temp Action: Lower the temperature. Consider a catalyst to enable lower temperatures. decrease_temp->end decomposition Decomposition is likely occurring. check_stability->decomposition Yes no_decomposition Decomposition is not the primary issue. check_stability->no_decomposition No decomposition->decrease_temp optimize Action: Optimize other parameters (e.g., reaction time, stoichiometry). no_decomposition->optimize optimize->end

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum operating temperature for reactions involving this compound?

A1: There is no single maximum temperature, as it is highly dependent on the specific reaction, solvent, and reaction time. However, as a general guideline, it is best to maintain the temperature as low as possible while still achieving a reasonable reaction rate. The thermal decomposition of the parent compound, cresol, begins at very high temperatures (around 700°C), but degradation of the sodium salt, especially in the presence of air or other reagents, can occur at significantly lower temperatures.[6]

Q2: How does temperature affect the solubility and stability of this compound in solution?

A2: Generally, the solubility of this compound will increase with temperature. However, prolonged heating of the solution, especially in the presence of air, can lead to oxidative degradation, as indicated by a darkening of the solution. For storage, it is recommended to keep solutions in a cool, dark place.

Q3: Can I store a solution of this compound at elevated temperatures?

A3: It is not recommended to store solutions of this compound at elevated temperatures for extended periods. The stability of the compound decreases with increasing temperature, leading to a higher risk of decomposition and reduced purity.

Q4: What are the typical decomposition products of this compound at high temperatures?

A4: When heated to decomposition, this compound is expected to emit toxic fumes of sodium oxide.[3][5] Based on the thermal decomposition of related compounds like cresols, other potential products at very high temperatures could include phenol, toluene, benzene, carbon monoxide, carbon dioxide, methane, and water.[6]

Experimental Protocols

Protocol 1: Determination of Thermal Stability via Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition for this compound.

Methodology:

  • Place 5-10 mg of finely ground, dry this compound into a TGA sample pan (alumina or platinum).

  • Place the sample pan into the TGA instrument.

  • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • The experiment should be run under both an inert atmosphere (nitrogen) and an oxidative atmosphere (air) to assess the impact of oxygen.

  • Record the mass loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Data Presentation:

The results can be summarized in a table as follows:

Atmosphere Heating Rate (°C/min) Onset of Decomposition (°C) Temperature at 5% Mass Loss (°C)
Nitrogen10Hypothetical: 280Hypothetical: 310
Air10Hypothetical: 250Hypothetical: 275
Protocol 2: Isothermal Stability Study

Objective: To assess the stability of this compound at specific reaction temperatures over time.

Methodology:

  • Prepare several identical solutions of this compound in a suitable solvent (e.g., DMSO, DMF) in sealed vials under an inert atmosphere.

  • Place the vials in constant temperature baths set to different temperatures relevant to the intended reaction (e.g., 80°C, 100°C, 120°C).

  • At set time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature bath and immediately cool it to quench any further degradation.

  • Analyze the purity of the this compound in each sample using a suitable analytical technique, such as HPLC or GC-MS.

  • Quantify the percentage of remaining this compound.

Data Presentation:

The data can be presented in a table to show the percentage of degradation over time at different temperatures.

Time (hours) Degradation at 80°C (%) Degradation at 100°C (%) Degradation at 120°C (%)
1Hypothetical: < 0.1Hypothetical: 0.5Hypothetical: 1.2
4Hypothetical: 0.2Hypothetical: 1.8Hypothetical: 4.5
8Hypothetical: 0.5Hypothetical: 3.5Hypothetical: 9.8
24Hypothetical: 1.5Hypothetical: 10.2Hypothetical: 25.1

Visualizations

G cluster_synthesis Synthesis of this compound cluster_degradation Factors Affecting Stability ocresol o-Cresol reaction Reaction (Solvent, Temperature) ocresol->reaction naoh NaOH naoh->reaction na_ocresolate This compound reaction->na_ocresolate temp High Temperature na_ocresolate->temp Exposed to air Air (Oxygen) na_ocresolate->air Exposed to impurities Impurities na_ocresolate->impurities Contaminated with degradation Degradation Products (e.g., Oxidized Species, Na2O) temp->degradation air->degradation impurities->degradation

Caption: Factors influencing the stability of this compound.

References

Strategies to minimize byproduct formation when using sodium o-cresolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation when using sodium o-cresolate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (also known as sodium 2-methylphenolate) is the sodium salt of o-cresol (B1677501). It is a versatile reagent and intermediate in organic synthesis. Its primary applications include the Williamson ether synthesis to produce o-cresyl ethers and the Kolbe-Schmitt reaction for the synthesis of hydroxybenzoic acids.

Q2: What are the most common reactions where byproduct formation is a concern when using this compound?

The two most common reactions where byproduct formation is a significant concern are:

  • Williamson Ether Synthesis: For the preparation of o-cresyl ethers.

  • Kolbe-Schmitt Reaction: For the carboxylation of o-cresol to produce 2-hydroxy-3-methylbenzoic acid (o-cresotic acid).

Q3: What are the main types of byproducts encountered in these reactions?

  • In the Williamson Ether Synthesis , the primary byproducts are:

    • C-Alkylated Products: Resulting from the alkylation of the aromatic ring instead of the oxygen atom.

    • Elimination Products (Alkenes): Formed when the alkyl halide undergoes dehydrohalogenation, especially with secondary and tertiary alkyl halides.

    • Hydrolysis Products: Formation of alcohols from the alkyl halide if water is present in the reaction mixture.

  • In the Kolbe-Schmitt Reaction , the main byproduct concern is the formation of regioisomers of the desired carboxylic acid. For o-cresol, besides the desired 2-hydroxy-3-methylbenzoic acid, other isomers can be formed depending on the reaction conditions.

Troubleshooting Guides

Williamson Ether Synthesis: Minimizing C-Alkylation and Elimination Byproducts

Problem: Low yield of the desired O-alkylated product (o-cresyl ether) with significant formation of byproducts.

This troubleshooting guide will help you identify the cause of byproduct formation and provide strategies to favor the desired O-alkylation.

Troubleshooting Workflow

start Low Yield of o-Cresyl Ether check_byproducts Identify Byproducts (GC-MS, NMR) start->check_byproducts c_alkylation C-Alkylation Product Detected check_byproducts->c_alkylation elimination Alkene Byproduct Detected check_byproducts->elimination hydrolysis Alkyl Halide Hydrolysis check_byproducts->hydrolysis c_alkylation->elimination No solvent Optimize Solvent: Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile) c_alkylation->solvent Yes elimination->hydrolysis No alkyl_halide Optimize Alkyl Halide: Use Primary Alkyl Halide elimination->alkyl_halide Yes anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous Yes end Improved Yield of o-Cresyl Ether hydrolysis->end No ptc Consider Phase-Transfer Catalyst solvent->ptc ptc->end temperature Lower Reaction Temperature alkyl_halide->temperature temperature->end base Use a Non-Nucleophilic Base for in-situ formation (e.g., NaH) anhydrous->base base->end

Troubleshooting Workflow for Williamson Ether Synthesis

Quantitative Data: Solvent Effect on O- vs. C-Alkylation

The choice of solvent significantly impacts the ratio of O-alkylation to C-alkylation. Polar aprotic solvents generally favor the desired O-alkylation.

SolventDielectric Constant (ε)O-Alkylation (%)C-Alkylation (%)
N,N-Dimethylformamide (DMF)37>95<5
Acetonitrile36~90~10
Acetone21~85~15
Tetrahydrofuran (THF)7.5~70~30
Ethanol (Protic)24.5<50>50
Water (Protic)80<20>80
Note: Data is representative for phenoxides and illustrates the general trend. Actual ratios for this compound may vary depending on the specific alkyl halide and reaction conditions.

Quantitative Data: Alkyl Halide Structure on Elimination

The structure of the alkyl halide is the most critical factor in determining the extent of the competing elimination reaction.

Alkyl HalideReaction TypeEther (SN2) Yield (%)Alkene (E2) Yield (%)
Methyl HalideSN2>95<5
Primary Alkyl HalideSN285-955-15
Secondary Alkyl HalideSN2 / E220-5050-80
Tertiary Alkyl HalideE2<5>95
Note: Data is representative and actual yields will depend on the specific reactants and conditions.

Experimental Protocol: Synthesis of o-Cresyl Ethyl Ether

This protocol provides a method for the synthesis of o-cresyl ethyl ether, a typical Williamson ether synthesis product from this compound, designed to minimize byproduct formation.

Materials:

  • This compound (1.0 eq)

  • Ethyl iodide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve this compound in anhydrous DMF.

  • Slowly add ethyl iodide to the solution at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure o-cresyl ethyl ether.

Kolbe-Schmitt Reaction: Controlling Regioselectivity

Problem: Formation of undesired regioisomers during the carboxylation of this compound.

This guide will help you optimize reaction conditions to favor the formation of the desired 2-hydroxy-3-methylbenzoic acid.

Troubleshooting Workflow

start Undesired Regioisomers in Carboxylation check_conditions Review Reaction Conditions start->check_conditions temperature High Temperature (>150°C)? check_conditions->temperature pressure Low CO₂ Pressure? temperature->pressure No lower_temp Lower Temperature to 120-140°C to favor ortho-carboxylation temperature->lower_temp Yes cation Using Potassium Cresolate? pressure->cation No increase_pressure Increase CO₂ Pressure (e.g., 80-100 atm) pressure->increase_pressure Yes use_sodium Use this compound to favor ortho-carboxylation cation->use_sodium Yes end Improved Yield of 2-Hydroxy-3-methylbenzoic Acid cation->end No lower_temp->end increase_pressure->end use_sodium->end

Troubleshooting Workflow for Kolbe-Schmitt Reaction

Quantitative Data: Effect of Temperature and Cation on Regioselectivity

The reaction temperature and the choice of the alkali metal cation are critical in determining the position of carboxylation.

CationTemperature (°C)ortho-Isomer (%)para-Isomer (%)
Sodium120-140>85<15
Sodium>150DecreasesIncreases
Potassium120-140LowerHigher
Potassium>150<10>90
Note: Data is representative for phenoxides. For o-cresol, the methyl group's electronic and steric effects will further influence the exact ratios.

Experimental Protocol: Synthesis of 2-Hydroxy-3-methylbenzoic Acid

This protocol details the carboxylation of this compound to preferentially form the ortho-carboxylated product.

Materials:

  • Anhydrous this compound

  • Carbon dioxide (high pressure)

  • Concentrated hydrochloric acid

  • Deionized water

Procedure:

  • Place anhydrous this compound in a high-pressure autoclave.

  • Seal the autoclave and purge with nitrogen, followed by pressurizing with carbon dioxide to approximately 5 atm.

  • Heat the autoclave to 125-135°C while stirring.

  • Once the temperature is stable, increase the carbon dioxide pressure to 80-100 atm.

  • Maintain the reaction at this temperature and pressure for 6-8 hours.

  • Cool the autoclave to room temperature and slowly vent the excess carbon dioxide.

  • Dissolve the solid product in hot water and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the 2-hydroxy-3-methylbenzoic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.

Signaling Pathways and Experimental Workflows

Reaction Pathway: Williamson Ether Synthesis of this compound

cluster_reactants Reactants cluster_products Products Na_o_cresolate This compound O_alkylation o-Cresyl Ether (Desired) Na_o_cresolate->O_alkylation SN2 (O-attack) C_alkylation C-Alkylated Byproduct Na_o_cresolate->C_alkylation SN2 (C-attack) Alkene Alkene Byproduct Na_o_cresolate->Alkene Acts as base Alkyl_halide Alkyl Halide (R-X) Alkyl_halide->O_alkylation Alkyl_halide->C_alkylation Alkyl_halide->Alkene E2 Elimination

Williamson Ether Synthesis Pathways

Experimental Workflow: Purification of o-Cresyl Ethers

start Crude Reaction Mixture extraction Aqueous Workup (Water/Ether Extraction) start->extraction wash Wash Organic Layer (NaHCO₃, Brine) extraction->wash dry Dry with Anhydrous MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purification Purification concentrate->purification distillation Vacuum Distillation purification->distillation For volatile ethers chromatography Column Chromatography purification->chromatography For non-volatile ethers or to separate close-boiling isomers end Pure o-Cresyl Ether distillation->end chromatography->end

Purification Workflow for o-Cresyl Ethers

Influence of solvent choice on the reactivity of sodium o-cresolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the influence of solvent choice on the reactivity of sodium o-cresolate.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when alkylating this compound?

A1: When alkylating this compound, the two primary competing pathways are O-alkylation and C-alkylation.[1][2] O-alkylation results in the formation of an ether at the oxygen atom, a reaction commonly known as the Williamson ether synthesis.[3][4] C-alkylation involves the alkyl group attaching to the aromatic ring, typically at the ortho or para positions relative to the oxygen.[1] The choice of solvent is a critical factor in determining the ratio of these two products.

Q2: How does the choice of solvent influence whether O-alkylation or C-alkylation occurs?

A2: The solvent plays a crucial role in directing the regioselectivity of the alkylation.[2]

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) generally favor O-alkylation . These solvents solvate the sodium cation effectively, leaving the oxygen atom of the cresolate as a more accessible and reactive nucleophile.[2][5]

  • Polar protic solvents (e.g., water, ethanol, trifluoroethanol) tend to favor C-alkylation . These solvents can form hydrogen bonds with the oxygen atom of the cresolate, creating a "solvent cage" that sterically hinders O-alkylation and enhances the nucleophilicity of the aromatic ring.[1][2]

Q3: Why is my Williamson ether synthesis of o-cresol (B1677501) giving a low yield?

A3: Low yields in the Williamson ether synthesis can arise from several factors:

  • Competing C-alkylation: As discussed, the use of protic solvents can lead to C-alkylation as a significant side reaction.

  • Elimination reactions: If a secondary or tertiary alkyl halide is used as the alkylating agent, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene byproduct.[4] It is best to use primary alkyl halides.[3][4]

  • Incomplete deprotonation: The base used to form the this compound may not be strong enough to fully deprotonate the o-cresol, leading to unreacted starting material.

  • Reaction conditions: The reaction may require optimization of temperature and reaction time. Insufficient heating or a short reaction time can lead to incomplete conversion.[3]

Q4: Can phase-transfer catalysis be used for the alkylation of this compound?

A4: Yes, phase-transfer catalysis (PTC) is a highly effective technique for the alkylation of phenoxides, including this compound, especially in industrial applications.[5] PTC allows the reaction to occur between reactants in different phases (e.g., a solid or aqueous solution of this compound and an organic solution of the alkyl halide) by using a catalyst that facilitates the transfer of the cresolate anion into the organic phase.

Troubleshooting Guides

Issue 1: Poor Selectivity (High Proportion of C-Alkylated Product)
Potential Cause Troubleshooting Step Rationale
Use of a protic solvent. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.Protic solvents solvate the oxygen atom of the cresolate, hindering O-alkylation and promoting C-alkylation. Aprotic solvents leave the oxygen as a more reactive nucleophile.[2]
Presence of water in the reaction mixture. Ensure all reactants and the solvent are anhydrous.Water is a protic solvent that can favor C-alkylation.
High reaction temperature. Lower the reaction temperature.While higher temperatures can increase the reaction rate, they can sometimes favor the thermodynamically more stable C-alkylated product.
Issue 2: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step Rationale
Inefficient formation of this compound. Use a stronger base (e.g., sodium hydride) or ensure the complete removal of water if using NaOH or KOH.Incomplete deprotonation of o-cresol will result in a lower concentration of the active nucleophile.
Poor solubility of this compound. Choose a solvent in which this compound is more soluble, or consider using a phase-transfer catalyst.For the reaction to proceed, the cresolate must be in solution to react with the alkyl halide.
Unreactive alkylating agent. Use an alkyl halide with a better leaving group (I > Br > Cl).The rate of the SN2 reaction is dependent on the ability of the leaving group to depart.
Insufficient reaction time or temperature. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or GC.The reaction may be kinetically slow under the initial conditions.[3]

Data Presentation

The following table provides an illustrative summary of the expected major product in the alkylation of sodium phenoxide (as a proxy for this compound) with a primary alkyl halide in different solvent types, based on established principles of reactivity.

Solvent TypeExamplesPredominant AlkylationRationale
Polar Aprotic DMF, DMSO, AcetonitrileO-Alkylation (Ether)Solvates the cation, leaving a highly reactive "naked" oxygen anion.[2][5]
Polar Protic Water, EthanolC-Alkylation (on ring)Solvates the oxygen anion via hydrogen bonding, reducing its nucleophilicity and favoring attack by the aromatic ring.[1][2]
Nonpolar Aprotic Toluene, HexaneO-Alkylation (Ether)Low solubility of the salt often leads to slow reactions, but O-alkylation is generally favored over C-alkylation.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of o-Methylphenoxyacetic Acid

This protocol is adapted from a typical laboratory procedure for the Williamson ether synthesis using a cresol.

Materials:

  • o-Cresol

  • Sodium hydroxide (B78521) (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • Formation of this compound: In a suitable reaction vessel, dissolve o-cresol in an aqueous solution of sodium hydroxide. Gentle warming may be applied to ensure complete dissolution.

  • Alkylation: Add a solution of chloroacetic acid to the this compound solution. Heat the reaction mixture in a water bath at 90-100°C for approximately 30-40 minutes.

  • Work-up:

    • Cool the reaction mixture and dilute with water.

    • Acidify the solution with hydrochloric acid until it is acidic to litmus (B1172312) paper.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the ether layer with water, and then extract with a saturated sodium bicarbonate solution to separate the desired carboxylic acid product.

  • Isolation:

    • Carefully acidify the bicarbonate layer with hydrochloric acid to precipitate the crude o-methylphenoxyacetic acid.

    • Collect the solid product by vacuum filtration.

  • Purification: Recrystallize the crude product from hot water to obtain the purified o-methylphenoxyacetic acid.

Visualizations

O_vs_C_Alkylation cluster_products Products Na_o_cresolate This compound Solvent Solvent Choice Na_o_cresolate->Solvent Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Solvent O_Alkylation O-Alkylated Product (Ether) Solvent->O_Alkylation Polar Aprotic (e.g., DMF, DMSO) C_Alkylation C-Alkylated Product (Ring Alkylation) Solvent->C_Alkylation Polar Protic (e.g., H2O, EtOH) experimental_workflow start Start deprotonation Deprotonation of o-Cresol (e.g., with NaOH) start->deprotonation alkylation Addition of Alkyl Halide & Heating deprotonation->alkylation workup Aqueous Work-up & Acidification alkylation->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Recrystallization) extraction->purification product Final Product purification->product troubleshooting_workflow action_node action_node start Low Yield? check_selectivity Poor O/C Selectivity? start->check_selectivity Yes check_conversion Low Conversion? start->check_conversion No check_selectivity->check_conversion No action_solvent Switch to Polar Aprotic Solvent check_selectivity->action_solvent Yes check_side_products Elimination Products? check_conversion->check_side_products No action_conditions Optimize Temp. & Time check_conversion->action_conditions Yes action_base Ensure Complete Deprotonation check_conversion->action_base Yes action_reagents Use Primary Alkyl Halide check_side_products->action_reagents Yes end Improved Yield action_solvent->end action_conditions->end action_reagents->end action_base->end

References

Technical Support Center: Handling Vigorous Reactions of Sodium o-Cresolate with Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling vigorous reactions between sodium o-cresolate and oxidizing agents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it react vigorously with oxidizing agents?

This compound (sodium 2-methylphenolate) is the sodium salt of o-cresol. As a phenoxide, the electron-rich aromatic ring is highly susceptible to oxidation. This reactivity is significantly enhanced compared to its parent compound, o-cresol.[1] The reaction with strong oxidizing agents is often rapid and highly exothermic, meaning it releases a significant amount of heat, which can lead to a runaway reaction if not properly controlled.

Q2: Which oxidizing agents are known to react vigorously with this compound?

A range of common laboratory oxidizing agents are incompatible with this compound and can cause vigorous or even explosive reactions. These include, but are not limited to:

  • Peroxides: (e.g., hydrogen peroxide)

  • Permanganates: (e.g., potassium permanganate)

  • Nitrates and Nitric Acid

  • Perchlorates

  • Chlorates

  • Halogens: (e.g., chlorine, bromine, fluorine)

It is crucial to consult the Safety Data Sheet (SDS) for both this compound and any oxidizing agent to be used in a procedure to identify potential incompatibilities.

Q3: What are the primary hazards associated with these vigorous reactions?

The primary hazards include:

  • Rapid temperature and pressure increase: This can lead to boiling of solvents, vessel over-pressurization, and potentially explosive rupture of the reaction vessel.

  • Generation of toxic gases: The oxidation of aromatic compounds can produce harmful byproducts.[2]

  • Fire: The heat generated from the exothermic reaction can ignite flammable solvents or materials in the vicinity.

  • Chemical burns: this compound and many oxidizing agents are corrosive.

Q4: How should I store this compound to prevent accidental reactions?

Store this compound in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2] Crucially, it must be stored separately from all oxidizing materials.[1] Ensure containers are tightly sealed to prevent exposure to moisture and air, as this can affect its stability.

Troubleshooting Guides

Scenario 1: Uncontrolled Exothermic Reaction During Reagent Addition

Issue: Upon adding an oxidizing agent to a solution of this compound, the reaction temperature is rising much faster than anticipated, and there are signs of boiling or gas evolution.

Immediate Actions:

  • Stop the addition of the oxidizing agent immediately.

  • Alert personnel in the immediate vicinity.

  • If safe to do so, apply external cooling using an ice bath or other cooling system.

  • If the reaction appears to be uncontrollable, evacuate the area and follow your institution's emergency procedures.

Root Cause Analysis and Prevention:

  • Inadequate Cooling: The cooling capacity may be insufficient for the scale of the reaction.

    • Prevention: For future experiments, ensure a larger and more efficient cooling bath is prepared. Consider using a cryostat for precise temperature control.

  • Rate of Addition is Too Fast: The oxidizing agent was added too quickly, not allowing for the heat to dissipate.

    • Prevention: Add the oxidizing agent dropwise or in small portions, monitoring the temperature closely after each addition. Use an addition funnel for better control.

  • Concentration of Reactants is Too High: Using highly concentrated solutions increases the reaction rate and heat output.

    • Prevention: Use more dilute solutions to better manage the reaction exotherm.

Scenario 2: Unexpected Color Change and Gas Evolution

Issue: After mixing this compound with a solution, an unexpected dark color and vigorous bubbling are observed, even without a significant temperature increase.

Immediate Actions:

  • Cease any further additions to the mixture.

  • Ensure adequate ventilation. Work within a chemical fume hood.

  • Do not seal the reaction vessel. The gas evolution could lead to a pressure buildup.

Root Cause Analysis and Prevention:

  • Contaminated Reagents: One of the reagents may be contaminated with an incompatible substance.

    • Prevention: Always use fresh, properly stored reagents. Verify the purity of starting materials if necessary.

  • Decomposition of a Reagent: The oxidizing agent may be unstable under the reaction conditions, leading to decomposition and gas release.

    • Prevention: Review the stability information for all reagents under the planned experimental conditions (pH, temperature, presence of catalysts).

Experimental Protocols

Controlled Oxidation of this compound (Illustrative Example)

This protocol is a general guideline for a controlled oxidation and should be adapted and optimized for specific oxidizing agents and desired products. A thorough risk assessment must be conducted before proceeding.

  • Preparation:

    • Set up the reaction in a chemical fume hood.

    • Place a round-bottom flask equipped with a magnetic stirrer, a temperature probe, and an addition funnel in a cooling bath (e.g., ice-water or dry ice-acetone).

    • Ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air.

  • Reaction:

    • Dissolve this compound in an appropriate solvent and cool the solution to the desired starting temperature (e.g., 0 °C or lower).

    • Slowly add the oxidizing agent dropwise from the addition funnel with vigorous stirring.

    • Continuously monitor the internal temperature. Maintain the temperature within a narrow range (e.g., ± 2 °C).

    • If the temperature rises above the set point, pause the addition until it returns to the desired temperature.

  • Quenching:

    • Once the reaction is complete (as determined by a suitable analytical method like TLC or GC), the reaction must be safely quenched.

    • Cool the reaction mixture to a low temperature (e.g., 0 °C).

    • Prepare a separate flask with a quenching agent (e.g., a solution of sodium sulfite (B76179) or sodium thiosulfate (B1220275) for peroxide or permanganate-based oxidations).

    • Slowly transfer the reaction mixture to the quenching solution with vigorous stirring and continued cooling. Never add the quenching agent directly to the unquenched reaction mixture in the primary flask, as this can also be an exothermic process.

  • Work-up:

    • Proceed with the appropriate extraction and purification steps for the desired product.

Emergency Quenching of a Runaway Reaction

This procedure should only be attempted if the reaction is small and you are confident it can be managed without significant risk. For larger or more violent reactions, evacuation is the correct course of action.

  • Immediate Cooling: Fully immerse the reaction vessel in a large ice bath.

  • Dilution: If the reaction solvent is known and a large volume of the cold solvent is readily available, carefully and slowly add the cold solvent to dilute the reactants and help absorb the heat.

  • Neutralization/Decomposition of Oxidizer: If a suitable quenching agent is known and can be added safely, it should be added very slowly and with extreme caution, as the quenching reaction itself can be exothermic.

Data Presentation

Table 1: Incompatible Oxidizing Agents and Potential Hazards

Oxidizing Agent CategorySpecific ExamplesPrimary Hazards
PeroxidesHydrogen Peroxide, Benzoyl PeroxideVigorous, potentially explosive decomposition.
PermanganatesPotassium PermanganateHighly exothermic, can lead to fire.
Nitrates/Nitric AcidNitric Acid, Sodium NitrateViolent reaction, release of toxic nitrogen oxides.
HalogensChlorine, BromineRapid, exothermic halogenation.
Perchlorates/ChloratesSodium Perchlorate, Potassium ChlorateCan form explosive mixtures.

Table 2: Recommended Control Parameters for Oxidation Reactions

ParameterRecommended RangeRationale
Temperature-10 °C to 10 °C (initial)To control the initial rate of the exothermic reaction.
Rate of Addition1-5 mL/minute (for lab scale)Allows for adequate heat dissipation.
Reactant Concentration< 1 MReduces the overall heat output of the reaction.

Visualizations

experimental_workflow Experimental Workflow for Controlled Oxidation prep 1. Preparation - Assemble glassware in fume hood. - Prepare cooling bath. - Inert atmosphere. dissolve 2. Dissolve this compound - Add solvent. - Cool to target temperature. prep->dissolve addition 3. Slow Addition of Oxidizer - Add dropwise. - Monitor temperature continuously. dissolve->addition quench 4. Quenching - Cool reaction mixture. - Add to quenching solution. addition->quench workup 5. Work-up - Extraction and purification. quench->workup

Caption: Workflow for controlled oxidation of this compound.

troubleshooting_logic Troubleshooting Logic for Vigorous Reactions start Vigorous Reaction Observed is_temp_rising Rapid Temperature Increase? start->is_temp_rising is_gas_evolving Unexpected Gas Evolution? is_temp_rising->is_gas_evolving No stop_addition Stop Reagent Addition is_temp_rising->stop_addition Yes ensure_ventilation Ensure Adequate Ventilation is_gas_evolving->ensure_ventilation Yes cool_reaction Apply External Cooling stop_addition->cool_reaction evacuate Evacuate Area cool_reaction->evacuate Uncontrolled check_reagents Investigate Reagent Contamination ensure_ventilation->check_reagents

Caption: Decision-making flowchart for troubleshooting vigorous reactions.

References

Technical Support Center: Purification of Crude Sodium o-Cresolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude sodium o-cresolate. The following information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on its synthesis or production method. Common impurities include:

  • Isomeric Cresols: Sodium salts of m-cresol (B1676322) and p-cresol.

  • Unreacted o-Cresol (B1677501): Free o-cresol that did not react with sodium hydroxide (B78521) during synthesis.

  • Phenol (B47542) and Xylenols: Sodium salts of phenol and xylenol isomers may be present, especially if the starting material was a crude cresol (B1669610) mixture.[1]

  • Neutral Oils: Non-acidic organic compounds that are often present in industrial cresol feedstocks.[2]

  • Water: Residual water from the synthesis reaction.

  • Inorganic Salts: Excess sodium hydroxide or by-product salts like sodium chloride or sodium sulfate (B86663).[3][4]

  • Color Impurities: Various degradation or side-reaction products that can discolor the material.[5][6]

  • Sulfur Compounds: Thio-cresols and mercaptans may be present in cresylic acid obtained from petroleum refining.[2]

Q2: What are the primary methods for purifying crude this compound?

A2: The main purification strategies for crude this compound include:

  • Recrystallization: This is a common technique for purifying solid compounds. It involves dissolving the crude salt in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified this compound to crystallize while impurities remain in the solution.[7][8]

  • Solvent Washing: In this method, the crude this compound is washed with a solvent in which the impurities are soluble, but the desired product is not. This is particularly useful for removing neutral oils and other organic impurities.[2]

  • Decolorization: If the crude product is colored, treatment with activated carbon can be effective in adsorbing the color-causing impurities.[5][6][9]

Q3: How can I determine the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Titration: A common method is an acid-base titration. The this compound (a salt of a weak acid and a strong base) is dissolved in a suitable solvent and titrated with a standardized acid. This will determine the amount of the sodium salt present.

  • Gas Chromatography (GC): To determine the content of free o-cresol and other volatile organic impurities, the sodium salt can be acidified to convert it back to o-cresol, which is then extracted and analyzed by GC.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to quantify o-cresol after acidification and extraction, and may also be suitable for detecting non-volatile organic impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Purity After Recrystallization

Symptoms:

  • The melting point of the purified product is broad or lower than the literature value.

  • Analytical tests (e.g., titration, GC) indicate the presence of significant impurities.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Recrystallization Solvent The chosen solvent may not have a steep enough solubility curve for this compound (i.e., the compound is too soluble at low temperatures). Experiment with different solvents or solvent mixtures. For sodium salts of phenols, alcohol-water mixtures can be effective.[4]
Too Much Solvent Used Using an excessive amount of solvent will result in a lower yield, as a significant portion of the product will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Rate is Too Fast Rapid cooling can trap impurities within the newly formed crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[10]
Incomplete Removal of Insoluble Impurities If the hot solution is not filtered to remove insoluble impurities, they will contaminate the final product. Perform a hot gravity filtration of the saturated solution before cooling.
Issue 2: Product "Oils Out" During Recrystallization

Symptom:

  • Instead of forming crystals upon cooling, an oily layer separates from the solution.

Possible Causes and Solutions:

Possible Cause Solution
Solution is Supersaturated The concentration of the solute is too high, favoring the formation of an oil over a crystal lattice. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and then allow it to cool slowly.[10]
Presence of Impurities High levels of impurities can disrupt crystal lattice formation. If the issue persists after adjusting the solvent volume, consider pre-purifying the crude product by washing it with an appropriate solvent to remove some impurities before recrystallization.
Melting Point of Solute is Lower Than a Certain Temperature If the boiling point of the solvent is too high, the solute may melt in the hot solution rather than dissolving, and then separate as an oil on cooling. Choose a solvent with a lower boiling point.
Issue 3: Discoloration of the Final Product

Symptom:

  • The purified this compound is not a white or off-white solid and may have a yellow, brown, or pink hue.

Possible Causes and Solutions:

Possible Cause Solution
Presence of Colored Impurities The starting material or solvent may contain colored impurities, or colored byproducts may have formed during synthesis.
Oxidation Phenolates can be susceptible to oxidation, which can lead to the formation of colored compounds.
Decolorization with Activated Carbon Before crystallization, add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.[5][6] Boil for a few minutes, then perform a hot gravity filtration to remove the carbon and adsorbed impurities. Be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield.
Issue 4: Difficulty in Drying the Final Product

Symptom:

  • The product remains sticky or gummy even after prolonged drying.

Possible Causes and Solutions:

Possible Cause Solution
Residual Solvent The solvent may be trapped within the crystal lattice. Ensure the product is thoroughly washed with a small amount of cold, fresh solvent after filtration to remove residual mother liquor. Dry the product under vacuum, possibly with gentle heating, to facilitate solvent removal.
Hygroscopic Nature of the Product This compound is hygroscopic and can absorb moisture from the air. Dry the product in a desiccator or vacuum oven and store it in a tightly sealed container in a dry environment.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from an Ethanol-Water Mixture

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

Materials:

  • Crude this compound

  • Ethanol (B145695) (95% or absolute)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol while stirring and gently heating until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the ethanol solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then gently reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Purification by Solvent Washing to Remove Neutral Oils

Materials:

  • Crude this compound solution (aqueous)

  • An immiscible organic solvent (e.g., hexane, toluene, or petroleum ether)

  • Separatory funnel

  • Beakers

Procedure:

  • Dissolution: If the crude this compound is a solid, dissolve it in a minimal amount of deionized water.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of the organic solvent (e.g., hexane).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer containing the this compound should be the bottom layer (confirm densities if unsure).

  • Collection: Drain the lower aqueous layer into a clean beaker.

  • Repeat: Repeat the extraction of the aqueous layer with fresh portions of the organic solvent two more times to ensure complete removal of the neutral oil impurities.

  • Product Recovery: The purified aqueous solution of this compound can then be used as is, or the solid can be recovered by evaporating the water under reduced pressure.

Data Summary

The following table provides hypothetical quantitative data for the purification of crude this compound to illustrate the potential effectiveness of the described methods. Actual results will vary depending on the nature and amount of impurities in the starting material.

Purification Method Starting Purity (by Titration) Final Purity (by Titration) Yield Key Impurities Removed
Recrystallization (Ethanol/Water) 85%>98%70-85%Isomeric sodium cresolates, unreacted o-cresol, some inorganic salts
Solvent Washing (Hexane) 85%90-95%>95%Neutral oils and other non-polar organic compounds
Decolorization with Activated Carbon followed by Recrystallization 85% (colored)>98% (colorless)60-75%Color bodies, various organic impurities

Diagrams

Experimental Workflow for Recrystallization

G cluster_0 Purification by Recrystallization A Dissolve Crude This compound in Hot Solvent B Hot Filtration (Optional, for insoluble impurities) A->B C Slow Cooling to Induce Crystallization B->C D Vacuum Filtration to Isolate Crystals C->D E Wash Crystals with Cold Solvent D->E F Dry Purified This compound E->F

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Low Purity

G cluster_1 Troubleshooting: Low Purity Start Low Purity Detected Q1 Was the cooling rate slow? Start->Q1 A1 Increase cooling time. Allow to cool to RT before using ice bath. Q1->A1 No Q2 Was minimal hot solvent used? Q1->Q2 Yes End Re-evaluate Purity A1->End A2 Reduce solvent volume. Boil off excess solvent and re-crystallize. Q2->A2 No Q3 Were insoluble impurities present? Q2->Q3 Yes A2->End A3 Perform hot filtration of the saturated solution. Q3->A3 Yes Q3->End No A3->End

References

Technical Support Center: Drying Sodium o-Cresolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the proper techniques for drying sodium o-cresolate before its use in experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry this compound before use?

A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water can interfere with subsequent reactions, leading to lower yields, formation of byproducts, and inaccurate stoichiometry. For moisture-sensitive applications, ensuring the dryness of this compound is a critical preparatory step.

Q2: What are the common methods for drying this compound?

A2: The most common laboratory methods for drying this compound and similar hygroscopic salts include:

  • Vacuum Oven Drying: Heating the compound under reduced pressure to remove water and other volatile impurities.[2]

  • Desiccator Drying: Storing the compound in a desiccator over a suitable drying agent (desiccant).

  • Azeotropic Distillation: Removing water by distilling it with a solvent that forms a low-boiling azeotrope with water.[3]

Q3: How can I determine the moisture content of my this compound sample?

A3: The most accurate and specific method for determining water content is the Karl Fischer titration.[4][5] This technique is highly selective for water and can detect even trace amounts.[4] Loss on drying (LOD) can also be used, but it measures the loss of all volatile components, not just water.[6]

Q4: What safety precautions should be taken when handling and drying this compound?

A4: this compound is a corrosive and toxic compound.[7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] It is sensitive to air and light, so it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[8]

Data Presentation: Comparison of Drying Techniques

While specific quantitative data for the drying of this compound is not extensively available in the reviewed literature, the following table provides a qualitative and semi-quantitative comparison of the common drying methods based on general principles and data for similar hygroscopic organic salts.

Drying TechniqueEffectivenessSpeedEquipment RequiredPotential Issues
Vacuum Oven Drying HighModerate to FastVacuum oven, vacuum pumpPotential for thermal decomposition if the temperature is too high. Fine powders may be dispersed if the vacuum is applied too quickly.[9]
Desiccator Drying ModerateSlowDesiccator, desiccant (e.g., P₂O₅, activated molecular sieves)Inefficient for removing large amounts of moisture. The choice of desiccant is crucial.
Azeotropic Distillation HighFastDistillation apparatus with a Dean-Stark trap, suitable solvent (e.g., toluene)Requires a suitable solvent that does not react with the compound. The solvent must be removed after drying.

Experimental Protocols

Protocol 1: Drying this compound using a Vacuum Oven

Objective: To remove residual water from this compound by heating under reduced pressure.

Materials:

  • This compound

  • Vacuum oven

  • Vacuum pump

  • Schlenk flask or other suitable glassware

  • Spatula

Procedure:

  • Place the this compound in a clean, dry Schlenk flask.

  • Connect the flask to a vacuum line and slowly evacuate the air. For fine powders, apply the vacuum gradually to prevent the solid from being drawn into the vacuum line.[9]

  • Once a stable vacuum is achieved, transfer the flask to a vacuum oven preheated to a temperature below the compound's decomposition point. The melting point of this compound is 30°C, though it is thermally stable to higher temperatures.[10] A conservative starting temperature would be 40-50°C.

  • Dry the material under vacuum for several hours. The exact time will depend on the initial moisture content and the amount of material.

  • To determine if the material is dry, the sample can be weighed periodically until a constant weight is achieved.

  • Once dry, allow the oven to cool to room temperature before slowly backfilling with an inert gas like nitrogen or argon.

  • Store the dried this compound in a desiccator or glovebox.

Protocol 2: Drying this compound using Azeotropic Distillation

Objective: To remove water from a solution of this compound by azeotropic distillation.

Materials:

  • This compound solution (e.g., in a high-boiling solvent like xylene)

  • Toluene (B28343) (or another suitable azeotroping agent)

  • Distillation apparatus with a Dean-Stark trap and condenser

  • Heating mantle

  • Inert gas source (nitrogen or argon)

Procedure:

  • Set up the distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the distillation flask with the this compound solution.

  • Add a sufficient amount of toluene to the flask.

  • Begin heating the mixture to reflux under a gentle flow of inert gas.

  • Water will co-distill with the toluene and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the distillation flask.

  • Continue the distillation until no more water collects in the trap.

  • Once drying is complete, the toluene can be removed by distillation to yield the dry this compound.

  • Cool the flask under an inert atmosphere and store the dried product appropriately.

Protocol 3: Moisture Content Determination by Karl Fischer Titration

Objective: To quantify the amount of water in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents

  • Anhydrous methanol (B129727) or other suitable solvent

  • This compound sample

  • Analytical balance

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel and titrate to a stable, dry endpoint to neutralize any residual moisture in the solvent.

  • Accurately weigh a sample of the this compound and quickly transfer it to the titration vessel.

  • Start the titration. The instrument will automatically add the Karl Fischer reagent and stop at the endpoint.

  • The instrument will calculate and display the water content, typically in ppm or percentage.[11]

  • For samples that react with the Karl Fischer reagents, a KF oven method can be used where the sample is heated, and the evaporated water is carried by an inert gas into the titration cell.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Clumping of solid during vacuum drying The material has a high initial water content, causing it to partially dissolve and then re-solidify as clumps.Break up the clumps with a spatula under an inert atmosphere. Consider pre-drying in a desiccator to remove bulk moisture before vacuum drying.
Discoloration of the sample after drying The drying temperature is too high, causing thermal decomposition. Oxidation due to leaks in the vacuum system.Reduce the drying temperature. Check all seals and connections of the vacuum oven for leaks. Ensure a good vacuum is maintained.
Inconsistent Karl Fischer titration results The sample is not fully dissolving in the titration solvent. The sample is reacting with the Karl Fischer reagents. Atmospheric moisture is contaminating the sample during transfer.Use a co-solvent to improve solubility.[11] Use a KF oven method.[1] Handle the sample quickly in a low-humidity environment or a glovebox.
Azeotropic distillation is not removing water The system is not reaching the boiling point of the azeotrope. The solvent is not forming an azeotrope with water.Check the heating mantle temperature and insulation. Ensure you are using a suitable azeotroping solvent like toluene or benzene.[3]

Visualizations

Drying_Workflow cluster_prep Preparation cluster_methods Drying Methods cluster_analysis Analysis & Storage Start Start with This compound Assess Assess Moisture Level (Visual/Hygroscopic Nature) Start->Assess Vacuum Vacuum Oven Drying Assess->Vacuum High Moisture/ Need for Speed Desiccator Desiccator Drying Assess->Desiccator Low Moisture/ Simple Storage Azeotrope Azeotropic Distillation Assess->Azeotrope In Solution/ High Purity Needed KF Karl Fischer Titration (Moisture Analysis) Vacuum->KF Desiccator->KF Azeotrope->KF KF->Vacuum Moisture Content Too High Storage Store Dried Product (Inert Atmosphere) KF->Storage Moisture Content Acceptable End Ready for Use Storage->End

Caption: Decision workflow for drying this compound.

Troubleshooting_Drying cluster_problems Common Problems cluster_solutions Potential Solutions Issue Drying Issue Encountered Clumping Clumping of Solid Issue->Clumping Discoloration Sample Discoloration Issue->Discoloration InconsistentKF Inconsistent KF Results Issue->InconsistentKF NoWaterRemoval No Water Removal (Azeotrope) Issue->NoWaterRemoval Sol1 Pre-dry in Desiccator Clumping->Sol1 Sol2 Lower Drying Temperature Discoloration->Sol2 Sol3 Check for System Leaks Discoloration->Sol3 Sol4 Use KF Oven/Co-solvent InconsistentKF->Sol4 Sol5 Verify Azeotroping Solvent NoWaterRemoval->Sol5

Caption: Troubleshooting logic for drying this compound.

References

Addressing batch-to-batch variability of commercial sodium o-cresolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability of commercial sodium o-cresolate for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during experiments that may be linked to the variability of this compound.

Observed Problem Potential Cause(s) Related to Variability Recommended Actions & Investigations
Inconsistent Reaction Yields or Kinetics 1. Purity & Isomeric Composition: The presence of m-cresol (B1676322) and p-cresol (B1678582) isomers, phenol (B47542), or xylenols can alter the reactivity.[1][2] 2. Water Content: Excess water can affect reaction stoichiometry and kinetics, particularly in water-sensitive reactions. 3. Metal Impurities: Trace metals from the manufacturing process can interfere with catalytic reactions.1. Quantify Isomeric Purity: Use HPLC or GC to determine the ratio of o-, m-, and p-cresolate. Refer to the Experimental Protocols section for a detailed HPLC method. 2. Determine Water Content: Perform Karl Fischer titration to accurately measure the water content.[3] 3. Screen for Trace Metals: Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to identify and quantify elemental impurities.[4][5]
Unexpected Color in Final Product or Solution 1. Oxidation: Phenolates are susceptible to oxidation, which can be exacerbated by exposure to air and light, leading to the formation of colored impurities.[6] 2. Impurities: The presence of certain impurities from the manufacturing process can lead to colored byproducts.[7]1. Visual Inspection: Compare the color of different batches against a retained standard. Document any discoloration from white/off-white to yellow or brown.[8] 2. Spectroscopic Analysis: Use UV-Vis spectroscopy to check for unexpected absorbance peaks that may indicate colored impurities.
Poor Solubility or Precipitation 1. pH Variation: The pH of the this compound solution can vary between batches, affecting its solubility and the solubility of other components in your experimental system. 2. Presence of Insoluble Impurities: Some impurities may not be soluble in your solvent system.1. Measure pH: Check the pH of a standardized solution (e.g., 1% w/v in water) for each new batch. 2. Filtration: If you observe insolubles, attempt to filter the solution and analyze the residue to identify the impurity.
Inconsistent Performance in Biological Assays 1. Cytotoxicity of Impurities: Residual solvents or other impurities from the manufacturing process could be toxic to cells.[7][9] 2. Altered pH of Media: Different batches may have varying residual alkalinity, affecting the pH of your cell culture media or assay buffer.1. Test for Residual Solvents: Use headspace GC to analyze for residual solvents from the manufacturing process.[10][11] 2. Buffer pH Control: Re-verify the pH of your final assay buffer or media after the addition of the this compound solution.

Frequently Asked Questions (FAQs)

Q1: Why does the color of my this compound vary from batch to batch?

A1: this compound, like other phenolates, is prone to oxidation when exposed to air and light, which can cause a color change from white or off-white to yellow or brown.[6][12] This variation in color can be indicative of differences in handling, packaging, or the age of the material. While a slight color change may not always impact reactivity, significant discoloration warrants further investigation into the material's purity.

Q2: What are the most common impurities in commercial this compound?

A2: The most common impurities arise from the manufacturing process of o-cresol (B1677501), which is often produced by the methylation of phenol.[1] Potential impurities include the other isomers (m-cresol and p-cresol), unreacted phenol, and over-methylated products like xylenols.[2][13]

Q3: How can I test for isomeric purity?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most reliable methods for separating and quantifying cresol (B1669610) isomers.[14] A detailed HPLC protocol is provided in the Experimental Protocols section of this guide.

Q4: What is an acceptable level of water content?

A4: The acceptable water content depends on the specific application. For moisture-sensitive reactions, a water content below 0.5% is often desirable. It is crucial to determine the water content of each new batch using Karl Fischer titration to ensure consistency.[3]

Q5: Can I use this compound from different suppliers interchangeably?

A5: It is not recommended to switch suppliers without a thorough qualification of the new material. Different manufacturing processes can lead to different impurity profiles.[6] If you must change suppliers, it is essential to perform the quality control checks outlined in this guide to ensure the new material is comparable to your previous batches.

Data Summary Tables

Table 1: Potential Impurities in Commercial this compound

Impurity Potential Source Possible Impact
m-Cresol / p-CresolIsomeric byproducts from o-cresol synthesis[1]Altered reaction kinetics, inconsistent product purity
PhenolUnreacted starting material[2]Can lead to side reactions and impurities in the final product
XylenolsOver-methylation of phenol during synthesis[2]May affect reaction efficiency and introduce impurities
Residual SolventsManufacturing process[7][9]Potential cytotoxicity in biological assays, can affect reaction chemistry
Trace MetalsCatalysts and equipment from manufacturing[4]Interference with catalytic reactions, potential toxicity
WaterHygroscopic nature of the salt, manufacturing processAffects stoichiometry, can inhibit water-sensitive reactions

Table 2: Recommended Quality Control Tests for Incoming Batches

Parameter Method Acceptance Criteria (Example)
Appearance Visual Inspection[8]White to off-white crystalline powder
Identity FTIR SpectroscopyConforms to the reference spectrum
Assay (o-isomer) HPLC or GC[14]≥ 99.0%
m-Cresol & p-Cresol Isomers HPLC or GC[14]≤ 0.5% for each isomer
Phenol HPLC or GC[14]≤ 0.2%
Water Content Karl Fischer Titration[3]≤ 0.5%
pH (1% solution in water) pH meter10.0 - 11.5
Trace Metals (e.g., Fe, Cu, Pb) ICP-MS[4][5]As per USP <232>/<233> guidelines
Residual Solvents Headspace GC[10][11]As per USP <467> and ICH Q3C guidelines[7]

Experimental Protocols

Protocol 1: Determination of Isomeric Purity by HPLC

Objective: To quantify the percentage of o-cresolate and detect the presence of m-cresolate, p-cresolate, and phenol impurities.

Materials:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Reference standards for o-cresol, m-cresol, p-cresol, and phenol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. Filter and degas.

  • Standard Preparation: Accurately weigh and dissolve the reference standards in the mobile phase to prepare a stock solution. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound batch in the mobile phase to a final concentration within the calibration range.

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 270 nm.

    • Inject the standards and the sample solution.

  • Data Analysis: Identify the peaks based on the retention times of the standards. Quantify the amount of each isomer and phenol in the sample using the calibration curve.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately measure the water content in a batch of this compound.

Materials:

  • This compound sample

  • Anhydrous methanol

  • Karl Fischer reagent (volumetric or coulometric)

Instrumentation:

  • Karl Fischer titrator (volumetric or coulometric)

Procedure:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Standardize the Karl Fischer reagent with a known water standard.

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glove box), accurately weigh a suitable amount of the this compound sample directly into the titration vessel containing anhydrous methanol.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed.

Visualizations

experimental_workflow cluster_receipt Batch Receipt and Initial Assessment cluster_qc Quality Control Testing cluster_decision Decision and Release cluster_outcome Outcome batch_receipt New Batch of This compound Arrives visual_inspection Visual Inspection (Color, Appearance) batch_receipt->visual_inspection documentation_review Review Certificate of Analysis batch_receipt->documentation_review hplc_gc Isomeric Purity (HPLC/GC) visual_inspection->hplc_gc documentation_review->hplc_gc karl_fischer Water Content (Karl Fischer) hplc_gc->karl_fischer icp_ms Trace Metals (ICP-MS) karl_fischer->icp_ms ph_test pH of 1% Solution icp_ms->ph_test decision Meets Specifications? ph_test->decision release Release to Manufacturing/ Research decision->release Yes reject Reject Batch/ Contact Supplier decision->reject No

Caption: Workflow for quality control of incoming this compound batches.

troubleshooting_logic cluster_analysis Investigate Batch Variability start Inconsistent Experimental Results Observed check_variability Is a new batch of This compound in use? start->check_variability color_check Check for Discoloration check_variability->color_check Yes other_variables Investigate Other Experimental Variables check_variability->other_variables No purity_check Analyze Isomeric Purity (HPLC/GC) color_check->purity_check water_check Measure Water Content (Karl Fischer) purity_check->water_check ph_check Test Solution pH water_check->ph_check isolate_batch Isolate Suspect Batch and Contact Supplier ph_check->isolate_batch

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of the Nucleophilicity of Sodium o-Cresolate and Sodium Phenoxide for Drug Development and Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the differing nucleophilic reactivity of sodium o-cresolate and sodium phenoxide, supported by experimental data.

In the realm of organic synthesis and drug development, the selection of an appropriate nucleophile is a critical determinant of reaction efficiency and yield. Both sodium phenoxide and its substituted analogue, this compound, are widely employed anionic nucleophiles. However, the presence of a methyl group in the ortho position of this compound introduces electronic and steric effects that significantly modulate its nucleophilic character compared to the unsubstituted sodium phenoxide. This guide provides a comprehensive comparison of their nucleophilicity, supported by quantitative kinetic data, detailed experimental protocols, and a visual representation of the experimental workflow.

Executive Summary: Key Differences in Nucleophilicity

Experimental evidence demonstrates that sodium phenoxide is a more potent nucleophile than this compound. The introduction of an electron-donating methyl group in the ortho position in o-cresolate would be expected to increase the electron density on the phenoxide oxygen, thereby enhancing its nucleophilicity. However, steric hindrance imposed by the bulky ortho-methyl group outweighs this electronic effect, impeding the approach of the nucleophile to the electrophilic center and thus reducing its overall reactivity.

Quantitative Comparison of Reaction Rates

The nucleophilic reactivities of sodium phenoxide and this compound were quantitatively assessed by studying their reaction with 2,4-dinitrochlorobenzene in methanol (B129727) at 35°C. This reaction is a classic example of nucleophilic aromatic substitution. The second-order rate constants (k₂) for these reactions provide a direct measure of their nucleophilicity.

NucleophileSecond-Order Rate Constant (k₂) at 35°C (M⁻¹ sec⁻¹)
Sodium Phenoxide1.27 x 10⁻²
This compoundSignificantly lower than sodium phenoxide

Table 1: Comparison of the second-order rate constants for the reaction of sodium phenoxide and this compound with 2,4-dinitrochlorobenzene in methanol.

The data clearly indicates that sodium phenoxide reacts at a considerably faster rate than this compound, confirming its superior nucleophilicity in this context.

Theoretical Underpinnings of the Observed Reactivity

The difference in nucleophilicity can be attributed to a combination of electronic and steric factors:

  • Electronic Effects: The methyl group in the ortho position of the cresolate is an electron-donating group. Through an inductive effect, it increases the electron density on the aromatic ring and, to a lesser extent, on the phenoxide oxygen. This enhanced electron density would theoretically make the oxygen a stronger nucleophile.

  • Steric Effects: The spatial bulk of the ortho-methyl group presents a significant steric barrier. This hindrance obstructs the approach of the nucleophilic oxygen atom to the electrophilic carbon atom of the substrate, in this case, 2,4-dinitrochlorobenzene.

In the case of this compound, the steric hindrance is the dominant factor, overriding the modest activating effect of the methyl group and resulting in a lower overall reaction rate compared to the unhindered sodium phenoxide.

Experimental Protocol for Kinetic Analysis

The following is a detailed methodology for the determination of the second-order rate constants for the reaction of sodium phenoxide and this compound with 2,4-dinitrochlorobenzene.

Materials:

  • Sodium Phenoxide

  • This compound

  • 2,4-Dinitrochlorobenzene

  • Anhydrous Methanol

  • Perchloric acid (for quenching)

  • Constant temperature bath (35 ± 0.1 °C)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare standard stock solutions of sodium phenoxide, this compound, and 2,4-dinitrochlorobenzene in anhydrous methanol.

    • From the stock solutions, prepare solutions of the desired concentrations for the kinetic runs. The concentration of the phenoxide/cresolate should be in excess compared to 2,4-dinitrochlorobenzene to ensure pseudo-first-order conditions if desired, or equimolar for a second-order analysis.

  • Kinetic Run:

    • Equilibrate the reactant solutions in the constant temperature bath at 35°C for at least 30 minutes.

    • To initiate the reaction, rapidly mix equal volumes of the phenoxide/cresolate solution and the 2,4-dinitrochlorobenzene solution in a reaction vessel maintained at 35°C.

    • Start the stopwatch immediately upon mixing.

  • Reaction Monitoring and Quenching:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of perchloric acid. This protonates the phenoxide/cresolate, rendering it non-nucleophilic and halting the reaction.

  • Analysis:

    • The concentration of the product, 2,4-dinitrophenyl phenyl ether or 2,4-dinitrophenyl o-cresyl ether, can be determined using a UV-Vis spectrophotometer by monitoring the increase in absorbance at a wavelength where the product absorbs strongly and the reactants do not.

    • Alternatively, the disappearance of 2,4-dinitrochlorobenzene can be monitored.

  • Data Analysis:

    • For a second-order reaction, a plot of 1/([A]t - [A]₀) versus time (where [A] is the concentration of the limiting reactant) will yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k₂.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the reaction kinetics.

ExperimentalWorkflow cluster_prep 1. Solution Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_phenoxide Prepare Sodium Phenoxide/o-Cresolate Solution equilibrate Equilibrate Solutions at 35°C prep_phenoxide->equilibrate prep_dncb Prepare 2,4-Dinitro- chlorobenzene Solution prep_dncb->equilibrate mix Mix Reactants equilibrate->mix aliquot Withdraw Aliquot mix->aliquot At timed intervals quench Quench with Perchloric Acid aliquot->quench uv_vis UV-Vis Analysis quench->uv_vis plot Plot Kinetic Data uv_vis->plot calculate Calculate Rate Constant (k₂) plot->calculate

A schematic representation of the experimental workflow for the kinetic analysis.

Conclusion

The nucleophilicity of sodium phenoxide is demonstrably greater than that of this compound. This difference is primarily attributed to the steric hindrance imposed by the ortho-methyl group in this compound, which outweighs its electron-donating inductive effect. For synthetic applications requiring a potent phenoxide-type nucleophile where steric congestion around the reaction center is a concern, sodium phenoxide is the superior choice. This guide provides the foundational data and experimental context for researchers to make informed decisions in the selection of reagents for their specific synthetic challenges.

Comparative Reactivity of Sodium o-Cresolate and Potassium o-Cresolate in Ether Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to optimizing reaction efficiency and yield. This guide provides a comparative analysis of sodium o-cresolate and potassium o-cresolate in the context of Williamson ether synthesis, a cornerstone reaction for the formation of ether linkages.

While direct, side-by-side quantitative data for the ether synthesis reactions of this compound and potassium o-cresolate is not extensively documented in publicly available literature, a robust comparison can be inferred from fundamental principles of organic chemistry. The primary determinant of reactivity in this context is the nucleophilicity of the o-cresolate anion, which is significantly influenced by the associated counter-ion (Na⁺ vs. K⁺).

Theoretical Comparison: The Influence of the Alkali Metal Counter-Ion

The Williamson ether synthesis proceeds via an SN2 mechanism, where the cresolate anion acts as a nucleophile, attacking an alkyl halide. The efficacy of this nucleophilic attack is modulated by the nature of the ionic bond between the oxygen of the cresolate and the alkali metal cation.

  • Ionic Radius and Ion Pairing: The potassium ion (K⁺) has a larger ionic radius (138 pm) compared to the sodium ion (Na⁺) (102 pm). This larger size results in a lower charge density for K⁺, leading to a weaker electrostatic interaction with the negatively charged oxygen of the o-cresolate. This phenomenon results in a "looser" or more dissociated ion pair in solution. A less tightly bound cresolate anion is more "free" and, consequently, a more potent nucleophile.

  • Solubility: The solubility of the phenoxide salt in the reaction solvent is critical for maintaining a sufficient concentration of the nucleophile for the reaction to proceed efficiently. Potassium salts of organic anions often exhibit greater solubility in common aprotic polar solvents used for Williamson ether synthesis, such as N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF), compared to their sodium counterparts. This enhanced solubility is attributed to the weaker lattice energy of the potassium salt, facilitating its dissolution and increasing the concentration of the reactive cresolate species in the solution phase.

Based on these well-established chemical principles, potassium o-cresolate is anticipated to be a more reactive nucleophile than this compound in Williamson ether synthesis. This heightened reactivity is expected to manifest as faster reaction rates and potentially higher product yields under identical reaction conditions.

Inferred Performance Comparison

The following table summarizes the expected qualitative differences in the performance of this compound and potassium o-cresolate in ether synthesis, based on the theoretical considerations discussed above.

ParameterThis compoundPotassium o-CresolateRationale
Expected Reactivity ModerateHighThe larger K⁺ cation forms a looser ion pair, resulting in a more nucleophilic "free" cresolate anion.
Expected Reaction Time LongerShorterThe higher reactivity of potassium o-cresolate should lead to a faster reaction completion time.
Expected Yield GoodPotentially HigherEnhanced reactivity and likely superior solubility of the potassium salt can contribute to improved reaction yields.
Solubility in Aprotic Solvents ModerateLikely HigherPotassium salts of organic anions generally exhibit greater solubility in common organic solvents used for this reaction.

Experimental Protocol: Williamson Ether Synthesis of o-Cresol (B1677501)

The following is a representative experimental protocol for the synthesis of an o-cresyl ether. This procedure outlines the in situ generation of the cresolate followed by the etherification reaction and can be adapted for use with either a sodium or potassium base.

Synthesis of 2-Methoxy-1-methylbenzene (o-Cresyl Methyl Ether)

Materials:

  • o-Cresol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) pellets, finely ground

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Formation of the o-Cresolate:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add o-cresol (1.0 equivalent).

    • Dissolve the o-cresol in anhydrous DMF.

    • Carefully add finely ground sodium hydroxide or potassium hydroxide (1.1 equivalents) to the solution in portions.

    • Stir the resulting suspension at room temperature for 1 hour to ensure the complete formation of sodium or potassium o-cresolate.

  • Ether Synthesis Reaction:

    • Cool the reaction mixture in an ice bath.

    • Add methyl iodide (1.2 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 50 °C) can be applied.

  • Work-up and Purification:

    • Upon completion of the reaction, pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 2-methoxy-1-methylbenzene.

Visualizations

Williamson_Ether_Synthesis_Pathway cluster_step1 Step 1: Acid-Base Reaction cluster_step2 Step 2: SN2 Reaction o-Cresol o-Cresol o-Cresolate Sodium or Potassium o-Cresolate o-Cresol->o-Cresolate + Base Base NaOH or KOH Product o-Cresyl Ether o-Cresolate->Product + R-X Alkyl_Halide R-X Byproduct NaX or KX

Caption: The two-step reaction pathway of the Williamson ether synthesis.

Experimental_Workflow_Diagram start Start preparation Prepare o-cresolate in situ (o-cresol + NaOH/KOH in DMF) start->preparation reaction Add alkyl halide and monitor reaction by TLC preparation->reaction extraction Aqueous work-up and extraction with diethyl ether reaction->extraction purification Dry, concentrate, and purify by column chromatography extraction->purification end Characterize final product purification->end

Caption: A generalized experimental workflow for the Williamson ether synthesis of o-cresol.

A Comparative Analysis of Sodium o-Cresolate and Sodium Hydroxide as Bases in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a base is a critical parameter that can dictate the efficiency, selectivity, and overall success of a reaction. While sodium hydroxide (B78521) is a ubiquitously employed strong base, alternative bases such as sodium o-cresolate present a nuanced profile that may be advantageous in specific synthetic contexts. This guide provides a comprehensive comparison of the efficacy of this compound and sodium hydroxide, supported by their physicochemical properties and relevant experimental protocols.

Physicochemical Properties and Basicity

The fundamental difference in the efficacy of this compound and sodium hydroxide as bases stems from their intrinsic basicities, which can be inferred from the pKa of their respective conjugate acids.

PropertyThis compoundSodium Hydroxide
Conjugate Acid o-Cresol (B1677501)Water
pKa of Conjugate Acid ~10.314.0[1][2][3]
Relative Basicity Weaker BaseStronger Base
Appearance Amber liquid or white crystalline solid[1][4]White, odorless, nonvolatile solid (pellets, flakes, clumps, or sticks)[5]
Solubility in Water Soluble, aqueous solution is caustic[1][4][6]Highly soluble (111 g/100 mL at 20°C), dissolution is highly exothermic[2][3][5]
Solubility in Organic Solvents Soluble in alcohol, chloroform, ether[7]Soluble in methanol, ethanol (B145695), and glycerol; insoluble in ether and other non-polar solvents[2][8]

Based on the pKa values, o-cresol is a significantly stronger acid than water. Consequently, its conjugate base, this compound, is a weaker base than sodium hydroxide. This difference in basicity is a key determinant in their respective applications. Sodium hydroxide's strong basicity makes it suitable for deprotonating a wide range of weak acids, including alcohols and enolizable carbonyl compounds. This compound, being a weaker base, offers a milder and potentially more selective alternative for reactions where a highly potent base could lead to side reactions or degradation of sensitive functional groups.

Efficacy in Key Organic Reactions

The choice between this compound and sodium hydroxide often depends on the specific requirements of the reaction, such as the acidity of the substrate and the desired reaction pathway.

Williamson Ether Synthesis

The Williamson ether synthesis, a classic method for preparing ethers, involves the deprotonation of an alcohol or phenol (B47542) to its corresponding alkoxide, followed by nucleophilic substitution on an alkyl halide.

While sodium hydroxide is commonly used to deprotonate phenols in this synthesis due to their relatively high acidity, the in-situ formation of sodium phenoxide is a standard procedure. A similar approach is applicable for cresols.

Experimental Protocol: Williamson Ether Synthesis of 4-Methylphenoxyacetic Acid

This protocol demonstrates the use of sodium hydroxide to generate the phenoxide from p-cresol (B1678582) (an isomer of o-cresol), which then reacts with chloroacetic acid.

  • Reagents:

    • 1.0 g of 4-methylphenol (p-cresol)

    • 5 mL of 30% aqueous sodium hydroxide

    • 1.5 g of chloroacetic acid

    • Diethyl ether

    • 6M Hydrochloric acid

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a 25x100 mm test tube, combine 1.0 g of 4-methylphenol and 5 mL of 30% aqueous sodium hydroxide.

    • Add 1.5 g of chloroacetic acid to the mixture. Gentle warming and dropwise addition of water may be necessary to dissolve the reagents.

    • Clamp the test tube in a hot water bath at 90-100°C for 30-40 minutes.[9]

    • Cool the reaction mixture and dilute with approximately 10 mL of water.

    • Acidify the solution with 6M HCl until it tests acidic with blue litmus (B1172312) paper.

    • Transfer the mixture to a separatory funnel and extract with 15 mL of diethyl ether.

    • Wash the ether layer with 15 mL of water, followed by extraction with 10 mL of saturated sodium bicarbonate solution to isolate the acidic product.[9]

    • Carefully acidify the bicarbonate layer with 6M HCl to precipitate the product, 4-methylphenoxyacetic acid.

    • Collect the solid product by filtration and recrystallize from hot water.[9]

Logical Workflow for Base Selection in Williamson Ether Synthesis

Williamson_Base_Selection cluster_substrate Substrate Analysis cluster_base Base Selection cluster_reaction Reaction Conditions Substrate Starting Alcohol/Phenol pKa_check pKa of Substrate Substrate->pKa_check NaOH Sodium Hydroxide (Strong Base) pKa_check->NaOH Low pKa (Acidic) NaOCresol This compound (Weaker Base) pKa_check->NaOCresol Higher pKa (Less Acidic) or Substrate Sensitivity Reaction Williamson Ether Synthesis NaOH->Reaction NaOCresol->Reaction Side_Reactions Potential Side Reactions (e.g., elimination, hydrolysis) Reaction->Side_Reactions Product Desired Ether Product Reaction->Product Side_Reactions->Reaction Consider milder base Side_Reactions->Product Minimized

Caption: Base selection workflow for Williamson Ether Synthesis.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen. This reaction is typically base-catalyzed, with sodium hydroxide being a common choice.

Experimental Protocol: Claisen-Schmidt Condensation for the Synthesis of Dibenzalacetone

  • Reagents:

  • Procedure:

    • In a 25x100 mm test tube, dissolve 6 millimoles of benzaldehyde and 3 millimoles of acetone in 3 mL of 95% ethanol.

    • Add 1 mL of 10% NaOH and stir until a precipitate forms.

    • Allow the mixture to stand for 20 minutes with occasional stirring.[10]

    • Cool the mixture in an ice bath for 5-10 minutes.

    • Transfer the liquid to a beaker and rinse the test tube with a small amount of ethanol to transfer any remaining crystals.

    • Remove the liquid from the solid product.

    • Wash the crude product with two portions of ice water.

    • After removing the water, the solid product can be recrystallized.[10]

General Reaction Pathway for Base-Catalyzed Condensation

Claisen_Schmidt_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates Ketone Ketone (with α-H) Enolate Enolate Formation Ketone->Enolate Deprotonation Aldehyde Aromatic Aldehyde (no α-H) Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Base Base (e.g., NaOH) Base->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Product α,β-Unsaturated Ketone (Final Product) Aldol_Adduct->Product Dehydration Water Water (byproduct) Aldol_Adduct->Water

Caption: Generalized Claisen-Schmidt condensation pathway.

Handling and Safety Considerations

Both sodium hydroxide and this compound are caustic and require careful handling.

HazardThis compoundSodium Hydroxide
Primary Hazards Toxic by all routes of exposure (inhalation, ingestion, dermal absorption). Corrosive.[6]Highly corrosive, causes severe chemical burns. Decomposes lipids and proteins.[2][11]
Personal Protective Equipment (PPE) Chemical-resistant gloves, splash goggles, lab coat. Use in a well-ventilated area.Chemical splash goggles, face shield, chemical-resistant suit, rubber boots, and gloves.[12]
Storage Store in a cool, dry, well-ventilated area away from oxidizing materials.[1]Store in a cool, dry, well-ventilated, and locked area in a corrosion-resistant container. Keep away from water, acids, metals, and flammable liquids.[11][12][13]
Incompatibilities Strong oxidizing materials.[1]Strong acids, metals, flammable liquids, organohalogens. Reacts with glass over time.[2][8][11]
Special Handling Aqueous solutions are caustic.[1][6]Dissolution in water is highly exothermic; always add caustic to water, never the reverse.[2][12] Absorbs moisture and carbon dioxide from the air.[2]

Conclusion

Sodium hydroxide is a powerful and versatile base suitable for a broad range of applications where strong deprotonation is required. Its high solubility in water and well-established protocols make it a default choice in many synthetic procedures.

This compound, as a weaker base, offers a milder alternative that can be advantageous in reactions involving substrates sensitive to strongly basic conditions. Its solubility in some organic solvents may also provide benefits in specific reaction media. The choice between these two bases should be made on a case-by-case basis, considering the pKa of the substrate, the potential for side reactions, and the overall synthetic strategy. For many standard applications with robust substrates, the cost-effectiveness and potency of sodium hydroxide make it the preferred reagent. However, for delicate substrates or when fine-tuning of reactivity is necessary, the use of this compound should be considered.

References

A Comparative Analysis of o-, m-, and p-Sodium Cresolate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Isomer-Specific Reactivity and Application

In the landscape of organic synthesis, the sodium salts of cresol (B1669610) isomers—ortho (o-), meta (m-), and para (p)-sodium cresolate—serve as versatile nucleophiles and precursors. Their utility, however, is not uniform across the isomers. The position of the methyl group on the phenoxide ring introduces distinct steric and electronic effects that significantly influence their reactivity, product distribution, and overall efficiency in key synthetic transformations. This guide provides a comparative analysis of these three isomers, supported by experimental data from established synthetic methodologies, to inform reagent selection and reaction design.

Comparative Performance in Key Organic Reactions

The differential reactivity of o-, m-, and p-sodium cresolate is most evident in two cornerstone reactions of organic synthesis: the Williamson ether synthesis and the Kolbe-Schmitt reaction.

Williamson Ether Synthesis

The Williamson ether synthesis, a reliable method for the formation of ethers, proceeds via an SN2 reaction between an alkoxide and an alkyl halide. While direct comparative studies detailing the yields for all three sodium cresolate isomers under identical conditions are not extensively documented in readily available literature, the expected reactivity can be inferred from the principles of SN2 reactions. The nucleophilicity of the cresolate and the steric hindrance around the oxygen atom are the primary determinants of reaction efficiency.

Table 1: Comparative Performance of Sodium Cresolate Isomers in Williamson Ether Synthesis (Predicted)

IsomerAlkyl HalideProductPredicted YieldKey Influencing Factors
o-Sodium CresolateEthyl Iodideo-Ethylphenyl methyl etherLowerSteric hindrance from the ortho-methyl group impeding the approach of the alkyl halide.
m-Sodium CresolateEthyl Iodidem-Ethylphenyl methyl etherHigherMinimal steric hindrance from the meta-methyl group. The methyl group provides a slight activating effect through induction.
p-Sodium CresolateEthyl Iodidep-Ethylphenyl methyl etherHighestNo steric hindrance at the reaction center. The para-methyl group provides a slight activating effect through induction and hyperconjugation.

Note: The predicted yields are relative and based on theoretical considerations of steric and electronic effects. Actual yields can vary based on specific reaction conditions.

The general trend suggests that the reactivity in Williamson ether synthesis follows the order: p-cresolate > m-cresolate > o-cresolate . The bulky ortho-methyl group in o-sodium cresolate creates significant steric hindrance, making the nucleophilic attack on the alkyl halide more difficult and thus reducing the reaction yield. In contrast, the meta and para isomers experience less to no steric hindrance at the oxygen atom, allowing for a more efficient reaction.

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction, a carboxylation process, is highly sensitive to the position of the methyl substituent on the phenoxide ring. This reaction typically involves the nucleophilic addition of a phenoxide to carbon dioxide, followed by rearrangement to form a hydroxybenzoic acid. A study on the carboxylation of cresols using sodium ethyl carbonate provides valuable comparative data.

Table 2: Comparative Performance of Sodium Cresolate Isomers in the Kolbe-Schmitt Reaction

IsomerProductYield (%)
o-Sodium Cresolate2-hydroxy-3-methylbenzoic acid85
m-Sodium Cresolate2-hydroxy-4-methylbenzoic acid82
p-Sodium Cresolate2-hydroxy-5-methylbenzoic acid90

Data extracted from a study on the carboxylation of cresols with sodium ethyl carbonate.

In the Kolbe-Schmitt reaction, all three isomers demonstrate good to excellent yields, with p-sodium cresolate providing the highest yield. The regioselectivity of the carboxylation is strictly controlled by the position of the methyl group, leading to the formation of a single major product for each isomer.

Experimental Protocols

Detailed methodologies for the synthesis of cresotic acids via the Kolbe-Schmitt reaction and a general procedure for the Williamson ether synthesis are provided below.

Protocol 1: Synthesis of Cresotic Acids via Kolbe-Schmitt Reaction

This protocol is adapted from the carboxylation of cresols using sodium ethyl carbonate.

Materials:

  • o-, m-, or p-cresol

  • Sodium ethyl carbonate

  • Autoclave equipped with a stirrer and electric heating

  • Carbon dioxide (gas)

  • Hydrochloric acid

  • Water

Procedure:

  • A mixture of the respective cresol isomer and sodium ethyl carbonate (in a molar ratio of 1.5:1 to 2:1) is placed in a high-pressure autoclave.

  • The autoclave is purged with carbon dioxide to remove air and then filled with carbon dioxide to a pressure of 10 atm.

  • The reaction mixture is heated to 180-185 °C with constant stirring and maintained at this temperature for 6-7 hours.

  • After the reaction period, the autoclave is cooled to room temperature, and the excess pressure is released.

  • The reaction mixture is treated with water to dissolve the sodium salt of the cresotic acid. Any unreacted cresol can be recovered at this stage.

  • The aqueous phase is then acidified with hydrochloric acid to precipitate the crude cresotic acid.

  • The precipitated product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Protocol 2: General Procedure for Williamson Ether Synthesis of Cresols

This protocol provides a general method for the O-alkylation of cresols.

Materials:

  • o-, m-, or p-cresol

  • Sodium hydroxide (B78521) (or another suitable base)

  • Alkyl halide (e.g., ethyl iodide)

  • Aprotic polar solvent (e.g., DMF or acetonitrile)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, the respective cresol isomer is dissolved in a suitable aprotic polar solvent.

  • An equimolar amount of a strong base, such as sodium hydroxide, is added to the solution to deprotonate the cresol and form the sodium cresolate in situ. The mixture is stirred until the formation of the salt is complete.

  • The alkyl halide (in slight excess) is then added to the reaction mixture.

  • The reaction is heated to a temperature between 50-100 °C and stirred for 1-8 hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous mixture is transferred to a separatory funnel, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with water and brine, then dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude ether product, which can be further purified by distillation or column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the synthetic processes and the factors influencing the reactivity of the cresolate isomers.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_factors Influencing Factors Cresolate_Isomers o-, m-, or p-Sodium Cresolate SN2_Reaction SN2 Reaction Cresolate_Isomers->SN2_Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2_Reaction Product Aryl-Alkyl Ether SN2_Reaction->Product Byproduct Sodium Halide (NaX) SN2_Reaction->Byproduct Steric_Hindrance Steric Hindrance (o- > m- > p-) Steric_Hindrance->SN2_Reaction Inhibits Electronic_Effects Electronic Effects (Inductive/Hyperconjugation) Electronic_Effects->SN2_Reaction Activates

Diagram 1: Williamson Ether Synthesis Workflow and Influencing Factors.

Kolbe_Schmitt_Reaction cluster_regioselectivity Regioselective Outcomes Start Cresol Isomer (o-, m-, or p-) Step1 Deprotonation (with base, e.g., NaOEt) Start->Step1 Cresolate Sodium Cresolate Isomer Step1->Cresolate Step2 Carboxylation (CO2, high T, high P) Cresolate->Step2 Carboxylate_Salt Sodium Salt of Cresotic Acid Step2->Carboxylate_Salt Step3 Acidification (e.g., HCl) Carboxylate_Salt->Step3 Product Cresotic Acid Product Step3->Product o_product o-Cresol -> 2-hydroxy-3-methylbenzoic acid m_product m-Cresol -> 2-hydroxy-4-methylbenzoic acid p_product p-Cresol -> 2-hydroxy-5-methylbenzoic acid

Diagram 2: Experimental Workflow for the Kolbe-Schmitt Reaction of Cresols.

Conclusion

The choice between o-, m-, and p-sodium cresolate in organic synthesis is dictated by the specific requirements of the reaction. For applications demanding high nucleophilicity and minimal steric hindrance, such as the Williamson ether synthesis, p- and m-sodium cresolate are the superior choices. Conversely, in reactions like the Kolbe-Schmitt carboxylation, all three isomers perform well, offering a predictable and high-yielding route to specific hydroxy-methyl-benzoic acid derivatives. Understanding the interplay of steric and electronic effects inherent to each isomer is paramount for optimizing reaction conditions and achieving desired synthetic outcomes in research and development.

A Comparative Guide to Analytical Methods for Sodium o-Cresolate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the detection and quantification of sodium o-cresolate. Given that this compound is the sodium salt of o-cresol (B1677501), analytical methods validated for o-cresol are directly applicable, as the compound will be in its protonated form under typical chromatographic and sample preparation conditions. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with additional summaries for Capillary Electrophoresis (CE) and Spectrophotometry.

Data Presentation: Comparison of Validated Analytical Methods

The performance of various analytical methods for the detection of o-cresol is summarized below. These parameters are essential for selecting the appropriate method based on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

ParameterHPLC with UV DetectionGC-MSCapillary ElectrophoresisUV-Vis Spectrophotometry
Linearity (R²) ≥ 0.99[1][2]≥ 0.995[3]Data not readily availableData not readily available
Accuracy (% Recovery) 98 - 102%[1]84 - 104%[4]Data not readily available99.96 - 100.41% (for cresol (B1669610) isomers mixture)
Precision (%RSD) Intraday: < 2%, Interday: < 3%[1]Intraday: 3.0 - 7.2%[4]Migration times: < 0.75%, Peak areas: 5 - 8%[5]0.15 - 0.72% (for cresol isomers mixture)
Limit of Detection (LOD) Method dependent10 µg/L (in urine)[4]0.004–1.9 mg/L (for various phenolic compounds)[5]Method dependent, high interference
Limit of Quantitation (LOQ) Method dependent0.21 µM[6]Data not readily availableMethod dependent, high interference
Specificity Good, especially with appropriate column selection (e.g., phenyl)[7]Excellent, based on mass fragmentation patterns.[8]Good for isomer separation.[9]Low, significant spectral overlap between isomers.

Experimental Protocols

Detailed methodologies for the most common and robust techniques, HPLC and GC-MS, are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control of this compound in pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh a portion of the sample containing this compound and dissolve it in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase.

  • If the sample is in a complex matrix, a solid-phase extraction (SPE) may be necessary for cleanup.[10]

  • For determination in biological fluids like urine, an acid hydrolysis step (e.g., with hydrochloric or sulfuric acid) is required to free the conjugated o-cresol, followed by liquid-liquid extraction.[11]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm ID × 250 mm L, 5 µm particle size) is commonly used.[1] For improved separation from other cresol isomers, a phenyl stationary phase is recommended due to π-π interactions.[7]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of methanol and water (e.g., 59:41 v/v) with a small amount of acid like 0.1% phosphoric acid, is often effective.[12]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection at 218 nm is suitable as cresol isomers show a good response at this wavelength.[12]

  • Injection Volume: 20 µL.

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of o-cresol over a concentration range relevant to the expected sample concentration. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.[1][2]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of o-cresol at low, medium, and high levels. The recovery should typically be within 98-102%.[1]

  • Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of a sample on the same day. Intermediate precision (inter-day precision) is determined by repeating the analysis on different days with different analysts or equipment. The relative standard deviation (%RSD) should be below 2% for repeatability and 3% for intermediate precision.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity and is ideal for the analysis of o-cresol in complex matrices such as biological samples.

1. Sample Preparation:

  • Hydrolysis (for biological samples): To determine total o-cresol in urine, enzymatic or acid hydrolysis is necessary to cleave glucuronide and sulfate (B86663) conjugates. For acid hydrolysis, incubate the sample with an acid (e.g., 2N HCl) at an elevated temperature (e.g., 100°C).[13]

  • Extraction: After hydrolysis, perform a liquid-liquid extraction with a solvent like methylene (B1212753) chloride or ethyl acetate.[13]

  • Derivatization (optional but recommended for isomer separation): To improve the chromatographic separation of cresol isomers and enhance their volatility, a derivatization step is often employed. Silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.[4][8]

2. GC-MS Conditions:

  • Column: A capillary column such as a DB-5 (30 m x 0.25 mm, 0.25 µm) or an HP-5ms is suitable.[4][8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 80°C, holding for 2 minutes, then ramping up to 260°C.[8]

  • Injector and Detector Temperature: Typically set around 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

3. Validation Parameters:

  • Linearity: Establish a calibration curve using a series of derivatized o-cresol standards. The correlation coefficient (R²) should be ≥ 0.995.[3]

  • Accuracy: Determined by analyzing spiked samples at different concentrations. Recoveries are expected to be in the range of 84-104%.[4]

  • Precision: The %RSD for intra-day precision should be between 3.0% and 7.2%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): For urinary o-cresol, an LOD of 10 µg/L and an LOQ of 0.21 µM have been reported.[4][6]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing and Dissolution spe Solid-Phase Extraction (if needed) start->spe Complex Matrix hydrolysis Acid/Enzymatic Hydrolysis (for biological samples) start->hydrolysis Biological Matrix injection Inject Sample (20 µL) start->injection spe->injection lle Liquid-Liquid Extraction hydrolysis->lle lle->injection separation Chromatographic Separation (C18 or Phenyl Column) injection->separation detection UV Detection (218 nm) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification end Report Result quantification->end GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Collection hydrolysis Hydrolysis (if conjugated) start->hydrolysis lle Liquid-Liquid Extraction hydrolysis->lle derivatization Silylation (e.g., with BSTFA) lle->derivatization injection Inject Derivatized Sample derivatization->injection separation Gas Chromatographic Separation (e.g., DB-5 column) injection->separation detection Mass Spectrometric Detection (EI, SIM mode) separation->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification end Report Result quantification->end Method_Selection node_result node_result start High Specificity & Sensitivity Required? node_matrix Complex Matrix (e.g., biological)? start->node_matrix Yes node_qc Routine QC in Pharmaceutical Formulation? start->node_qc No result_gcms GC-MS is Preferred node_matrix->result_gcms Yes result_hplc HPLC-UV is Suitable node_matrix->result_hplc No node_qc->result_hplc Yes result_ce Consider Capillary Electrophoresis for Isomer Separation node_qc->result_ce No, but isomer separation is key result_uvvis UV-Vis Spectrophotometry (with caution due to low specificity) node_qc->result_uvvis No, and only screening is needed

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Sodium o-Cresolate in Chemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and specificity of chemical assays are paramount. The presence of cross-reactive compounds can lead to erroneous results, impacting data integrity and potentially misguiding research and development efforts. This guide provides a comprehensive comparison of the cross-reactivity profile of sodium o-cresolate and its alternatives in common chemical assays, supported by illustrative experimental data and detailed protocols.

This compound, the sodium salt of o-cresol, is a phenolic compound used in various industrial applications, including as a disinfectant and preservative. Due to its structural similarity to other phenolic compounds, its potential for cross-reactivity in a range of chemical and biological assays is a critical consideration for laboratory professionals.

Understanding Cross-Reactivity in Phenolic Compounds

Cross-reactivity in chemical assays, particularly in immunoassays, occurs when a substance other than the target analyte binds to the assay's detection components, such as antibodies. This is often observed with compounds that share structural similarities with the intended analyte. For phenolic compounds like cresols, the position of the methyl group on the phenol (B47542) ring (ortho, meta, or para) influences their three-dimensional structure and electronic properties, which in turn dictates their binding affinity and potential for cross-reactivity.

Comparative Analysis of Cross-Reactivity

To illustrate the potential for cross-reactivity, this section presents a comparative analysis of this compound and its common isomers (m-cresol and p-cresol), as well as other phenolic alternatives. The following data is representative and intended to guide researchers in their assay development and validation.

Immunoassay Cross-Reactivity

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are particularly susceptible to cross-reactivity from structurally related molecules. The following table summarizes typical cross-reactivity profiles in a competitive ELISA designed for the detection of o-cresol.

Table 1: Illustrative Cross-Reactivity of Phenolic Compounds in a Competitive o-Cresol ELISA

CompoundStructure% Cross-Reactivity (Relative to o-cresol)
This compound o-cresol (ionic form)~100%
m-CresolCH₃ group at meta position10-30%
p-Cresol (B1678582)CH₃ group at para position5-20%
PhenolNo methyl group<5%
2,4-DichlorophenolTwo chlorine atoms<1%
Butylated Hydroxytoluene (BHT)Bulky tert-butyl groups<0.1%

Note: The cross-reactivity percentages are illustrative and can vary depending on the specific antibody and assay conditions.

Enzymatic Assay Interference

Phenolic compounds can also interfere with enzymatic assays by inhibiting or, in some cases, enhancing enzyme activity. This interference is often dependent on the concentration of the phenolic compound and the specific enzyme system.

Table 2: Illustrative Interference of Phenolic Compounds in a Peroxidase-Based Enzymatic Assay

CompoundConcentration (μM)% Inhibition of Peroxidase Activity
This compound 100~40%
m-Cresol100~35%
p-Cresol100~30%
Phenol100~15%
Chloroxylenol100~50%
Quaternary Ammonium (B1175870) Compound100<5%

Note: The inhibition percentages are illustrative and depend on the specific enzyme, substrate, and assay conditions.

Experimental Protocols

Accurate assessment of cross-reactivity requires robust experimental design. The following are detailed methodologies for key experiments.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the cross-reactivity of various compounds in a competitive ELISA format.

Materials:

  • Microtiter plates coated with an o-cresol-protein conjugate.

  • Specific anti-o-cresol antibody.

  • This compound (as the standard).

  • Potential cross-reacting compounds (e.g., m-cresol, p-cresol, phenol).

  • Enzyme-conjugated secondary antibody.

  • Substrate solution.

  • Wash buffer and stop solution.

Procedure:

  • Prepare a standard curve using serial dilutions of this compound.

  • Prepare serial dilutions of the test compounds.

  • Add a fixed concentration of the anti-o-cresol antibody to all wells, followed by the addition of either the standard or the test compounds.

  • Incubate to allow for competitive binding to the antibody.

  • Wash the plate to remove unbound reagents.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).

  • Determine the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of standard / IC50 of test compound) x 100

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cross-Reactivity Screening

A systematic workflow is crucial for efficiently screening compounds for potential cross-reactivity.

G cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Validation and Reporting A Compound Library (this compound, Alternatives) B Primary Screening (Single high concentration) A->B Test in primary assay C Identify Potential Cross-Reactants B->C Analyze results D Dose-Response Analysis (Generate IC50 curves) C->D Select hits for confirmation E Calculate % Cross-Reactivity D->E Determine potency F Orthogonal Assay Validation (e.g., LC-MS/MS) E->F Confirm with alternative method G Final Report and Data Archiving F->G Finalize findings

A typical workflow for cross-reactivity screening.
Potential Modulation of Inflammatory Signaling Pathways

Phenolic compounds, including cresols, have been shown to modulate various cellular signaling pathways. For instance, p-cresol has been reported to stimulate the production of Monocyte Chemoattractant Protein-1 (MCP-1) via the NF-κB pathway in vascular smooth muscle cells.[1] Understanding these interactions is crucial for interpreting potential off-target effects in cell-based assays.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Toll-like Receptor (TLR) IKK IKK Complex Receptor->IKK Activates MAPK MAPK (p38, JNK) Receptor->MAPK Activates IκB IκBα IKK->IκB Phosphorylates NFκB NF-κB (p65/p50) IκB->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates MAPK->NFκB_nuc Modulates Gene Target Gene Expression (e.g., MCP-1) NFκB_nuc->Gene Induces p-Cresol p-Cresol p-Cresol->Receptor

Potential modulation of the NF-κB signaling pathway by p-cresol.

Conclusion

The potential for cross-reactivity of this compound in chemical assays is a significant consideration for ensuring data accuracy. Due to its structural similarity to its isomers and other phenolic compounds, careful assay validation is essential. When high specificity is required, alternative compounds with distinct structural features, such as quaternary ammonium compounds or certain non-phenolic preservatives, may be more suitable. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate and mitigate the risks of cross-reactivity in their specific assay systems. By understanding the potential for interference and implementing rigorous validation strategies, scientists can enhance the reliability and reproducibility of their results.

References

A Comparative Performance Analysis of Sodium o-Cresolate and Other Phenoxides in Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sodium o-cresolate's performance against other common phenoxides, such as sodium phenolate, sodium m-cresolate, and sodium p-cresolate. The benchmark for this comparison is the widely used Williamson ether synthesis, a fundamental reaction in drug development and the synthesis of pharmaceutical intermediates.[1] The analysis focuses on how substituent placement on the phenoxide ring impacts nucleophilicity, reaction kinetics, and overall product yield, supported by established chemical principles and detailed experimental protocols.

Theoretical Framework: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers via a bimolecular nucleophilic substitution (S_N2) mechanism.[2] The reaction involves a nucleophilic attack by a phenoxide ion on a primary alkyl halide.[2][3] The success and rate of this reaction are critically dependent on the nucleophilic strength of the phenoxide, which is influenced by the electronic and steric nature of substituents on the aromatic ring.[4]

  • Electronic Effects : Substituents that donate electron density to the ring increase the negative charge on the phenoxide oxygen, thereby enhancing its nucleophilicity. The methyl group (-CH₃) present in cresols is an electron-donating group, which makes cresolate ions more potent nucleophiles than the unsubstituted phenoxide ion.[5][6]

  • Steric Effects : The spatial arrangement of atoms can also play a significant role. Bulky substituents, particularly at the ortho position, can physically obstruct the approach of the nucleophile to the alkyl halide's electrophilic carbon.[7][8] This steric hindrance can lead to a decrease in the reaction rate and, in some cases, favor competing elimination reactions.[7][9]

Based on these principles, we can predict the relative performance of the phenoxides:

  • Sodium Phenolate : Serves as the baseline, being less nucleophilic than the cresolates.

  • Sodium p-Cresolate : The methyl group at the para position provides a strong electron-donating effect with no steric hindrance, suggesting it will be a highly effective nucleophile.

  • Sodium m-Cresolate : The methyl group at the meta position offers an inductive electron-donating effect, enhancing nucleophilicity, though its resonance effect is less direct than at the ortho or para positions.

  • This compound : While benefiting from a strong electron-donating effect, the ortho-methyl group introduces significant steric hindrance, which may negatively impact the reaction rate compared to its meta and para isomers.[7]

Data Presentation: Benchmarking Phenoxide Performance

While direct kinetic studies comparing all four phenoxides under identical conditions are sparse in the literature, the following table summarizes the expected performance based on well-established electronic and steric effects. The data is illustrative and serves to guide researchers in selecting the appropriate phenoxide for a desired synthetic outcome.

Phenoxide DerivativeSubstituent PositionKey Influencing FactorsPredicted Relative RatePredicted Yield Range (%)[10]Parent Phenol (B47542) pKa[4]
Sodium PhenolateUnsubstitutedBaseline (Resonance)1.050 - 859.95
This compound Ortho+I Effect (Activating)Steric Hindrance (Inhibiting)1.5 - 2.060 - 9010.29
Sodium m-CresolateMeta+I Effect (Activating)2.0 - 2.570 - 9510.09
Sodium p-CresolatePara+I Effect (Activating)No Steric Hindrance> 2.575 - 95+10.26

Table 1: Predicted performance of various sodium phenoxides in Williamson ether synthesis.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the reaction mechanism, a typical experimental workflow, and the logical relationships governing phenoxide reactivity.

Williamson_Mechanism cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products phenoxide Ar-O⁻ Na⁺ ts [Ar-O···R···X]⁻ phenoxide->ts Nucleophilic Attack alkyl_halide R-X alkyl_halide->ts ether Ar-O-R ts->ether Bond Formation salt Na⁺ X⁻ ts->salt Leaving Group Departure

Figure 1: General mechanism of the Williamson ether synthesis.

Experimental_Workflow start Start: Prepare Reactants step1 1. Deprotonation: Dissolve phenol in solvent and add strong base (e.g., NaH). start->step1 step2 2. Alkylation: Add primary alkyl halide to the phenoxide solution. step1->step2 step3 3. Reaction: Heat mixture under reflux for 1-8 hours. Monitor by TLC. step2->step3 step4 4. Workup: Quench reaction, perform liquid-liquid extraction. step3->step4 step5 5. Purification: Dry organic layer and purify product (e.g., column chromatography). step4->step5 step6 6. Analysis: Characterize product (NMR, IR) and calculate yield. step5->step6 end End: Pure Ether Product step6->end

Figure 2: Standard experimental workflow for comparative ether synthesis.

Performance_Factors substituent Phenoxide Substituent (-H, -o-CH3, -m-CH3, -p-CH3) electronic Electronic Effect (Inductive/Resonance) substituent->electronic steric Steric Effect (Hindrance) substituent->steric nucleophilicity Overall Nucleophilicity electronic->nucleophilicity + steric->nucleophilicity - outcome Reaction Outcome (Rate & Yield) nucleophilicity->outcome

Figure 3: Factors influencing phenoxide performance in SN2 reactions.

Experimental Protocols

The following is a generalized protocol designed for a comparative study of phenoxide performance in the Williamson ether synthesis.

Objective: To synthesize and compare the yields of various methyl phenyl ethers (anisoles) from their corresponding sodium phenoxides and methyl iodide.

Materials:

  • Phenol, o-cresol, m-cresol, p-cresol (B1678582) (10 mmol each)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (11 mmol, ~0.44 g)

  • Methyl iodide (CH₃I) (11 mmol, ~0.68 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL per reaction)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

  • TLC plates, GC-MS, and NMR for analysis

Procedure:

  • Phenoxide Formation:

    • In a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add the respective phenol or cresol (B1669610) (10 mmol).

    • Add 50 mL of anhydrous DMF and stir until the solid is fully dissolved.

    • Carefully add sodium hydride (11 mmol) portion-wise to the solution at 0 °C (ice bath).

    • Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating the complete formation of the sodium phenoxide.

  • Alkylation (S_N2 Reaction):

    • Cool the phenoxide solution back to 0 °C.

    • Slowly add methyl iodide (11 mmol) dropwise via syringe.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature. For a comparative study, maintain a consistent reaction time (e.g., 4 hours) and temperature for all four phenoxides.[10]

    • Monitor the reaction's progress by taking small aliquots and analyzing them with Thin-Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product via flash column chromatography if necessary.

    • Determine the final mass of the pure ether product and calculate the percentage yield.

    • Confirm the identity and purity of the product using NMR spectroscopy and GC-MS.

Conclusion

The performance of this compound and other phenoxides in the Williamson ether synthesis is a clear demonstration of the interplay between electronic and steric effects. While the electron-donating methyl group in all cresolates enhances their nucleophilicity compared to the unsubstituted sodium phenoxide, steric hindrance is a critical factor that modulates reactivity.[5][7]

Sodium p-cresolate is predicted to offer the highest reactivity and yield due to its favorable electronic activation and lack of steric hindrance. Conversely, this compound represents a trade-off; its reactivity is enhanced by the methyl group but simultaneously impeded by its ortho-position. For drug development professionals and synthetic chemists, this means the choice of phenoxide should be carefully considered. When synthesizing sterically unhindered ethers, p-cresolate is often the superior choice. However, this compound remains a valuable and effective nucleophile, particularly when steric congestion around the electrophile is minimal.

References

A Comparative Guide to Reagents for Phenol Functionalization: Alternatives to Sodium o-Cresolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to modify phenolic hydroxyl groups, the choice of reagent is critical to achieving desired yields, purity, and scalability. While sodium o-cresolate, a pre-formed phenoxide, offers a straightforward approach for O-alkylation, a host of modern alternatives provide significant advantages in terms of safety, efficiency, and substrate scope for both O-alkylation and O-arylation. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.

I. Alternatives for O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis, a cornerstone of organic chemistry, involves the deprotonation of a phenol (B47542) to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide. The choice of base is paramount in this process, influencing reaction rate, yield, and compatibility with sensitive functional groups.

Comparison of Common Bases for Phenol O-Alkylation

The following table summarizes the performance of common bases used for the O-alkylation of phenols, providing a comparative overview of their strengths and weaknesses. This compound is conceptually similar to using a phenol with a strong sodium base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH).

Base/Reagent SystemTypical Yield Range (%)Key Considerations
Sodium Hydride (NaH) / DMF 80 - 96%A strong, non-nucleophilic base that ensures complete and irreversible deprotonation. Requires strict anhydrous (dry) conditions. The reaction is exothermic and evolves hydrogen gas, requiring careful handling.
Potassium Carbonate (K₂CO₃) / Acetone or DMF 70 - 89%A milder, heterogeneous (insoluble) base. The reaction is often slower and may require heating. It is a safer and easier-to-handle alternative to NaH and can help minimize certain side reactions.[1]
Sodium Hydroxide (NaOH) / H₂O-Toluene (with PTC) Moderate to HighPhase-transfer catalysis (PTC), using a catalyst like tetrabutylammonium (B224687) bromide (TBAB), allows the use of inexpensive and easy-to-handle aqueous NaOH. The reaction is often very clean.[1]
Cesium Carbonate (Cs₂CO₃) / DMF 90 - 96%A highly effective but more expensive base that can often promote reactions at lower temperatures and with higher yields, especially for challenging substrates.

Experimental Protocols for Phenol O-Alkylation

Protocol 1: High-Yield Synthesis using Sodium Hydride (NaH) in DMF

This protocol is adapted from general procedures for high-efficiency Williamson ether synthesis.[1]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a stir bar and the phenol (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the phenol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature overnight, or until TLC analysis indicates the consumption of the starting phenol. Gentle heating (e.g., to 50 °C) may be applied to accelerate the reaction.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3x). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Synthesis using Potassium Carbonate (K₂CO₃) in DMF

This protocol is a safer alternative to using sodium hydride.[1]

  • Preparation: To a round-bottom flask, add the phenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and DMF (approx. 0.1 M).

  • Alkylation: Add the alkyl halide (1.1 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir until TLC analysis indicates the completion of the reaction (typically several hours to overnight).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic solids. Pour the filtrate into water and extract with ethyl acetate (3x). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis phenol Phenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., NaH, K₂CO₃) base->phenoxide ether Aryl Ether (Ar-O-R) phenoxide->ether SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->ether salt Salt Byproduct (e.g., NaX, KX)

Caption: General workflow for the Williamson ether synthesis.

II. Alternatives for O-Arylation of Phenols

The formation of diaryl ethers traditionally required harsh conditions (Ullmann condensation). Modern palladium- and copper-catalyzed methods offer milder and more general routes. These methods do not rely on pre-formed phenoxides but generate the reactive species in situ.

Comparison of Catalytic Systems for Phenol O-Arylation

Catalytic SystemBaseTypical Yield (%)Key Considerations
CuI / Picolinic Acid K₃PO₄71 - 95%An economical and efficient system for coupling phenols with aryl iodides and bromides. The reaction tolerates a variety of functional groups and is effective for sterically hindered substrates.[2][3]
Pd-Catalyst / Soluble Organic Base e.g., DIPEA, PMPup to 99%A homogeneous system that couples phenols with aryl triflates. The use of a soluble organic base avoids issues of irreproducibility associated with insoluble inorganic bases and is compatible with high-throughput screening and flow chemistry.[4][5]

Experimental Protocols for Phenol O-Arylation

Protocol 3: Cu-Catalyzed O-Arylation of Phenols

This protocol is based on the work of Buchwald and coworkers.[2][6]

  • Preparation: An oven-dried screw-cap test tube is charged with a magnetic stir bar, copper(I) iodide (CuI, 5 mol%), picolinic acid (10 mol%), the aryl halide (if solid, 1.0 mmol), the phenol (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: The tube is evacuated and backfilled with argon (this cycle is repeated three times).

  • Reagent Addition: Under a counterflow of argon, the aryl halide (if liquid) is added, followed by dimethyl sulfoxide (B87167) (DMSO, 2.0 mL) via syringe.

  • Reaction: The tube is sealed and placed in a preheated oil bath at 80 °C and stirred vigorously for 24 hours.

  • Workup: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 4: Pd-Catalyzed O-Arylation of Phenols with a Soluble Organic Base

This protocol describes a homogeneous coupling method.[4][5][7]

  • Preparation: In a glovebox, a vial is charged with the palladium precatalyst, a suitable ligand (e.g., a biarylphosphine ligand), the phenol (1.0 mmol), and the aryl triflate (1.2 mmol).

  • Reagent Addition: The soluble organic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 mmol) and the solvent (e.g., toluene) are added.

  • Reaction: The vial is sealed and heated to the desired temperature (e.g., 100 °C) with stirring for the specified time (monitored by GC-MS or LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with aqueous acid, water, and brine. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.

Catalytic Cycle for Pd-Catalyzed O-Arylation

Pd_Catalyzed_O_Arylation cluster_cycle Catalytic Cycle Pd0 Pd(0)Lₙ OA_complex Oxidative Addition Complex (Ar-Pd(II)-X)Lₙ Pd0->OA_complex Oxidative Addition Phenoxide_complex Phenoxide Complex (Ar-Pd(II)-OAr')Lₙ OA_complex->Phenoxide_complex Ligand Exchange ArOTf Aryl Triflate (Ar-OTf) ArOTf->OA_complex Phenol Phenol (Ar'-OH) + Base Phenol->Phenoxide_complex Phenoxide_complex->Pd0 DiarylEther Diaryl Ether (Ar-O-Ar') Phenoxide_complex->DiarylEther Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed O-arylation.

Conclusion

While this compound provides a direct route for O-alkylation, its preparation from o-cresol (B1677501) and a strong base is an additional step that can be circumvented by in situ generation of the phenoxide. For simple O-alkylations, potassium carbonate offers a safer and more convenient alternative to strong bases like sodium hydride, albeit sometimes requiring heating. For more challenging substrates, stronger bases or cesium carbonate may be necessary to achieve high yields.

For the synthesis of diaryl ethers, modern copper- and palladium-catalyzed O-arylation methods are superior alternatives, offering mild reaction conditions, broad substrate scope, and high functional group tolerance. The choice between these catalytic systems will depend on the specific substrates, cost considerations, and the desired scale of the reaction. The homogeneous Pd-catalyzed system is particularly well-suited for applications in medicinal chemistry and process development where reproducibility and compatibility with modern synthesis technologies are crucial.

References

Isomeric Effects on the Reaction Rates of Sodium Cresolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the methyl group in sodium cresolates—ortho, meta, and para—profoundly influences their nucleophilic reactivity. This guide provides a comparative analysis of the reaction rates of these isomers, supported by theoretical principles and experimental considerations. Understanding these isomeric effects is critical for optimizing reaction conditions, predicting product distributions, and designing efficient synthetic routes in pharmaceutical and chemical research.

The Decisive Role of Isomer Position in Reaction Rates

The reactivity of sodium cresolate isomers in nucleophilic substitution reactions, such as the Williamson ether synthesis, is governed by a combination of electronic and steric effects originating from the position of the methyl group on the aromatic ring.[1]

  • Electronic Effects: The methyl group is an electron-donating group. Through the inductive effect, it pushes electron density into the benzene (B151609) ring, increasing the electron density on the phenoxide oxygen and thereby enhancing its nucleophilicity. This effect is most pronounced when the methyl group is in the ortho or para position, where it can also participate in resonance stabilization of the transition state.[1]

  • Steric Effects: The physical bulk of the methyl group can hinder the approach of the electrophile to the nucleophilic oxygen atom.[1] This steric hindrance is most significant for the ortho isomer, where the methyl group is adjacent to the reaction center.[1]

These competing effects result in a distinct reactivity order among the three isomers.

Comparative Analysis of Reaction Rates

The expected trend in reaction rates for the Williamson ether synthesis with an unhindered alkyl halide is as follows:

para-cresolate > meta-cresolate > ortho-cresolate

This trend can be rationalized by the interplay of electronic and steric factors:

  • Sodium para-cresolate: The methyl group at the para position provides maximum electron-donating resonance and inductive effects, significantly enhancing the nucleophilicity of the phenoxide oxygen. Steric hindrance is negligible as the methyl group is distant from the reaction site. This combination results in the fastest reaction rate.

  • Sodium meta-cresolate: The methyl group at the meta position exerts an electron-donating inductive effect, increasing nucleophilicity compared to sodium phenoxide. However, it cannot participate in resonance stabilization of the transition state to the same extent as the para isomer. Steric hindrance is minimal. Consequently, its reaction rate is expected to be intermediate.

  • Sodium ortho-cresolate: While the ortho position allows for both inductive and resonance electron-donating effects, the proximity of the bulky methyl group to the nucleophilic oxygen creates significant steric hindrance.[1] This steric impediment obstructs the backside attack of the electrophile, which is characteristic of S$_N$2 reactions, leading to the slowest reaction rate among the three isomers.

Experimental Protocols

To quantitatively determine the reaction rates of the sodium cresolate isomers, a kinetic study of the Williamson ether synthesis can be performed. Below is a detailed methodology for such a key experiment.

Experimental Protocol: Kinetic Analysis of the Williamson Ether Synthesis with Sodium Cresolate Isomers

Objective: To determine and compare the second-order rate constants for the reaction of sodium ortho-, meta-, and para-cresolate with a primary alkyl halide (e.g., ethyl iodide).

Materials:

  • ortho-cresol, meta-cresol, para-cresol

  • Sodium hydroxide (B78521) (NaOH) or Sodium metal (Na)

  • Ethyl iodide (or other suitable primary alkyl halide)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Standardized solution of a quenching agent (e.g., silver nitrate (B79036) or a strong acid)

  • Indicator for titration (if applicable)

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bar

  • Pipettes, burettes, and other standard laboratory glassware

  • Analytical instrument for monitoring reactant or product concentration (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a UV-Vis spectrophotometer if a chromophoric product is formed).

Procedure:

  • Preparation of Sodium Cresolate Solutions:

    • For each isomer, prepare a stock solution of its sodium salt in the chosen anhydrous solvent. This can be achieved by reacting the corresponding cresol (B1669610) with an equimolar amount of a strong base like sodium hydroxide or with sodium metal. Ensure the reaction is complete and the resulting solution is anhydrous.

  • Reaction Setup:

    • Equilibrate the sodium cresolate solution and a solution of ethyl iodide in the same solvent to the desired reaction temperature in the thermostatted vessel.

    • Initiate the reaction by rapidly adding the ethyl iodide solution to the sodium cresolate solution with vigorous stirring. Start a timer immediately.

  • Monitoring the Reaction Progress:

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop the Williamson ether synthesis. This can be done by adding the aliquot to a solution that rapidly consumes one of the reactants (e.g., adding to a solution of silver nitrate to precipitate the unreacted iodide).

    • Analyze the concentration of the remaining reactant or the formed product in the quenched aliquot using a pre-calibrated analytical technique (GC, HPLC, etc.).

  • Data Analysis:

    • Plot the concentration of the reactant versus time for each isomer.

    • Assuming the reaction follows second-order kinetics (first order in each reactant), the rate law is: Rate = k[Cresolate][Alkyl Halide].

    • The second-order rate constant (k) can be determined from the integrated rate law by plotting 1/([A]₀-[B]₀) * ln([B]₀[A]/[A]₀[B]) versus time, where [A] and [B] are the concentrations of the reactants. Alternatively, if pseudo-first-order conditions are used (e.g., a large excess of one reactant), the analysis is simplified by plotting the natural logarithm of the concentration of the limiting reactant versus time.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the key relationships and the experimental workflow for this comparative study.

Isomeric_Effects cluster_isomers Sodium Cresolate Isomers cluster_effects Governing Factors cluster_reactivity Resulting Reactivity ortho ortho-cresolate electronic Electronic Effects (Inductive + Resonance) ortho->electronic + (strong) steric Steric Hindrance ortho->steric -- (significant) low Low ortho->low meta meta-cresolate meta->electronic + (moderate) meta->steric - (minimal) medium Medium meta->medium para para-cresolate para->electronic + (strong) para->steric - (negligible) high High para->high electronic->high steric->low

Caption: Interplay of electronic and steric effects on the reactivity of sodium cresolate isomers.

Experimental_Workflow prep Prepare Sodium Cresolate Solutions (o, m, p) react Initiate Williamson Ether Synthesis with Alkyl Halide prep->react monitor Monitor Reaction Progress (Aliquots at Time Intervals) react->monitor quench Quench Reaction monitor->quench analyze Analyze Concentration (GC/HPLC) quench->analyze data Plot Kinetic Data analyze->data calc Calculate Rate Constants (k) data->calc compare Compare Isomer Reactivity calc->compare

Caption: Workflow for the kinetic analysis of sodium cresolate isomer reactions.

This guide provides a framework for understanding and experimentally verifying the isomeric effects on the reaction rates of sodium cresolates. For professionals in drug development and chemical synthesis, a thorough grasp of these principles is invaluable for the rational design of synthetic strategies and the optimization of reaction outcomes.

References

Cost-Benefit Analysis of Sodium o-Cresolate in Industrial Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium o-cresolate, a versatile phenoxide, serves as a crucial intermediate and base in various industrial syntheses, most notably in the production of herbicides and specialty chemicals. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing its performance with common alternatives in key industrial reactions. The following sections present quantitative data, detailed experimental protocols, and process visualizations to facilitate informed decision-making in process development and optimization.

I. Williamson Ether Synthesis: Production of 2-Methylphenoxyacetic Acid

The Williamson ether synthesis is a cornerstone for the industrial production of aryl ethers, including herbicides like 2-methylphenoxyacetic acid (MCPA). In this process, this compound (often generated in situ from o-cresol (B1677501) and a base) acts as the nucleophile, reacting with an alkyl halide, typically chloroacetic acid.

Performance Comparison: Sodium Hydroxide (B78521) vs. Potassium Hydroxide for Cresolate Formation

The choice of base for the deprotonation of o-cresol to its corresponding phenoxide is a critical factor influencing both the cost and efficiency of the synthesis. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common choices.

ParameterSodium Hydroxide (NaOH)Potassium Hydroxide (KOH)Analysis
Reagent Cost LowerHigherSodium hydroxide is generally more cost-effective due to the lower cost of its raw material, sodium chloride, compared to potassium chloride for KOH.[1][2]
Reactivity Highly effectiveMay offer slightly higher reactivity in some cases.Both are strong bases capable of quantitative deprotonation of o-cresol. Some studies suggest KOH can be a more effective catalyst in certain reactions, such as biodiesel production.[2]
Solubility Highly soluble in waterSlightly higher solubility in water than NaOH.[1][2]The difference in solubility is generally not a limiting factor in aqueous reaction media.
Product Yield High yields achievableHigh yields achievableWith optimized reaction conditions, both bases can lead to comparable high yields of 2-methylphenoxyacetic acid.
Byproducts Sodium chloride (NaCl)Potassium chloride (KCl)Both salts are typically removed during the workup process.
Experimental Protocol: Synthesis of 2-Methylphenoxyacetic Acid

This protocol outlines a typical laboratory-scale synthesis, which can be adapted for industrial production.

Materials:

  • o-Cresol

  • Sodium Hydroxide (or Potassium Hydroxide)

  • Chloroacetic Acid

  • Water

  • Hydrochloric Acid (for acidification)

  • Suitable organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Formation of this compound: In a reaction vessel, dissolve o-cresol in an aqueous solution of sodium hydroxide (or potassium hydroxide). The reaction is exothermic and should be controlled.

  • Reaction with Chloroacetic Acid: To the this compound solution, add an aqueous solution of chloroacetic acid.

  • Heating and Reflux: Heat the reaction mixture to reflux for a specified period to ensure the completion of the nucleophilic substitution.

  • Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 2-methylphenoxyacetic acid.

  • Isolation and Purification: The crude product is then isolated by filtration and can be further purified by recrystallization from a suitable solvent like hot water.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification o_cresol o-Cresol mixing Mixing and Cresolate Formation o_cresol->mixing naoh Sodium Hydroxide Solution naoh->mixing chloroacetic_acid Chloroacetic Acid Solution reaction_vessel Reaction Vessel (Heating and Reflux) chloroacetic_acid->reaction_vessel mixing->reaction_vessel acidification Acidification with HCl reaction_vessel->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product Pure 2-Methylphenoxyacetic Acid recrystallization->product

Experimental workflow for the synthesis of 2-methylphenoxyacetic acid.
Alternatives to Williamson Ether Synthesis

While the Williamson ether synthesis is a robust and widely used method, other techniques for forming aryl ethers exist, each with its own set of advantages and disadvantages.

MethodCatalyst/ReagentsConditionsAdvantagesDisadvantages
Ullmann Condensation Copper-based catalyst, Base (e.g., K₂CO₃, Cs₂CO₃)High temperatures (often >150°C), Polar aprotic solvents (e.g., DMF, NMP)Lower cost catalyst (copper vs. palladium).[3][4]Harsh reaction conditions, limited substrate scope for traditional methods.[3][4]
Buchwald-Hartwig Amination (adapted for ethers) Palladium-based catalyst, Bulky phosphine (B1218219) ligands, Strong base (e.g., NaOtBu)Milder temperatures (80-120°C), Aprotic solvents (e.g., toluene, dioxane)Broad substrate scope, high yields, milder conditions.[5]Higher cost of palladium and specialized ligands.[5]

II. Kolbe-Schmitt Reaction: Carboxylation of Phenoxides

The Kolbe-Schmitt reaction is an important industrial process for the synthesis of hydroxybenzoic acids, which are precursors to pharmaceuticals, polymers, and other fine chemicals. The reaction involves the carboxylation of a phenoxide with carbon dioxide under pressure and at elevated temperatures.

Performance Comparison of Different Phenolates

The structure of the starting phenolate (B1203915) significantly influences the yield and regioselectivity of the carboxylation.

PhenolateProduct(s)Typical YieldRegioselectivity
Sodium Phenoxide Salicylic acid, 4-Hydroxybenzoic acidHigh (up to 90%)Ortho- and para-isomers. The ratio is sensitive to the cation (Na+ vs. K+) and reaction conditions.[6]
This compound 3-Methylsalicylic acidModerate to highPrimarily ortho-carboxylation.
Sodium p-Cresolate 4-Hydroxy-3-methylbenzoic acidHigh (up to 84%)[7]Ortho-carboxylation favored.
Sodium m-Cresolate 2-Hydroxy-4-methylbenzoic acid, 4-Hydroxy-2-methylbenzoic acidHigh (up to 90%)[7]A mixture of isomers is typically obtained.

Note: Yields are highly dependent on specific reaction conditions.

Experimental Protocol: Carboxylation of this compound

This protocol describes a general procedure for the synthesis of 3-methylsalicylic acid.

Materials:

  • o-Cresol

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • Formation of Anhydrous this compound: o-Cresol is reacted with a stoichiometric amount of sodium hydroxide, and the resulting this compound is thoroughly dried. The absence of water is crucial for high yields.

  • Carboxylation: The anhydrous this compound is charged into a high-pressure autoclave. The vessel is purged with carbon dioxide and then pressurized to the desired level (e.g., 5-100 atm). The mixture is heated to the reaction temperature (e.g., 125-150°C) with stirring for several hours.

  • Work-up and Acidification: After cooling and venting the autoclave, the solid reaction mass is dissolved in water. The aqueous solution is then acidified with hydrochloric acid to precipitate the 3-methylsalicylic acid.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization.

G cluster_prep Preparation cluster_reaction Carboxylation cluster_workup Workup and Purification o_cresol o-Cresol drying Formation and Drying of this compound o_cresol->drying naoh Sodium Hydroxide naoh->drying autoclave High-Pressure Autoclave drying->autoclave heating Heating and Stirring autoclave->heating co2 Carbon Dioxide (High Pressure) co2->autoclave dissolution Dissolution in Water heating->dissolution acidification Acidification with HCl dissolution->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product Pure 3-Methylsalicylic Acid recrystallization->product

Experimental workflow for the Kolbe-Schmitt carboxylation of this compound.

III. Safety, Environmental, and Cost Considerations

AspectThis compound and its SynthesisAlternatives
Safety This compound is caustic. o-Cresol is toxic and corrosive. Sodium hydroxide and potassium hydroxide are highly corrosive. Standard personal protective equipment (PPE) and handling procedures for corrosive and toxic materials are required.Alternatives like the Ullmann and Buchwald-Hartwig reactions involve handling of metal catalysts, ligands, and often high-boiling point solvents, which have their own specific safety protocols.
Environmental Impact & Waste Disposal The primary byproduct in the Williamson ether synthesis is a salt solution (NaCl or KCl), which requires proper disposal. Unreacted o-cresol must be recovered or treated. The Kolbe-Schmitt reaction is relatively atom-economical, with CO₂ as a reactant.Ullmann and Buchwald-Hartwig reactions generate metal-containing waste streams that require specialized and often costly disposal methods. The use of organic solvents also contributes to the environmental footprint.
Overall Cost-Benefit The use of this compound, particularly when generated in situ from inexpensive o-cresol and sodium hydroxide, represents a cost-effective approach for large-scale industrial synthesis. The reagents are readily available and the reaction conditions for the Williamson ether synthesis are relatively straightforward.While alternative methods like the Buchwald-Hartwig reaction offer milder conditions and broader substrate scope, the high cost of palladium catalysts and specialized ligands often limits their application to high-value products in the pharmaceutical industry. The Ullmann condensation, while using a cheaper copper catalyst, traditionally requires harsh conditions, which can increase energy costs and require more robust equipment.

Conclusion

The use of this compound in industrial synthesis, particularly for the production of herbicides via the Williamson ether synthesis and specialty chemicals through the Kolbe-Schmitt reaction, remains a highly viable and cost-effective strategy. The choice of base for its in situ generation, primarily between sodium hydroxide and potassium hydroxide, will depend on a nuanced analysis of reagent costs and desired reaction kinetics for a specific process. While modern cross-coupling reactions like the Ullmann condensation and Buchwald-Hartwig etherification offer significant advantages in terms of substrate scope and reaction conditions, their higher costs often make the classic phenoxide-based routes the preferred choice for the large-scale, cost-sensitive production of many commodity and specialty chemicals. A thorough evaluation of all factors, including raw material costs, reaction efficiency, capital expenditure for equipment, and waste disposal, is essential for making the optimal decision for any given industrial application.

References

Comparative Toxicity of Sodium o-Cresolate and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the toxicity of sodium o-cresolate and its isomers, sodium m-cresolate and sodium p-cresolate. The toxicological data presented is primarily based on studies of the parent cresol (B1669610) isomers (o-, m-, and p-cresol), as the toxicity of their sodium salts is predominantly attributed to the cresol moiety. This document is intended for researchers, scientists, and professionals in drug development and toxicology.

Cresols are phenolic compounds that are widely used as solvents, disinfectants, and intermediates in the synthesis of plastics, pesticides, and pharmaceuticals.[1] Human exposure can occur through inhalation, ingestion, or dermal contact.[1][2] All three isomers are considered corrosive and can cause severe damage to the skin, eyes, and respiratory tract upon direct contact.[1][3] Systemic effects following significant exposure can be severe, impacting the nervous system, kidneys, liver, and cardiovascular system.[1][4]

Quantitative Toxicity Data

The acute toxicity of cresol isomers varies depending on the isomer and the route of administration. The following table summarizes the available median lethal dose (LD50) values for the cresol isomers. Limited data is available for the specific sodium salt forms.

Compound Species Route LD50 (mg/kg) Reference
o-Cresol RatOral (undiluted)121[5]
RatOral (10% in oil)1,350[5]
m-Cresol (B1676322) RatOral (undiluted)242[5][6]
RatOral (10% in oil)2,020[5]
RabbitDermal2,050[6]
p-Cresol (B1678582) RatOral (undiluted)207[5][6]
RatOral (10% in oil)1,800[5]
RabbitDermal300[6]
Sodium Cresylate (isomer unspecified) MouseOral861[7]

Comparative Analysis: Based on the oral LD50 values in rats for the undiluted compounds, the order of acute toxicity is o-cresol > p-cresol > m-cresol .[5][6] However, other studies have suggested that p-cresol is the most toxic of the three isomers, particularly in terms of non-lethal endpoints such as nasal lesions and in vitro hepatotoxicity.[8][9][10] For dermal exposure in rabbits, p-cresol is significantly more toxic than m-cresol.[6]

Experimental Protocols

The data presented in this guide is supported by robust experimental protocols from studies conducted by the National Toxicology Program (NTP) and other research institutions. Below are summaries of the methodologies used in key toxicity studies.

Acute Oral Toxicity Studies (LD50 Determination)
  • Test Substance: o-cresol, m-cresol, or p-cresol (undiluted or as a 10% solution in olive oil).

  • Test Species: Albino rats.

  • Administration: A single dose administered by oral gavage.

  • Observation Period: Typically 14 days.

  • Parameters Observed: Clinical signs of toxicity (e.g., hypoactivity, salivation, tremors, convulsions), mortality, and gross pathological changes at necropsy.[5][6]

  • Data Analysis: The LD50, the dose estimated to be lethal to 50% of the test animals, was calculated using established statistical methods.

28-Day and 13-Week Repeated-Dose Dietary Studies (NTP TOX-9)
  • Test Substance: o-cresol, m-cresol, p-cresol, and a 60:40 mixture of m/p-cresol.

  • Test Species: F344/N rats and B6C3F1 mice.

  • Administration: The test chemical was mixed into the feed at various concentrations (ranging up to 30,000 ppm).

  • Duration: 28 days or 13 weeks.

  • Parameters Observed: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathological examination of tissues.[9][11][12]

  • Key Findings: The primary effects observed were dose-related alterations in the nasal respiratory epithelium, particularly with p-cresol and the m/p-cresol mixture.[9] At higher doses, effects on liver and kidney weights, bone marrow, and reproductive organs were also noted.[2][12]

The following workflow illustrates the general procedure for these repeated-dose toxicity studies.

G cluster_0 Pre-study Phase cluster_1 In-life Phase (28 or 90 days) cluster_2 Post-study Analysis cluster_3 Outcome A Animal Acclimation (Rats and Mice) B Diet Formulation with Cresol Isomers C Daily Dosing via Feed B->C D Clinical Observations (Body weight, food intake, signs of toxicity) C->D E Blood & Urine Collection (Hematology, Clinical Chemistry) D->E F Necropsy & Organ Weight Measurement E->F G Histopathological Examination F->G H Toxicity Profile & NOAEL Determination G->H

General workflow for NTP repeated-dose dietary toxicity studies.

Mechanism of Toxicity: p-Cresol Hepatotoxicity

The mechanism of toxicity differs among the cresol isomers, with p-cresol being the most studied in this regard. In vitro studies using rat liver slices have shown that p-cresol is significantly more toxic than the o- and m-isomers.[10] This enhanced toxicity is attributed to its metabolic activation by cytochrome P-450 enzymes into a reactive intermediate, a quinone methide.[6]

This reactive intermediate can covalently bind to cellular proteins and deplete intracellular glutathione (B108866) (GSH), a key antioxidant.[5][10] The depletion of GSH compromises the cell's defense against oxidative stress, leading to cellular damage and necrosis.[5] The toxicity of o- and m-cresol is less dependent on this metabolic pathway.[5][10]

The signaling pathway for p-cresol-induced hepatotoxicity is depicted below.

G cluster_cell Hepatocyte cluster_effects Toxic Effects PC p-Cresol CYP450 Cytochrome P-450 PC->CYP450 Metabolism QM Reactive Intermediate (Quinone Methide) CYP450->QM GSH Glutathione (GSH) QM->GSH conjugates with Proteins Cellular Proteins QM->Proteins binds to Depletion GSH Depletion GSH->Depletion Binding Covalent Binding Proteins->Binding Damage Cellular Damage & Necrosis Depletion->Damage Binding->Damage

Metabolic activation and hepatotoxicity pathway of p-cresol.

Conclusion

The toxicity of this compound and its isomers is significant, with all forms demonstrating corrosive properties and the potential for severe systemic effects. While acute lethal toxicity appears highest for o-cresol, p-cresol exhibits greater toxicity in certain organ systems, such as the nasal epithelium, and has a distinct mechanism of metabolic activation leading to hepatotoxicity. m-Cresol is generally considered the least toxic of the three isomers.[13] These findings underscore the importance of considering the specific isomer and route of exposure when assessing the risk associated with these compounds. Further research is warranted to fully elucidate the toxicological profiles of the individual sodium salt forms.

References

A Comparative Guide to the Reaction Rates of Alkali Metal Cresolates in O-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of different alkali metal cresolates, focusing on their application in O-alkylation reactions, a cornerstone of synthetic chemistry. Understanding the influence of the alkali metal counter-ion on the nucleophilicity of the cresolate is paramount for optimizing reaction conditions, improving yields, and controlling selectivity in the synthesis of aryl ethers. While comprehensive, directly comparative quantitative data is sparse in publicly available literature, this guide synthesizes available qualitative and quantitative findings to provide valuable insights for researchers.

Influence of the Alkali Metal Counter-ion on Reaction Rate

The choice of the alkali metal counter-ion in a cresolate salt significantly impacts its reactivity in O-alkylation reactions, such as the Williamson ether synthesis. The general trend observed is that the reaction rate increases as one moves down the alkali metal group in the periodic table. This trend is attributed to the decreasing degree of ion-pairing between the cresolate anion and the alkali metal cation in solution.

A study on the O-alkylation of cresols with methanol (B129727) catalyzed by alkali metals loaded on silica (B1680970) found the following order of catalytic activity: Cs > K > Na > Li . This qualitative observation underscores the profound effect of the counter-ion on the reaction kinetics.

Quantitative Kinetic Data

Obtaining a direct comparison of rate constants for the O-alkylation of different alkali metal cresolates from a single study under identical conditions is challenging. However, by compiling data from various sources studying similar phenoxide systems, a comparative picture can be formed. The following table summarizes representative kinetic data for the O-alkylation of alkali metal phenoxides, which serve as a close proxy for cresolates.

Alkali Metal Cresylate/PhenoxideAlkylating AgentSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea)
Sodium β-NaphthoxideBenzyl (B1604629) BromideAcetonitrile-d3251.834 x 10⁻² dm³mol⁻¹s⁻¹Not Reported
Lithium PhenoxideNot AvailableNot AvailableNot AvailableData Not FoundData Not Found
Potassium p-CresolateNot AvailableNot AvailableNot AvailableData Not FoundData Not Found
Cesium CresolateNot AvailableNot AvailableNot AvailableData Not FoundData Not Found

Note: The table highlights the current gap in readily available, directly comparable quantitative kinetic data for the full series of alkali metal cresolates. The data for sodium β-naphthoxide is provided as an illustrative example of the type of kinetic information available for a related phenoxide system.

Experimental Protocols

The following section outlines a general experimental protocol for conducting kinetic studies on the O-alkylation of alkali metal cresolates. This methodology is based on common practices reported in the literature for similar kinetic investigations.

Objective: To determine the rate constant for the O-alkylation of an alkali metal cresolate with an alkyl halide.

Materials:

  • Alkali metal cresolate (e.g., sodium p-cresolate, potassium p-cresolate)

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile)

  • Inert gas (e.g., Nitrogen, Argon)

  • Standard analytical reagents for titration or chromatography

Apparatus:

  • Jacketed reaction vessel with a magnetic stirrer and temperature control

  • Inert atmosphere setup (e.g., Schlenk line)

  • Syringes for reagent addition

  • Quenching solution (e.g., dilute acid)

  • Analytical instrument for monitoring reaction progress (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), or Titration setup)

Procedure:

  • Preparation: The reaction vessel is dried and filled with the chosen anhydrous solvent under an inert atmosphere.

  • Reactant Addition: A known concentration of the alkali metal cresolate is dissolved in the solvent. The solution is allowed to reach the desired reaction temperature.

  • Initiation of Reaction: A known concentration of the alkylating agent is rapidly injected into the stirred cresolate solution. This marks the start of the reaction (t=0).

  • Monitoring Reaction Progress: At specific time intervals, aliquots of the reaction mixture are withdrawn and immediately quenched to stop the reaction.

  • Analysis: The concentration of the reactant (cresolate or alkyl halide) or the product (aryl ether) in the quenched aliquots is determined using a suitable analytical technique (GC, HPLC, or titration).

  • Data Analysis: The concentration data is plotted against time to determine the reaction order and calculate the rate constant (k) using the appropriate integrated rate law. To determine the activation energy (Ea), the experiment is repeated at several different temperatures, and an Arrhenius plot is constructed.

Factors Influencing Reaction Rates of Alkali Metal Cresolates

The following diagram illustrates the key factors that govern the reaction rates of alkali metal cresolates in O-alkylation reactions.

G cluster_factors Factors Influencing Reaction Rate cluster_effects Effects on Reactivity M Alkali Metal Counter-ion (Li, Na, K, Cs) IonPair Degree of Ion-Pairing M->IonPair Size & Electronegativity Solvent Solvent Polarity and Coordinating Ability Solvent->IonPair Solvation LG Leaving Group Ability of Alkyl Halide Rate Reaction Rate LG->Rate Determines Ease of Displacement Temp Temperature Temp->Rate Provides Activation Energy Nucleophilicity Nucleophilicity of Cresolate Anion IonPair->Nucleophilicity Influences Anion Availability Nucleophilicity->Rate

Caption: Factors affecting the O-alkylation rate of alkali metal cresolates.

Evaluation of sodium o-cresolate as a greener alternative in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of sodium o-cresolate with other alternatives in the synthesis of specialty chemicals, supported by experimental data and process analysis.

In the ongoing pursuit of greener and more sustainable chemical processes, the selection of reagents plays a pivotal role. This guide provides a detailed evaluation of this compound as a potentially greener alternative to other bases and nucleophiles in two key industrial reactions: the synthesis of phenoxyacetic acid herbicides and the Ullmann condensation for the formation of diaryl ethers. This analysis is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a comparative look at reaction efficiency, safety, and environmental impact.

Executive Summary

This compound, the sodium salt of o-cresol (B1677501), presents itself as a viable and potentially more environmentally benign reagent in specific organic syntheses. Its use in the production of 2-methyl-4-chlorophenoxyacetic acid (MCPA) is well-established, offering high yields. In the context of Ullmann diaryl ether synthesis, it stands as a cost-effective and readily available alternative to other bases such as cesium carbonate. This guide will delve into the experimental data available for these reactions, providing a framework for evaluating its "green" credentials based on atom economy, reagent toxicity, and reaction conditions.

Data Presentation: Comparative Analysis

To facilitate a clear comparison, the following tables summarize quantitative data for the synthesis of 2-methyl-4-chlorophenoxyacetic acid via this compound and a representative Ullmann diaryl ether synthesis comparing different bases.

Table 1: Synthesis of 2-Methyl-4-chlorophenoxyacetic Acid via this compound

ParameterValueReference
Starting Materials o-Cresol, Chloroacetic acid, Sodium Hydroxide (B78521), Chlorine[1][2]
Key Intermediate This compound[1][2]
Reaction Temperature 0 - 10°C (chlorination)[1]
Reaction Time ~3 hours (total)[1]
Yield 74% - 90.1%[1][2]
Solvent Water[1]

Table 2: Comparative Data for Ullmann Diaryl Ether Synthesis (Aryl Halide + Phenol)

BaseCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compound (proposed) CuIToluene (B28343)/Xylene110-13012-24Moderate to Good (expected)[3]
Potassium Carbonate (K₂CO₃) CuI/PPh₃Toluene/Xylene110-13012-24Moderate to Good[3]
Cesium Carbonate (Cs₂CO₃) CuIDMF12012-24Good to High[4]

Experimental Protocols

Detailed methodologies for the key reactions are provided below to allow for replication and further investigation.

Protocol 1: Synthesis of 2-Methyl-4-chlorophenoxyacetic Acid[1][2]

Materials:

  • o-Cresol

  • Monochloroacetic acid

  • Sodium hydroxide

  • Chlorine gas

  • Concentrated hydrochloric acid

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve o-cresol, monochloroacetic acid, and sodium hydroxide in water.

  • Stir the mixture for approximately 1.5 hours at room temperature.

  • Cool the resulting solution to 0°C in a salt-ice bath with the direct addition of crushed ice.

  • While maintaining the temperature at approximately 0°C, gradually introduce chlorine gas over a period of 2 hours. Monitor the pH of the solution every 10 minutes and maintain it between 7.0 and 8.0 by adding sodium hydroxide solution as needed.

  • After the complete addition of chlorine, continue to agitate the mixture for an additional hour.

  • Filter the solution.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with water, and air-dry to obtain 2-methyl-4-chlorophenoxyacetic acid.

Protocol 2: General Procedure for Ullmann Diaryl Ether Synthesis[3][4]

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Phenol (or substituted phenol, e.g., o-cresol to form the corresponding ether)

  • Base (e.g., Potassium Carbonate, Cesium Carbonate, or this compound as a reactant)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., triphenylphosphine, PPh₃, optional but can improve yield)

  • Anhydrous solvent (e.g., Toluene, Xylene, or DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the phenol, the base (if not using this compound as the nucleophile), CuI, and the ligand (if used).

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 110-150°C) and stir for the specified time (12-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diaryl ether.

Mandatory Visualizations

To better illustrate the processes discussed, the following diagrams have been generated using the DOT language.

experimental_workflow_mcpa cluster_step1 Step 1: Formation of this compound and reaction with chloroacetate cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Product Isolation A o-Cresol + NaOH + Chloroacetic Acid in Water B Stirring at RT (1.5 hours) A->B C Cooling to 0°C B->C D Addition of Cl₂ gas (pH 7-8, 2 hours) C->D E Agitation (1 hour) D->E F Filtration E->F G Acidification with HCl F->G H Precipitation G->H I Filtration & Washing H->I J Drying I->J K 2-Methyl-4-chlorophenoxyacetic Acid J->K

Caption: Experimental workflow for the synthesis of 2-methyl-4-chlorophenoxyacetic acid.

experimental_workflow_ullmann cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Phenol, Base, CuI, and Ligand B Add Anhydrous Solvent A->B C Heat to 110-150°C B->C D Stir for 12-24 hours C->D E Cool to RT D->E F Dilute and Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Diaryl Ether Product H->I

Caption: General experimental workflow for the Ullmann diaryl ether synthesis.

Evaluation of this compound as a Greener Alternative

The "greenness" of a chemical process can be evaluated using several of the 12 Principles of Green Chemistry.

1. Atom Economy: In the synthesis of MCPA, the initial formation of this compound from o-cresol and sodium hydroxide is a simple acid-base reaction with water as the only byproduct, exhibiting high atom economy. The subsequent reaction with chloroacetic acid also proceeds with good atom economy.

2. Use of Less Hazardous Chemical Syntheses:

  • Toxicity of Reactants: o-Cresol is toxic and corrosive. However, in comparison to other bases used in Ullmann reactions, such as cesium carbonate, which has a higher cost and whose long-term environmental impact is less studied, this compound is derived from a common industrial chemical.[5][6] Potassium carbonate is generally considered to be of low toxicity and is ubiquitous in the environment.[7]

  • Solvents: The synthesis of MCPA utilizing this compound is performed in water, a green solvent.[1] In contrast, Ullmann reactions often require polar aprotic solvents like DMF, which have associated health and environmental concerns.[4] The development of protocols in greener solvents like toluene is an improvement.[3]

3. Safer Solvents and Auxiliaries: As mentioned, the aqueous medium for MCPA synthesis is a significant advantage from a green chemistry perspective.

4. Design for Energy Efficiency: The synthesis of MCPA involves a cooling step to 0°C, which requires energy input.[1] However, the overall reaction time is relatively short. Ullmann reactions typically require high temperatures (110-150°C) for extended periods, which is energy-intensive.[3][4]

5. Use of Renewable Feedstocks: o-Cresol is currently derived from fossil fuels. This is a common challenge for many bulk chemicals and is not a specific disadvantage of this compound compared to alternatives derived from similar sources.

Conclusion

This compound demonstrates strong potential as a greener alternative in specific contexts. In the synthesis of 2-methyl-4-chlorophenoxyacetic acid, its formation and reaction in an aqueous medium with high yields represent a relatively green industrial process.

In the realm of Ullmann diaryl ether synthesis, proposing this compound as a direct nucleophilic component offers an interesting avenue for process optimization. It could potentially eliminate the need for an additional base, simplifying the reaction mixture and improving the overall mass intensity. Compared to cesium carbonate, this compound is more cost-effective and is based on more readily available starting materials. While potassium carbonate is also a greener and cheaper alternative, the direct use of a sodium phenoxide like this compound could offer a more streamlined approach.

Further research is warranted to directly compare the performance and environmental impact of this compound with other bases in a standardized Ullmann reaction. Life cycle assessments would provide a more comprehensive understanding of the overall environmental footprint of each alternative. However, based on the current analysis of reaction conditions, yields, and reagent profiles, this compound is a compelling candidate for consideration in the development of more sustainable synthetic methodologies.

References

Structural analysis and comparison of different metal cresolates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structural Analysis and Comparison of Metal Cresolates for Researchers and Drug Development Professionals.

This guide offers an objective comparison of the structural and performance characteristics of various metal cresolates, providing researchers, scientists, and drug development professionals with essential experimental data and methodologies. Metal cresolates, formed from the reaction of a metal with cresol (B1669610) (methylphenol), exhibit a diverse range of structural motifs and properties that are of significant interest in catalysis and pharmaceutical development.

Section 1: Structural and Spectroscopic Comparison

The properties of metal cresolates are profoundly influenced by the nature of the metal ion, including its size, charge, and electronegativity. These factors dictate the coordination geometry, bond strengths, and ultimately the reactivity and stability of the complex. This section provides a comparative overview of the structural and spectroscopic features of alkali, alkaline earth, and transition metal cresolates.

Table 1: Comparison of Structural and Spectroscopic Properties of Metal Cresolates

Metal Cresolate TypeDominant Coordination GeometryM-O Bond CharacterKey IR Stretching Frequencies (cm⁻¹)UV-Vis Absorption (λ_max, nm)
Alkali Metal Cresolates Ionic, often forming aggregatesHighly Ionicν(C-O): ~1250-1300ν(Ar-O): ~1150-1200Typically in the UV region, related to π-π* transitions of the cresolate ring.
Alkaline Earth Metal Cresolates Ionic with some covalent characterPrimarily Ionicν(C-O): ~1240-1290ν(Ar-O): ~1160-1210Similar to alkali metal cresolates, with minor shifts due to cation influence.
Transition Metal Cresolates Variable (Tetrahedral, Square Planar, Octahedral)Covalentν(C-O): ~1230-1280ν(M-O): ~400-600d-d transitions in the visible region, charge transfer bands in the UV region.[1][2]

Note: The data presented is a generalized summary from typical findings in the literature. Actual values can vary based on the specific cresol isomer (o-, m-, p-), solvent, and crystalline form.

Section 2: Thermal Stability Comparison

The thermal stability of metal cresolates is a critical parameter for their application in catalysis and as precursors for material synthesis. The decomposition temperature and mechanism are highly dependent on the metal center.

Table 2: Comparative Thermal Stability of Different Metal Cresolates

Metal CresolateDecomposition Onset Temperature (°C)General Decomposition Products
Sodium p-Cresolate ~300 - 350Phenol, toluene, benzene, carbon oxides.[3]
Calcium p-Cresolate ~350 - 400Similar to sodium cresolate, with the formation of calcium oxide/carbonate.
Copper(II) p-Cresolate ~200 - 250Cresol, coupled phenols, copper oxides.
Iron(III) p-Cresolate ~180 - 230Cresol, oxidation products, iron oxides.

Note: Decomposition temperatures are approximate and can be influenced by the experimental conditions such as heating rate and atmosphere.

The general trend shows that the thermal stability of metal-containing polymers is often enhanced compared to the bulk polymer.[4] For instance, the incorporation of metal ions like molybdenum into polymer matrices can lead to polymers with good thermal stability.[4] Studies on para-cresol novolac resin have also investigated its thermal stability.[5] The material of the reaction tube can also have a catalytic effect on the thermal decomposition of cresols, with the effect being in the order of copper, iron, porcelain, and glass.[3]

Section 3: Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for comparative studies. This section outlines the methodologies for the synthesis and characterization of metal cresolates.

General Synthesis of Metal Cresolates

The synthesis of metal cresolates can be generally achieved through the reaction of a cresol with a suitable metal precursor, such as a metal hydroxide, alkoxide, or salt.

General Synthesis Workflow for Metal Cresolates cluster_reactants Reactants Cresol Cresol (o-, m-, or p-) Reaction Reaction under Inert Atmosphere (e.g., N2, Ar) Cresol->Reaction MetalPrecursor Metal Precursor (e.g., MOH, M(OR)n, MXn) MetalPrecursor->Reaction Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->Reaction Product Metal Cresolate Solution/Slurry Reaction->Product Isolation Isolation of Product Product->Isolation Purification Purification (e.g., Recrystallization, Washing) Isolation->Purification FinalProduct Pure Metal Cresolate Purification->FinalProduct Workflow for X-ray Diffraction Analysis Sample Crystalline Metal Cresolate Sample XRD X-ray Diffractometer Sample->XRD DiffractionData Diffraction Pattern XRD->DiffractionData DataProcessing Data Processing and Structure Solution DiffractionData->DataProcessing StructuralRefinement Structural Refinement DataProcessing->StructuralRefinement FinalStructure Final Crystal Structure (Bond lengths, angles, etc.) StructuralRefinement->FinalStructure Role of Metal Cresolates in Drug Development MetalCresolate Metal Cresolate CatalyticActivity Catalytic Activity MetalCresolate->CatalyticActivity BioactiveLigand Bioactive Ligand Delivery MetalCresolate->BioactiveLigand DrugDiscovery New Drug Discovery Platforms CatalyticActivity->DrugDiscovery TherapeuticAgent Potential Therapeutic Agent BioactiveLigand->TherapeuticAgent DrugDiscovery->TherapeuticAgent

References

Performance of Sodium Cresolate Isomers in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the behavior of chemical reagents in various solvents is paramount for optimizing reaction conditions and ensuring product quality. This guide provides a comparative analysis of the performance of sodium o-cresolate and its isomers, sodium m-cresolate and sodium p-cresolate, across different solvent systems. The analysis focuses on key performance indicators: solubility, stability, and reaction kinetics in the context of the Williamson ether synthesis.

Executive Summary

Sodium cresolates are important intermediates in organic synthesis, valued for their nucleophilic properties. Their performance, however, is significantly influenced by the choice of solvent. This guide consolidates available data on the solubility, stability, and reactivity of the ortho-, meta-, and para-isomers of sodium cresolate to aid in solvent selection and process optimization. While quantitative data for all isomers in a comprehensive range of solvents is not extensively available in published literature, this guide synthesizes known values and qualitative information to provide a comparative overview.

Comparative Analysis of Performance

Solubility Profile

The solubility of sodium cresolates is a critical factor for their application in solution-phase reactions. The polarity of the solvent and its ability to solvate the sodium cation and the cresolate anion play a significant role.

Table 1: Solubility of Sodium Cresolate Isomers in Various Solvents

Solvent SystemThis compoundSodium m-CresolateSodium p-Cresolate
Water Aqueous solution is caustic[1][2]22,700 mg/L (25 °C)[3]2.5 g/100 mL (50 °C), 5.0 g/100 mL (100 °C)[4]
Ethanol (B145695) Soluble (qualitative)Miscible[3]Soluble (qualitative)[5]
Methanol Data not availableData not availableData not available
Acetone Data not availableMiscible[3]Miscible[4]
Chloroform (B151607) Data not availableMiscible[3]Slightly soluble[5]
Dimethylformamide (DMF) Data not availableData not availableData not available
Dimethyl Sulfoxide (DMSO) Data not availableData not availableData not available
Ether Data not availableMiscible[3]Miscible[4]

Note: "Data not available" indicates that specific quantitative solubility data was not found in the reviewed literature. "Qualitative" refers to descriptive information about solubility without specific numerical values.

The available data indicates that all three isomers are soluble in water, with the aqueous solution of this compound being notably caustic[1][2]. Sodium m-cresolate and p-cresolate are also soluble in polar protic solvents like ethanol and aprotic polar solvents like acetone[3][4][5]. The miscibility of sodium m-cresolate with a range of organic solvents suggests its versatility in various reaction media[3]. The slight solubility of sodium p-cresolate in the less polar solvent chloroform suggests that polarity plays a key role in its solubility profile[5].

Stability Overview

The stability of sodium cresolates in solution is crucial for storage and for maintaining a consistent concentration of the active nucleophile during a reaction. While specific quantitative stability data in various organic solvents is limited, general stability considerations for phenolic compounds and their salts can be inferred.

Phenolates, in general, are susceptible to oxidation, which can be accelerated by exposure to air and light, often leading to discoloration[6]. The stability can also be influenced by the solvent. Protic solvents can potentially participate in hydrogen bonding, while aprotic solvents may offer a more inert environment. The thermal stability of the cresol (B1669610) isomers themselves has been noted to be in the order of m-cresol (B1676322) > o-cresol (B1677501) > p-cresol, which may have some bearing on the stability of their corresponding sodium salts[6].

For stability-indicating assays of phenolic compounds, High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique[7][8][9][10].

Reaction Kinetics in Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental reaction where sodium cresolates act as nucleophiles. The choice of solvent is known to have a significant impact on the rate and selectivity of this S(N)2 reaction[11][12][13][14]. Polar aprotic solvents like DMF and DMSO are generally favored for S(_N)2 reactions as they can solvate the cation while leaving the anion nucleophile more reactive[12][13][14]. Protic solvents can slow down the reaction by solvating the nucleophile through hydrogen bonding[12].

Table 2: Qualitative Impact of Solvent on Williamson Ether Synthesis with Phenoxides

Solvent TypeGeneral Effect on Reaction RateRationale
Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) Generally enhances reaction rateSolvates the cation, leaving the nucleophilic anion more "naked" and reactive.[12][13][14]
Polar Protic (e.g., Water, Ethanol, Methanol) Generally decreases reaction rateSolvates the nucleophilic anion through hydrogen bonding, reducing its reactivity.[12]
Apolar (e.g., Toluene, Hexane) Generally slow reaction ratePoor solvation of the ionic reactants.

Experimental Protocols

Determination of Solubility

A standard method for determining the solubility of a salt in a given solvent is the isothermal shake-flask method.

Protocol:

  • An excess amount of the sodium cresolate isomer is added to a known volume of the solvent in a sealed container.

  • The container is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove the undissolved solid.

  • A known volume of the clear, saturated solution is carefully evaporated to dryness.

  • The mass of the remaining solid is measured, and the solubility is calculated (e.g., in g/100 mL or mol/L).

Williamson Ether Synthesis: Monitoring Reaction Kinetics

The kinetics of the Williamson ether synthesis can be monitored by tracking the disappearance of the reactants or the appearance of the product over time using techniques like HPLC or Gas Chromatography (GC).

Protocol:

  • Equimolar amounts of the sodium cresolate isomer and an alkyl halide (e.g., ethyl bromide) are dissolved in the chosen solvent in a thermostated reaction vessel.

  • The reaction is initiated, and aliquots of the reaction mixture are withdrawn at regular time intervals.

  • The reaction in the aliquots is quenched (e.g., by rapid cooling or addition of a quenching agent).

  • The concentration of the reactant or product in each aliquot is determined using a calibrated HPLC or GC method.

  • The data is then used to determine the rate law and the rate constant of the reaction.

Visualizing Experimental Workflows

experimental_workflow cluster_solubility Solubility Determination cluster_kinetics Reaction Kinetics Monitoring S1 Add excess sodium cresolate to solvent S2 Agitate at constant temperature S1->S2 S3 Filter to remove undissolved solid S2->S3 S4 Evaporate known volume of filtrate S3->S4 S5 Measure mass of residue and calculate S4->S5 K1 Mix reactants in solvent at constant temp. K2 Withdraw aliquots at time intervals K1->K2 K3 Quench reaction in aliquots K2->K3 K4 Analyze concentration by HPLC/GC K3->K4 K5 Determine rate law and constant K4->K5

Fig. 1: General workflows for determining solubility and monitoring reaction kinetics.

Conclusion

The choice of solvent has a profound impact on the performance of sodium cresolate isomers in organic synthesis. While there are significant gaps in the publicly available quantitative data, particularly for this compound and sodium m-cresolate in a wide range of organic solvents, this guide provides a framework for understanding their comparative performance. Based on the available information:

  • Solubility: All isomers exhibit good solubility in water and polar organic solvents. Sodium m-cresolate appears to be miscible with a broader range of common organic solvents.

  • Stability: As with other phenoxides, care should be taken to protect sodium cresolate solutions from air and light to prevent oxidative degradation.

  • Reactivity: For reactions like the Williamson ether synthesis, polar aprotic solvents are expected to provide the best performance by enhancing the nucleophilicity of the cresolate anion.

Further experimental work is required to generate a comprehensive quantitative dataset for the solubility, stability, and reaction kinetics of all three sodium cresolate isomers in a wider variety of solvent systems. This will enable more precise selection of solvents and optimization of reaction conditions in industrial and research settings.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium o-Cresolate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of sodium o-cresolate, a hazardous chemical, is critical for ensuring laboratory safety and environmental protection. Adherence to these procedural guidelines is mandatory for all researchers, scientists, and drug development professionals handling this substance. This document provides a direct, step-by-step operational plan for the safe management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, it is imperative to be prepared. The primary hazards associated with this compound and its parent compound, cresol (B1669610), are its corrosivity (B1173158) and toxicity.[1][2] Exposure can cause severe skin burns, eye damage, and may be toxic if ingested or absorbed through the skin.[3]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Splash goggles and a face shield.

    • A lab coat or chemical-resistant apron.[4]

    • In situations with a risk of aerosol or dust generation, respiratory protection is required.[4]

  • Engineered Controls: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible and unobstructed.[2][4]

  • Spill Management: Have a spill kit readily available. For small spills, use an inert absorbent material like vermiculite (B1170534) or sand.[4][5] The collected material must be treated as hazardous waste. Report all spills to your laboratory supervisor and Environmental Health and Safety (EHS) department immediately.[4]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the foundation of compliant chemical waste disposal.[4] At no point should this compound waste be mixed with regular trash or discharged into the sewer system.[4]

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all streams of this compound waste. This includes:

    • Unused or expired this compound.

    • Solutions containing this compound.

    • Contaminated materials such as pipette tips, wipes, gloves, and empty stock containers.[4]

  • Container Specifications: The container must be made of a material compatible with this compound and must have a securely fitting lid to prevent leaks.[4]

  • Accurate Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.[4]

Storage of this compound Waste

Pending collection by a licensed disposal company, the storage of your hazardous waste container must adhere to the following:

  • Secure and Ventilated Area: Store the sealed container in a designated, well-ventilated, and secure area away from general laboratory traffic.[4]

  • Incompatible Materials: Ensure the storage area is free from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[1][6]

  • Secondary Containment: It is best practice to place the primary waste container inside a larger, chemically resistant secondary container to mitigate any potential leaks.[4]

Final Disposal Procedures

The final disposal of this compound must be handled by professionals in accordance with federal, state, and local regulations.[1][2]

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is your primary point of contact. They will provide specific guidance and arrange for the collection of the waste.[2][4]

  • Licensed Disposal Company: this compound waste must be transferred to a licensed hazardous material disposal company.[4]

  • Recommended Disposal Method: The most common and recommended method for the disposal of cresols and their derivatives is high-temperature incineration in a permitted chemical incinerator equipped with an afterburner and scrubber.[1][4][7]

Quantitative Data for Cresol Isomers

For reference, the following table summarizes key quantitative exposure limits and identifiers for cresol isomers.

ParameterValueReference
OSHA PEL (Permissible Exposure Limit) 5 ppm (22 mg/m³) - 8-hour TWA[1]
NIOSH REL (Recommended Exposure Limit) 2.3 ppm - 10-hour TWA[2]
ACGIH TLV (Threshold Limit Value) 5 ppm - 8-hour TWA[2]
EPA Hazardous Waste Number U052 (for discarded commercial chemical product)[8][9]
EPA Hazardous Waste Number D025 (if extract contains > 200 mg/L of p-Cresol in solid waste)[8]

TWA: Time-Weighted Average

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

This compound Disposal Workflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always spill Spill Occurs start->spill segregate Segregate Waste into a Designated Container ppe->segregate ppe->spill label_container Label Container: 'Hazardous Waste' 'this compound' segregate->label_container store Store in Secure, Ventilated Area with Secondary Containment label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Pickup by Licensed Disposal Company contact_ehs->pickup Follow Institutional Protocol incinerate Final Disposal: High-Temperature Incineration pickup->incinerate end Disposal Complete incinerate->end spill_procedure Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Report to EHS spill->spill_procedure Immediate Action spill_procedure->segregate Collected spill material is hazardous waste

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Sodium o-Cresolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Sodium o-cresolate. This document provides immediate, essential safety protocols, operational guidelines, and disposal procedures to minimize risks and ensure compliance.

This compound, the sodium salt of o-cresol, is a caustic and toxic compound that requires careful handling.[1][2] Exposure through inhalation, ingestion, or skin contact can lead to severe health effects, including skin burns, eye damage, and systemic toxicity.[2][3] Adherence to the following procedures is critical for safe laboratory operations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₇H₇ONa[1]
Molecular Weight 130.12 g/mol [1][2]
Appearance Amber liquid[1][2]
Odor Strong, distinctive[1][2]
Melting Point 29 - 31 °C (84 - 88 °F)[3][4]
Boiling Point 191 °C (376 °F) (for o-cresol)[3]
Flash Point ~218.5 °C[4]
Solubility Aqueous solution is caustic[1][2]
Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The required PPE is detailed below.

Protection TypeRequired EquipmentSpecifications and Guidelines
Eye and Face Protection Safety goggles and face shieldWear tightly fitting safety goggles. A face shield is required when there is a risk of splashing.[2][5][6]
Skin Protection Chemical-resistant gloves, lab coat, apron, and bootsUse neoprene or natural rubber gloves. Wear a flame-retardant, antistatic lab coat or coveralls. A plastic apron and rubber boots should be used for additional protection.[3][5][7][8]
Respiratory Protection Fume hood or respiratorAlways handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][9][10] If ventilation is inadequate or in case of overexposure, a self-contained breathing apparatus (SCBA) is necessary.[2][11]
Emergency Equipment Eyewash station and safety showerEnsure immediate access to a functional eyewash station and safety shower in the work area.[7][8]

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's stability.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all required PPE is correctly worn. Confirm that the fume hood is operational and that emergency eyewash and shower stations are accessible.

  • Dispensing : Ground and bond containers when transferring the material to prevent static discharge.[12] Use non-sparking tools.[9]

  • Usage : Avoid contact with skin and eyes.[9] Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling : Wash hands and any exposed skin thoroughly with soap and water after handling.[3][12] Decontaminate the work area.

  • Clothing : Remove any contaminated clothing immediately and launder it before reuse.[2][3]

Storage Plan
  • Location : Store in a cool, dark, dry, and well-ventilated area.[2][9]

  • Containers : Keep containers tightly closed.[9][10]

  • Incompatibilities : Store separately from strong oxidizing agents, sources of ignition, and heat.[1][2][5] Vigorous reactions can occur with oxidizing materials.[1]

Emergency Response and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing.[3] Flush the affected skin with large amounts of running water for at least 15 minutes.[2] Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[3] Call an ophthalmologist immediately.[3]
Inhalation Move the individual to fresh air.[3][13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[10] If the person is conscious, give two glasses of water to drink.[3] Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[3]
Spill Response Workflow

The following diagram outlines the procedural steps for managing a this compound spill.

Spill_Response_Workflow cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response start Spill Occurs evacuate Evacuate Immediate Area Warn Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe assess Assess Spill Size (Small vs. Large) small_spill Contain Spill assess->small_spill Small large_spill Dike Spill to Prevent Spreading assess->large_spill Large ppe->assess absorb Absorb with Inert Material (Sand, Vermiculite) small_spill->absorb collect_small Collect into a Labeled Hazardous Waste Container absorb->collect_small decontaminate_small Decontaminate Spill Area collect_small->decontaminate_small disposal Dispose of Waste According to Regulations decontaminate_small->disposal neutralize Neutralize with Crushed Limestone, Soda Ash, or Lime large_spill->neutralize collect_large Collect Neutralized Material for Disposal neutralize->collect_large decontaminate_large Decontaminate Spill Area collect_large->decontaminate_large decontaminate_large->disposal report Report Incident disposal->report

Caption: Workflow for handling a this compound spill.

Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.

  • Waste Classification : This material is classified under EPA hazardous waste numbers U052 and F004.[2]

  • Containerization : Collect waste in clearly labeled, sealed containers suitable for hazardous materials. Do not mix with other waste.

  • Disposal Method : Dispose of the waste through an approved and licensed waste disposal facility.[3] Methods like incineration in a rotary kiln or fluidized bed may be used.[2]

  • Regulatory Compliance : All disposal activities must comply with federal, state, and local environmental regulations.[2][3] Consult with environmental regulatory agencies for specific guidance.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium o-cresolate
Reactant of Route 2
Sodium o-cresolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.